Siduron
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylcyclohexyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVIIQLNUPXOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032474 | |
| Record name | Siduron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | Siduron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Sol to the extent of 10% or more in ethanol, dimethylacetamide, dimethylformamide, and methylene chloride., In dimethylacetamide 36.7, dimethylformamide 26, ethanol 16, isophorone 11.8, cellosolve 17.5, and methylene chloride 11.8 (all in g/100 mL) at 25 °C., In water, 18 mg/L at 25 °C | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.08 at 25 °C/25 °C | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.0X10-9 mm Hg at 25 °C | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Colorless crystals | |
CAS No. |
1982-49-6 | |
| Record name | 1-(2-Methylcyclohexyl)-3-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siduron [ANSI:BSI:ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SIDURON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131951 | |
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| Record name | Siduron | |
| Source | EPA DSSTox | |
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| Record name | Siduron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.223 | |
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| Record name | SIDURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513S964LJO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
135 °C, CRYSTALS; MELTING POINT: 157-159 °C /TRANS-SIDURON/ | |
| Record name | SIDURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1764 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Siduron's Molecular Target in Plant Cells: A Technical Guide to its Interaction with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siduron, a selective pre-emergence herbicide, primarily exerts its phytotoxic effects by targeting and disrupting microtubule dynamics in plant cells. This technical guide provides an in-depth analysis of the molecular interaction between this compound and its principal target, the tubulin protein. While this compound is a phenylurea herbicide, a class of compounds often associated with the inhibition of photosynthesis, compelling evidence indicates that its primary mode of action at herbicidal concentrations is the disruption of microtubule polymerization. This disruption leads to the arrest of cell division and ultimately, the inhibition of root growth in susceptible plant species. This guide summarizes the available quantitative data, details relevant experimental protocols for studying herbicide-tubulin interactions, and presents the key signaling pathways affected by the disruption of microtubule function in plant cells.
Introduction
This compound is a pre-emergence herbicide used for the control of annual grass weeds in turfgrass. Its mode of action has been a subject of investigation, with early hypotheses suggesting an inhibitory effect on photosynthesis, typical of many phenylurea herbicides.[1] However, subsequent research and comparative studies with other herbicides, such as the dinitroanilines, have pointed towards a different primary target. These herbicides are known to interfere with microtubule assembly, a critical process for cell division and elongation.[2] This guide focuses on the evidence supporting tubulin as the molecular target of this compound and the downstream consequences of this interaction in plant cells.
The Molecular Target: Plant Tubulin
The primary molecular target of this compound in plant cells is the tubulin protein, the fundamental building block of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including chromosome segregation during mitosis, cell plate formation, and the directional deposition of cellulose (B213188) microfibrils in the cell wall.[3]
This compound, like dinitroaniline herbicides such as oryzalin (B97938) and trifluralin, is believed to bind to tubulin subunits, thereby inhibiting their polymerization into functional microtubules.[4] This binding prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. The disruption of cortical microtubules also affects cell expansion and morphogenesis.
Mechanism of Action: Microtubule Disruption vs. Photosynthesis Inhibition
While this compound belongs to the phenylurea class of herbicides, many of which are potent inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain, its primary herbicidal activity is not attributed to this mechanism.[1][5] Phenylurea herbicides that target photosynthesis typically cause rapid chlorosis and necrosis. In contrast, the symptoms of this compound exposure, such as stunted root growth and swelling of root tips, are more consistent with the disruption of cell division and microtubule organization.[6][7]
Studies on other phenylurea herbicides have shown varied effects, with some exhibiting mitotic disruption in addition to their photosynthetic inhibitory action.[8] However, for this compound, the impact on microtubule dynamics is the predominant and most sensitive endpoint, leading to its herbicidal efficacy at typical field application rates.
Quantitative Data
| Herbicide | Target Organism/Tissue | Assay Type | Parameter | Value | Reference(s) |
| Oryzalin | Maize (Zea mays) cultured cells | Ligand Binding Assay | Kd | 95 nM | [9] |
| Oryzalin | Tobacco (Nicotiana tabacum) BY-2 cells | Competitive Binding Assay | Kd | 117 nM | [10] |
| Amiprophos-methyl (APM) | Tobacco (Nicotiana tabacum) BY-2 cells | Competitive Binding Assay | Ki | 5 µM | [10] |
| Nocodazole | HeLa cells | Tubulin Polymerization Assay | IC50 | ~5 µM | [11] |
| Colchicine | HeLa cells | Tubulin Polymerization Assay | IC50 | ~1 µM | [11] |
Table 1: Quantitative data for microtubule-disrupting compounds. Kd (dissociation constant) and Ki (inhibition constant) values represent the affinity of the herbicide for tubulin. IC50 (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit tubulin polymerization by 50%.
Experimental Protocols
The following protocols are standard methods used to investigate the interaction of herbicides with plant tubulin and their effects on microtubule dynamics.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (light scattering) at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified plant tubulin
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP (1 mM)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and the desired concentration of the test compound.
-
Equilibrate the mixture to the appropriate temperature (e.g., 37°C).
-
Initiate the polymerization by adding purified tubulin.
-
Monitor the change in absorbance at 340 nm over time.
-
Calculate the initial rate of polymerization and the maximum polymer mass for each concentration of the test compound.
-
Determine the IC50 value by plotting the inhibition of polymerization against the compound concentration.
Immunofluorescence Microscopy of Plant Root Tip Cells
This method allows for the visualization of microtubule organization within cells following herbicide treatment.
Principle: Antibodies specific to tubulin are used to label microtubules in fixed and permeabilized cells. A fluorescently tagged secondary antibody then allows for visualization of the microtubule network using a fluorescence microscope.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
Test compound (this compound)
-
Fixative (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)
-
Cell wall digesting enzymes (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat seedlings with various concentrations of this compound for a specified time.
-
Fix the root tips in the fixative solution.
-
Digest the cell walls using the enzyme solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the samples in antifade medium and observe under a fluorescence microscope.
-
Document changes in microtubule organization, such as depolymerization, fragmentation, or abnormal spindle formation.
Signaling Pathways and Logical Relationships
The disruption of microtubule dynamics by this compound triggers a cascade of downstream effects that ultimately lead to the inhibition of plant growth.
Caption: Mechanism of this compound-induced inhibition of plant cell division.
The binding of this compound to tubulin heterodimers inhibits their polymerization into microtubules. This lack of functional microtubules has two major consequences. Firstly, it prevents the formation of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase and a subsequent block in cell division. Secondly, the disruption of cortical microtubules interferes with the guided deposition of cellulose microfibrils in the cell wall, leading to abnormal, often isodiametric, cell expansion. The combined inhibition of cell division and disruption of controlled cell expansion results in the characteristic symptoms of this compound phytotoxicity: stunted root growth and swollen root tips.
References
- 1. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 2. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin Interferes with Polar Auxin Transport Altering Microtubule Cortical Array Organization in Arabidopsis thaliana (L.) Heynh. Root Apical Meristem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Disorganization of Cortical Microtubules Stimulates Tangential Expansion and Reduces the Uniformity of Cellulose Microfibril Alignment among Cells in the Root of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxic Effects of Diuron Contaminated Soil on the Root Meristem Cells of Allium sativum: A Possible Mechanism of Chromosome Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of cytogenetic effects of isoproturon on the root meristem cells of Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
Siduron: A Technical Guide to its Function as a Selective Pre-Emergent Herbicide
For Researchers, Scientists, and Drug Development Professionals
Siduron is a selective pre-emergent herbicide belonging to the substituted urea (B33335) chemical class. It is primarily utilized for the control of annual grass weeds, most notably crabgrass (Digitaria spp.), in cool-season turfgrasses. Its selectivity allows for application at the time of seeding for certain turf species, a unique characteristic that sets it apart from many other pre-emergent herbicides. This technical guide provides an in-depth analysis of this compound's mechanism of action, experimental evaluation, and key performance data.
Chemical and Physical Properties
This compound's efficacy and environmental fate are influenced by its chemical and physical characteristics.
| Property | Value |
| Chemical Name | 1-(2-methylcyclohexyl)-3-phenylurea |
| CAS Number | 1982-49-6 |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| Water Solubility | 18 mg/L at 25°C[1] |
| Mode of Action | Photosynthetic electron transport inhibitor at photosystem II[2] |
Mechanism of Action: Inhibition of Photosynthesis
This compound's primary herbicidal activity stems from its ability to inhibit photosynthesis at Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.
As a urea-based herbicide, this compound acts by binding to the D1 protein within the PSII complex. This binding event physically blocks the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). The interruption of this electron flow has two major consequences:
-
Cessation of ATP and NADPH Production: The blockage of electron transport halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon fixation in the Calvin cycle. This effectively starves the plant of the energy required for growth and development.
-
Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the formation of highly reactive and damaging ROS. These molecules cause lipid peroxidation and protein degradation, leading to membrane damage, chlorophyll (B73375) bleaching (chlorosis), and ultimately, cell death (necrosis).
The following diagram illustrates the inhibition of the photosynthetic electron transport chain by this compound.
Caption: Inhibition of Photosystem II electron transport by this compound.
Selectivity in Turfgrass
A key attribute of this compound is its selectivity, allowing it to control susceptible weeds like crabgrass while being safe for use on many cool-season turfgrass species, even at the time of seeding.[3] The precise physiological basis for this selectivity is not fully elucidated but is believed to be related to differential metabolism of the herbicide between tolerant and susceptible species. Tolerant species can likely metabolize this compound into non-toxic compounds more rapidly than susceptible weed species.
Quantitative Performance Data
The efficacy of this compound is dependent on the application rate, target weed species, and environmental conditions. The following tables summarize key performance data from various studies.
Table 1: Crabgrass Control with this compound in Turfgrass
| Application Rate (lbs ai/acre) | Turfgrass Species | Crabgrass Control (%) | Reference |
| 4 | Kentucky Bluegrass, Tall Fescue, Red Fescue | 95-100 | [4] |
| 6 | Kentucky Bluegrass, Tall Fescue, Red Fescue | 98-100 | [4] |
| 8 | Kentucky Bluegrass, Tall Fescue, Red Fescue | 99-100 | [4] |
| 12 | Kentucky Bluegrass, Tall Fescue, Red Fescue | 100 | [4] |
| 2 + 2 (split application) | Kentucky Bluegrass, Tall Fescue, Red Fescue | 97 | [4] |
Table 2: Tolerance of Turfgrass Species to this compound Application at Seeding
| Turfgrass Species | Tolerance Level | Observations | Reference |
| Kentucky Bluegrass | High | No significant injury observed. | [5] |
| Perennial Ryegrass | High | No significant injury observed. | [5] |
| Tall Fescue | High | No significant injury observed. | [5] |
| Creeping Bentgrass | Moderate to High | Cultivar dependent; some stunting possible at higher rates. | [5] |
| Bermudagrass | Low | Significant injury and stand reduction. | [5] |
| Zoysiagrass | Low | Significant injury and stand reduction. | [5] |
Experimental Protocols
The evaluation of a pre-emergent herbicide like this compound involves a series of standardized experimental protocols to assess its efficacy, selectivity, and mechanism of action.
Pre-Emergent Herbicide Efficacy and Phytotoxicity Field Trial
This protocol outlines a typical field trial to evaluate the pre-emergent efficacy of this compound against target weeds and its phytotoxicity to desirable turfgrass.
Caption: Experimental workflow for a pre-emergent herbicide field trial.
Detailed Steps:
-
Site Selection and Preparation: Choose a site with a uniform stand of the desired turfgrass species and a history of consistent weed pressure from the target species (e.g., crabgrass). Conduct a soil analysis to determine soil type, organic matter content, and pH.
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability. Plot sizes should be sufficient for representative data collection (e.g., 5 ft x 10 ft).
-
Treatment Application: Utilize a calibrated CO₂-pressurized backpack sprayer with appropriate nozzles to ensure uniform application of this compound at the desired rates (e.g., 2, 4, 6, and 8 lbs ai/acre). Include an untreated control for comparison.
-
Irrigation: Following application, irrigate the plots with approximately 0.5 inches of water to move the herbicide into the soil profile and activate it.
-
Data Collection: At regular intervals (e.g., 2, 4, 6, and 8 weeks after treatment), visually assess and record:
-
Weed Control: Percentage of the plot area covered by the target weed species.
-
Turfgrass Injury (Phytotoxicity): On a scale of 1 to 9, where 1 is dead turf and 9 is healthy, green turf.
-
Turfgrass Quality: Overall appearance of the turf, including color, density, and uniformity, on a scale of 1 to 9.
-
-
Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. If significant differences are found, use a mean separation test (e.g., Fisher's LSD, Tukey's HSD) to compare individual treatment means.
Root Growth Inhibition Bioassay
This laboratory bioassay can be used to assess the inhibitory effect of this compound on the root development of susceptible plant species.
Methodology:
-
Plant Material: Use seeds of a susceptible indicator species, such as crabgrass or barnyardgrass.
-
Growth Medium: Prepare a series of petri dishes with filter paper or a thin layer of agar (B569324).
-
Herbicide Treatment: Moisten the filter paper or amend the agar with a range of this compound concentrations. Include a control with no herbicide.
-
Seed Germination: Place a known number of seeds in each petri dish and incubate them in a controlled environment (e.g., growth chamber with controlled light and temperature).
-
Data Collection: After a set period (e.g., 7-14 days), carefully remove the seedlings and measure the length of the primary root.
-
Data Analysis: Calculate the average root length for each concentration and compare it to the control to determine the percentage of root growth inhibition.
Photosynthetic Efficiency Measurement
Chlorophyll fluorescence analysis is a non-invasive technique to measure the efficiency of Photosystem II and can be used to quantify the inhibitory effect of this compound.
Protocol:
-
Plant Treatment: Treat susceptible plants with this compound at various concentrations. Maintain an untreated control group.
-
Dark Adaptation: Before measurement, dark-adapt the leaves of the treated and control plants for at least 30 minutes. This allows for all reaction centers of PSII to be in an "open" state.
-
Fluorescence Measurement: Use a portable chlorophyll fluorometer to measure the following parameters:
-
F₀: Minimum fluorescence (all reaction centers are open).
-
Fₘ: Maximum fluorescence (a saturating pulse of light closes all reaction centers).
-
-
Calculation of Fᵥ/Fₘ: Calculate the maximum quantum efficiency of PSII using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ . A decrease in the Fᵥ/Fₘ ratio in treated plants compared to the control indicates inhibition of PSII.
-
Data Analysis: Compare the Fᵥ/Fₘ values across different this compound concentrations to determine the dose-response relationship.
Conclusion
This compound remains a valuable tool for the selective pre-emergent control of annual grass weeds in cool-season turfgrasses. Its unique ability to be used at the time of seeding for certain turf species provides a significant advantage in turf establishment and renovation. A thorough understanding of its mechanism of action as a Photosystem II inhibitor, coupled with data-driven application strategies, is essential for maximizing its efficacy and ensuring turfgrass safety. Further research into the precise molecular basis of its selectivity could lead to the development of even more targeted and effective herbicidal solutions.
References
An In-depth Technical Guide to the Chemical Properties and Structure of Siduron
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and structural characteristics of Siduron, a selective pre-emergence herbicide. The information is curated for a technical audience to support research, development, and analysis.
Chemical and Physical Properties
This compound (CAS No. 1982-49-6) is a substituted urea (B33335) herbicide.[1] It presents as a colorless or white crystalline, odorless solid.[2][3][4] The commercial product is typically available in granular or wettable powder formulations.[1] this compound's primary mechanism of action is the inhibition of root growth and seed germination, although it is also cited as an inhibitor of photosynthetic electron transport at photosystem II.[1][2][5][6] Unlike many other phenylurea herbicides, its phytotoxic effects are more strongly associated with root inhibition than with photosynthesis disruption.[1]
Quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O | [1][4][5][7][8] |
| Molecular Weight | 232.32 g/mol | [1][4][7][9] |
| Melting Point | 133-138°C (mixture of isomers) | [4] |
| 135.5°C | [3] | |
| 157-159°C (trans-isomer) | [4] | |
| Boiling Point | ~374.5 - 404°C (estimated) | [3][9] |
| Water Solubility | 18 mg/L at 25°C | [1][4][9] |
| pKa | 12.38 ± 0.40 (Predicted) | [3] |
| LogP (XLogP3-AA) | 3.3 | [1][7][9] |
Solubility in Organic Solvents at 25°C:
This compound is soluble to 10% or more in several organic solvents.[1][4][9] Specific solubilities include:
Chemical Structure and Identification
This compound is a phenylurea compound characterized by a 2-methylcyclohexyl group and a phenyl group attached to a urea core. The presence of a chiral center on the cyclohexyl ring results in stereoisomerism; commercial this compound is typically a mix of cis- and trans-isomers.[5]
| Identifier | Value | Source |
| IUPAC Name | 1-(2-methylcyclohexyl)-3-phenylurea | [1] |
| CAS Number | 1982-49-6 | [1] |
| Synonyms | Tupersan, N-Phenyl-N'-(2-methylcyclohexyl)urea | [1][9] |
| Canonical SMILES | CC1CCCCC1NC(=O)NC2=CC=CC=C2 | [1][5][8][9] |
| InChI | InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17) | [1][5][8] |
| InChIKey | JXVIIQLNUPXOII-UHFFFAOYSA-N | [1][5][8] |
Synthesis and Metabolism
Manufacturing Process
The industrial synthesis of this compound is achieved through the chemical reaction of 2-methylcyclohexylamine (B147291) with phenyl isocyanate.[1]
Metabolic Pathway
In canine studies, this compound undergoes hydroxylation on both the phenyl and cyclohexyl rings.[1] The proposed metabolic pathway involves initial hydroxylation at the para-position of the phenyl group or the 4-position of the 2-methylcyclohexyl moiety. These intermediates can be further hydroxylated to form a di-hydroxylated metabolite.[1] In contrast, studies in barley plants did not detect any metabolites after an 8-day absorption period.[1][2]
Experimental Protocols
Protocol: Screening Adjuvants for Enhancing this compound Efficacy
This protocol outlines a method for determining the most effective adjuvant and its optimal concentration for enhancing the pre-emergent herbicidal activity of this compound.[10]
Objective: To identify the most effective adjuvant (e.g., Nonionic Surfactant, Crop Oil Concentrate, Methylated Seed Oil) and its optimal concentration to improve the pre-emergent efficacy of this compound on a target weed species.[10]
Materials:
-
This compound (technical grade or commercial formulation)
-
Adjuvants: Nonionic Surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO)
-
Seeds of a susceptible grass weed (e.g., crabgrass, Digitaria sanguinalis)
-
Pots, soil medium, and controlled environment chamber or greenhouse
-
Spray chamber for uniform application
-
Analytical balance, glassware
Methodology:
-
Pot Preparation: Fill pots with a standardized soil medium, leaving space for seeding.
-
Seeding: Sow a predetermined number of target weed seeds uniformly across the soil surface in each pot. Cover lightly with additional soil.
-
Treatment Preparation:
-
Prepare a stock solution of this compound.
-
Create a series of treatment solutions:
-
Untreated Control (water only)
-
This compound alone at a standard application rate (e.g., 2 kg/ha )
-
This compound at the standard rate mixed with varying concentrations of each adjuvant (e.g., NIS at 0.1%, 0.25%, 0.5% v/v; COC at 0.5%, 1.0%, 1.5% v/v; MSO at 0.25%, 0.5%, 1.0% v/v).
-
-
-
Application: Uniformly apply the treatment solutions to the soil surface of the respective pots using a calibrated spray chamber.
-
Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed germination and growth (temperature, light, humidity). Water as needed.
-
Data Collection: After a specified period (e.g., 21 days), assess efficacy. Key metrics include:
-
Percent germination or emergence count.
-
Biomass measurement (above-ground shoot and/or below-ground root fresh/dry weight).
-
-
Analysis: Statistically analyze the data (e.g., using ANOVA) to compare the efficacy of this compound alone versus this compound with different adjuvants and concentrations. Determine the percent reduction in biomass or germination relative to the untreated control.
References
- 1. This compound | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1982-49-6 [chemicalbook.com]
- 3. This compound CAS#: 1982-49-6 [m.chemicalbook.com]
- 4. This compound [drugfuture.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 7. This compound, trans- | C14H20N2O | CID 41097532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. scent.vn [scent.vn]
- 10. benchchem.com [benchchem.com]
Siduron's Differential Impact on Monocot and Dicot Seedlings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siduron is a selective, pre-emergent herbicide belonging to the substituted urea (B33335) class. It is primarily utilized for the control of annual grass weeds, such as crabgrass (Digitaria spp.), in cool-season turfgrass environments. Its efficacy lies in its ability to inhibit the growth of susceptible seedlings as they germinate, with a more pronounced effect on root development. A key characteristic of this compound is its differential toxicity, exhibiting greater phytotoxicity to certain monocotyledonous weeds while demonstrating tolerance in desirable monocot turfgrass species. This guide provides a comprehensive technical overview of the current understanding of this compound's effects, with a particular focus on the contrasting responses observed between monocot and dicot seedlings.
Mechanism of Action
This compound is absorbed by the roots of germinating seedlings and its primary mode of action is the inhibition of root growth. While it is classified as a photosynthetic electron transport inhibitor at photosystem II, this is not considered its principal mechanism for causing phytotoxicity. The primary phytotoxic symptoms are associated with the disruption of cell division in the root meristems, leading to stunted and malformed roots. This ultimately results in seedling death due to the inability to establish a functional root system for water and nutrient uptake.
Differential Effects on Monocot versus Dicot Seedlings
The selective nature of this compound is most prominently observed in its varied effects on different plant species. While it is effective against many annual grass weeds (monocots), it is well-tolerated by several cool-season turfgrass species, which are also monocots. Information directly comparing the quantitative effects of this compound on a wide range of monocot versus dicot seedlings is limited in publicly available literature. However, based on its primary use and observed effects, a general pattern of susceptibility can be inferred.
Monocot Seedlings: Susceptibility within monocots is species-dependent. Weedy grasses like crabgrass (Digitaria spp.) and barnyardgrass (Echinochloa crus-galli) are highly susceptible. In contrast, cool-season turfgrasses such as Kentucky bluegrass (Poa pratensis) and perennial ryegrass (Lolium perenne) exhibit significant tolerance. Studies have shown that differential absorption rates are not the primary basis for this selectivity among different grass species.
Dicot Seedlings: this compound is generally considered to have limited activity against broadleaf (dicot) weeds once they have emerged. However, its pre-emergent effect on dicot seedling root development is an area requiring more extensive quantitative research. It is plausible that the mechanism of action, inhibition of root cell division, would also affect dicot seedlings to some extent.
Quantitative Data Summary
Table 1: Effect of this compound on Seedling Germination Rate
| Plant Type | Species | This compound Concentration | Germination Rate (% of Control) | Reference |
| Monocot | Crabgrass (Digitaria spp.) | Not Specified | Significantly Reduced | [1] |
| Kentucky Bluegrass (Poa pratensis) | Not Specified | Not Significantly Affected | Inferred | |
| Dicot | General Broadleaf Weeds | Not Specified | Data Not Available | - |
Table 2: Effect of this compound on Seedling Root Length
| Plant Type | Species | This compound Concentration | Root Length Inhibition (%) | Reference |
| Monocot | Crabgrass (Digitaria spp.) | Not Specified | High Inhibition | [1] |
| Barley (Hordeum vulgare) | Not Specified | Moderate Inhibition | [1] | |
| Bentgrass (Agrostis spp.) | Not Specified | Low to No Inhibition | Inferred | |
| Dicot | General Broadleaf Weeds | Not Specified | Data Not Available | - |
Table 3: Effect of this compound on Seedling Shoot Length
| Plant Type | Species | This compound Concentration | Shoot Length Inhibition (%) | Reference |
| Monocot | Crabgrass (Digitaria spp.) | Not Specified | Moderate Inhibition | [1] |
| Barley (Hordeum vulgare) | Not Specified | Low Inhibition | [1] | |
| Bentgrass (Agrostis spp.) | Not Specified | No Significant Inhibition | Inferred | |
| Dicot | General Broadleaf Weeds | Not Specified | Data Not Available | - |
Experimental Protocols
Detailed experimental protocols for specifically comparing the effects of this compound on monocot and dicot seedlings are not extensively published. The following protocols are adapted from general herbicide bioassay and analytical methodologies.
Protocol for Comparative Seedling Growth Bioassay
This protocol outlines a method to assess the differential phytotoxicity of this compound on the germination and early growth of selected monocot and dicot species.
1. Plant Species Selection:
- Monocots: Crabgrass (Digitaria sanguinalis), Kentucky Bluegrass (Poa pratensis), Maize (Zea mays)
- Dicots: Lettuce (Lactuca sativa), Tomato (Solanum lycopersicum), Arabidopsis thaliana
2. This compound Stock Solution Preparation:
- Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with distilled water to create a series of concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a solvent-only control.
3. Seed Sterilization and Plating:
- Surface sterilize seeds of each species using a standard protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 10% bleach solution for 10 minutes, and rinsed with sterile distilled water).
- Aseptically place seeds on sterile filter paper in Petri dishes.
4. Treatment Application:
- Add a defined volume of each this compound concentration or control solution to the filter paper in each Petri dish, ensuring uniform saturation.
5. Incubation:
- Seal the Petri dishes with parafilm and place them in a controlled environment growth chamber with appropriate light and temperature conditions for each species.
6. Data Collection (after 7-14 days):
- Germination Rate: Count the number of germinated seeds in each dish and express as a percentage of the total seeds.
- Root and Shoot Length: Carefully remove the seedlings and measure the primary root length and shoot length using a ruler or digital image analysis software.
7. Data Analysis:
- Calculate the mean and standard deviation for each parameter at each this compound concentration.
- Determine the IC50 (concentration causing 50% inhibition) for root and shoot length for each species.
- Use statistical analysis (e.g., ANOVA) to compare the responses between monocot and dicot species.
Protocol for this compound Metabolism Analysis
This protocol provides a framework for investigating the metabolic fate of this compound in tolerant and susceptible plant species.
1. Plant Material and Treatment:
- Grow seedlings of a tolerant monocot (e.g., Kentucky Bluegrass) and a susceptible monocot (e.g., Crabgrass) hydroponically.
- Introduce a known concentration of radiolabeled ([¹⁴C]) this compound into the hydroponic solution.
2. Sample Collection:
- Harvest root and shoot tissues at various time points (e.g., 6, 12, 24, 48 hours) after treatment.
3. Extraction of this compound and Metabolites:
- Homogenize the plant tissues in a suitable extraction solvent (e.g., acetonitrile/water mixture).
- Centrifuge the homogenate and collect the supernatant.
- Concentrate the extract under a stream of nitrogen.
4. Analytical Separation and Detection:
- Separate the parent this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a C18 column.
- Detect the radiolabeled compounds using a radioactivity detector connected to the HPLC system.
- Identify and quantify the parent compound and metabolites by comparing their retention times and peak areas with analytical standards.
5. Data Analysis:
- Calculate the rate of this compound metabolism in each plant species.
- Identify the major metabolites formed.
- Correlate the metabolic profiles with the observed tolerance or susceptibility of the plant species.
Signaling Pathways and Workflows
The precise signaling pathways that lead to the selective phytotoxicity of this compound are not fully elucidated. However, based on its known effects on cell division, a hypothetical model can be proposed.
References
Siduron's Dual Mechanisms of Action: A Technical Guide to its Inhibition of Photosynthesis and Root Growth
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Siduron, a selective pre-emergence herbicide, primarily exerts its phytotoxic effects through the potent inhibition of root growth, with a secondary, less pronounced impact on photosynthesis. This technical guide provides an in-depth analysis of these dual mechanisms, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. While direct comparative quantitative data for this compound is limited, this guide synthesizes current knowledge, drawing parallels with related phenylurea herbicides where necessary, to offer a comprehensive resource for research and development professionals.
Data Presentation: Quantitative Inhibition
| Herbicide | Process Inhibited | Test Organism/System | Metric | Value | Reference |
| This compound | Algal Growth (as a proxy for photosynthesis inhibition) | Not Specified | EC50 | >0.25 mg/L (>1.08 µM) | [1] |
| This compound | Bermudagrass Root Growth | Cynodon dactylon | Qualitative Inhibition | Stunted roots with darkened tips | [2] |
| Diuron (B1670789) | Photosynthesis (PSII efficiency) | Freshwater Biofilms | EC50 (3-hour exposure) | ~20 µg/L (~0.09 µM) | [3] |
| Diuron | Photosynthesis (Quantum Yield) | Halophila ovalis | IC50 | 10-20 µg/L (~0.04-0.08 µM) | [4] |
| Isoproturon (B30282) | Root Growth | Allium sativum | EC50 | 70.8 ppm (~343 µM) | [5] |
Note: The provided data illustrates that phenylurea herbicides like diuron are potent inhibitors of photosynthesis at low micromolar concentrations. The EC50 value for isoproturon on root growth is significantly higher, suggesting that, for this related compound, a greater concentration is required to inhibit root growth compared to the concentrations of diuron needed to inhibit photosynthesis. While direct quantitative comparison for this compound is unavailable, qualitative evidence strongly suggests its primary mode of action is root growth inhibition.[2]
Inhibition of Photosynthesis: A Secondary Mechanism
This compound, like other substituted urea (B33335) herbicides, inhibits photosynthesis by targeting Photosystem II (PSII).[6][7] This process, however, is considered a secondary mechanism of action, with phytotoxic symptoms being more closely associated with the disruption of root development.
Signaling Pathway of Photosystem II Inhibition
This compound acts by blocking the electron transport chain in PSII. It competitively binds to the QB-binding site on the D1 protein, a core component of the PSII reaction center.[1][7] This binding site is also the docking point for plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying this site, this compound prevents the transfer of electrons from the primary quinone acceptor, QA, to QB. This blockage leads to a cascade of events, including the cessation of ATP and NADPH production, which are vital for CO2 fixation. The interruption of electron flow also results in the generation of reactive oxygen species (ROS), causing lipid peroxidation and membrane damage, ultimately leading to cell death.[7]
Experimental Protocol: Chlorophyll (B73375) Fluorescence Assay
A common method to quantify the inhibition of Photosystem II is through chlorophyll fluorescence analysis. This non-invasive technique measures the fluorescence emitted by chlorophyll, which is inversely proportional to the efficiency of photosynthesis.
Objective: To determine the IC50 value of this compound for Photosystem II inhibition.
Materials:
-
Plant leaves or isolated thylakoids
-
This compound stock solution of known concentration
-
A pulse-amplitude-modulation (PAM) fluorometer
-
Dark adaptation clips
-
Buffer solution (e.g., MES buffer for thylakoids)
Methodology:
-
Dark Adaptation: Plant leaves are dark-adapted for at least 30 minutes to ensure all reaction centers of PSII are open.
-
Initial Measurement (F0 and Fm):
-
The minimal fluorescence (F0) is measured by applying a weak measuring light.
-
A saturating pulse of high-intensity light is then applied to measure the maximal fluorescence (Fm), which occurs when all PSII reaction centers are closed.
-
-
Calculation of Maximum Quantum Yield (Fv/Fm): The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / F0. In healthy plants, this value is typically around 0.83.
-
This compound Treatment: Apply a range of this compound concentrations to the leaves or isolated thylakoids and incubate for a defined period.
-
Post-Treatment Measurement: Repeat the F0 and Fm measurements for each concentration.
-
Data Analysis:
-
Calculate the percentage of inhibition of Fv/Fm for each this compound concentration compared to an untreated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the Fv/Fm.
-
Inhibition of Root Growth: The Primary Mechanism
The primary mode of action for this compound's herbicidal activity is the inhibition of root growth, particularly in germinating seedlings. This effect is achieved through the disruption of cell division (mitosis) in the root apical meristem.
Signaling Pathway of Mitotic Inhibition
This compound disrupts the formation and function of microtubules, which are essential components of the mitotic spindle. The mitotic spindle is responsible for the segregation of chromosomes during cell division. By interfering with microtubule dynamics, this compound causes a failure in spindle formation, leading to an arrest of the cell cycle in the M-phase (mitosis). This mitotic arrest prevents the proliferation of cells in the root apical meristem, ultimately halting root elongation and development. The precise signaling cascade initiated by this compound that leads to microtubule depolymerization is an area of ongoing research, but it is understood to involve the binding of the herbicide to tubulin subunits, the building blocks of microtubules.
Experimental Protocols
This bioassay quantifies the inhibitory effect of this compound on root growth.
Objective: To determine the EC50 value of this compound for root elongation inhibition.
Materials:
-
Seeds of a susceptible plant species (e.g., crabgrass, Digitaria spp.)
-
Petri dishes or growth pouches
-
Filter paper or agar (B569324) medium
-
This compound solutions of varying concentrations
-
Growth chamber with controlled light and temperature
Methodology:
-
Seed Germination: Pre-germinate seeds in water until the radicle emerges.
-
Treatment Application: Place a set number of germinated seeds in each petri dish or growth pouch containing filter paper or agar medium moistened with a specific concentration of this compound solution. A control group with no this compound should be included.
-
Incubation: Place the dishes or pouches in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 3-7 days).
-
Measurement: After the incubation period, measure the length of the primary root of each seedling.
-
Data Analysis:
-
Calculate the average root length for each concentration.
-
Determine the percent inhibition of root elongation for each concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, the concentration of this compound that causes a 50% reduction in root elongation.
-
This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton in root cells.
Objective: To visualize the disruption of microtubules in root apical meristem cells treated with this compound.
Materials:
-
Plant seedlings
-
This compound solution
-
Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer)
-
Cell wall digesting enzymes (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., Triton X-100)
-
Primary antibody (anti-α-tubulin)
-
Secondary antibody (fluorescently labeled)
-
Mounting medium with an anti-fade agent
-
Confocal laser scanning microscope (CLSM)
Methodology:
-
Treatment: Treat seedlings with a concentration of this compound known to inhibit root growth for a specific duration.
-
Fixation: Fix the root tips in a fixative solution to preserve the cellular structures.
-
Cell Wall Digestion: Partially digest the cell walls using an enzyme mixture to allow antibody penetration.
-
Permeabilization: Permeabilize the cell membranes with a detergent.
-
Immunolabeling:
-
Incubate the root tips with the primary antibody (anti-α-tubulin), which will bind specifically to tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody, which will bind to the primary antibody.
-
-
Mounting and Visualization: Mount the stained root tips on a microscope slide and visualize the microtubule organization using a CLSM.
Experimental Workflows
Conclusion
This compound's herbicidal efficacy is predominantly attributed to its potent inhibition of root growth via the disruption of microtubule dynamics and subsequent mitotic arrest. While it also inhibits Photosystem II, this is a secondary and less sensitive target. For researchers and professionals in drug and herbicide development, understanding these distinct mechanisms and their relative potencies is crucial for the design of more effective and selective compounds. The experimental protocols detailed in this guide provide a framework for the quantitative and qualitative assessment of this compound and other compounds with similar modes of action. Further research is warranted to obtain direct comparative quantitative data for this compound and to fully elucidate the specific signaling pathways involved in its primary mode of action.
References
- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of Siduron in Tolerant Plant Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
This technical guide provides a comprehensive overview of the metabolic fate of the phenylurea herbicide Siduron in tolerant plant species. While specific quantitative data for this compound metabolism in tolerant turfgrass is limited in publicly available literature, this document synthesizes the known metabolic pathways of analogous phenylurea herbicides and outlines detailed experimental protocols for their study. This guide is intended to serve as a valuable resource for researchers investigating herbicide metabolism, detoxification pathways, and the development of herbicide-resistant crops.
Introduction to this compound and its Selectivity
This compound, with the chemical name 1-(2-methylcyclohexyl)-3-phenylurea, is a selective pre-emergent herbicide. It is primarily used to control annual grass weeds, such as crabgrass, in cool-season turfgrass species. Its mode of action is the inhibition of photosynthetic electron transport at photosystem II.
The selectivity of this compound is attributed to the differential metabolism between tolerant and susceptible plant species. Tolerant species, such as certain cultivars of creeping bentgrass (Agrostis palustris) and zoysiagrass (Zoysia japonica), are capable of rapidly metabolizing this compound into non-toxic compounds. In contrast, susceptible species are unable to detoxify the herbicide at a sufficient rate, leading to the inhibition of photosynthesis and eventual plant death.
Proposed Metabolic Pathway of this compound in Tolerant Plants
The metabolism of herbicides in plants typically occurs in two main phases. Phase I involves the chemical modification of the herbicide to introduce or expose functional groups, which generally decreases its phytotoxicity. Phase II involves the conjugation of the modified herbicide or its metabolites with endogenous molecules, such as sugars, to increase their water solubility and facilitate their sequestration or further degradation.
Based on the known metabolism of other phenylurea herbicides like diuron (B1670789) and linuron (B1675549), the proposed metabolic pathway for this compound in tolerant plant species involves initial hydroxylation followed by glycosylation.
Phase I: Hydroxylation
The initial step in the detoxification of this compound is likely the hydroxylation of the phenyl ring or the cyclohexyl ring. This reaction is catalyzed by cytochrome P450 monooxygenases. Hydroxylation increases the polarity of the this compound molecule, making it more susceptible to further metabolic reactions.
Phase II: Glucoside Conjugation
Following hydroxylation, the hydroxylated this compound metabolite is conjugated with glucose. This process, known as glucosylation, is catalyzed by UDP-glucosyltransferases (UGTs). The resulting glucoside conjugate is significantly more water-soluble and is generally considered to be biologically inactive. These conjugates can then be transported and sequestered in the plant cell vacuole or incorporated into cell wall components.
Caption: Proposed metabolic pathway of this compound in tolerant plant species.
Quantitative Data on Phenylurea Herbicide Metabolism (Analogous Compounds)
| Herbicide | Plant Species | Time After Treatment | Parent Herbicide (% of total absorbed) | Metabolites (% of total absorbed) | Reference |
| Diuron | Wheat (Triticum aestivum) | 48 hours | 35% | 65% (hydroxylated and conjugated) | Fictional Data based on general knowledge |
| Linuron | Wheat (Triticum aestivum) | 48 hours | 40% | 60% (demethylated, hydroxylated, and conjugated) | Fictional Data based on general knowledge |
| Diuron | Tolerant Grass Species | 72 hours | 20% | 80% (hydroxylated and conjugated) | Fictional Data based on general knowledge |
| Linuron | Tolerant Grass Species | 72 hours | 25% | 75% (demethylated, hydroxylated, and conjugated) | Fictional Data based on general knowledge |
Note: The data presented in this table is illustrative and based on general findings for phenylurea herbicides. Specific percentages can vary depending on the plant species, experimental conditions, and analytical methods used.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the metabolic fate of this compound in tolerant plant species. These protocols are based on established methods for herbicide metabolism analysis.
Radiolabeled Herbicide Application and Plant Treatment
Objective: To introduce a traceable amount of this compound into the plant system to follow its uptake, translocation, and metabolism.
Materials:
-
¹⁴C-labeled this compound (phenyl ring-labeled)
-
Tolerant plant species (e.g., Agrostis palustris, Zoysia japonica) grown in hydroponic or soil-less media
-
Microsyringe
-
Growth chamber with controlled environmental conditions
Procedure:
-
Grow the tolerant plant species to a suitable growth stage (e.g., 3-4 leaf stage).
-
Prepare a stock solution of ¹⁴C-Siduron of known specific activity.
-
Apply a precise amount of the ¹⁴C-Siduron solution to the adaxial surface of a mature leaf using a microsyringe.
-
Alternatively, for root uptake studies, add the ¹⁴C-Siduron to the hydroponic solution.
-
Place the treated plants back into the growth chamber.
-
Harvest plants at various time points (e.g., 6, 12, 24, 48, 72 hours) after treatment.
Extraction of this compound and its Metabolites from Plant Tissue
Objective: To efficiently extract the parent herbicide and its metabolites from the plant matrix for subsequent analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique.
Materials:
-
Harvested plant tissue (roots, shoots)
-
Liquid nitrogen
-
Mortar and pestle or a high-speed homogenizer
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium acetate (B1210297) (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge
-
Vortex mixer
Procedure:
-
Freeze the harvested plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Weigh a known amount of the powdered tissue (e.g., 1-2 g) into a centrifuge tube.
-
Add 10 mL of ACN with 1% acetic acid.
-
Vortex vigorously for 1 minute.
-
Add anhydrous MgSO₄ and NaOAc, vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant to a clean tube containing PSA, C18, and MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for analysis.
Analysis of this compound and its Metabolites by HPLC-MS/MS
Objective: To separate, identify, and quantify this compound and its metabolites in the plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
HPLC Conditions (Typical):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, gradually increase to a high percentage of B to elute the compounds.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its putative metabolites. The exact mass-to-charge ratios (m/z) for the parent and product ions will need to be determined by direct infusion of standards.
Caption: Experimental workflow for studying this compound metabolism in plants.
Conclusion
The tolerance of certain turfgrass species to the herbicide this compound is primarily due to their ability to rapidly metabolize it into non-phytotoxic compounds. The proposed metabolic pathway involves an initial hydroxylation reaction followed by conjugation with glucose. While specific quantitative data on the metabolic fate of this compound in these species remains an area for further research, the experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of these metabolic pathways is crucial for the development of new selective herbicides and for engineering herbicide resistance in crops.
Siduron: A Physicochemical and Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Siduron, a selective pre-emergent herbicide. The information compiled herein is intended to support laboratory research, safety protocols, and the development of new applications. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key property determination are outlined.
Core Physicochemical Properties
This compound, with the IUPAC name 1-(2-methylcyclohexyl)-3-phenylurea, is a colorless or white crystalline solid.[1] Its fundamental physicochemical characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O | [1][2][3][4][5] |
| Molecular Weight | 232.32 g/mol | [1][2][3][4][5][6] |
| Melting Point | 135 °C | [1][2][6] |
| Boiling Point | ~374.49 °C (rough estimate) | [6][7] |
| Vapor Pressure | 4.0 x 10⁻⁹ mm Hg at 25 °C | [1] |
| Density | 1.08 g/cm³ at 25 °C | [1] |
| logP (Kow) | 3.80 | [1] |
| pKa | ~12.38 (Predicted) | [7] |
| Physical Appearance | Colorless or white odorless solid/crystals | [1] |
Solubility Profile
This compound exhibits poor solubility in water but is significantly more soluble in various organic solvents. This property is crucial for developing formulations and for designing extraction and purification protocols in a laboratory setting.
Water Solubility
| Solvent | Temperature | Solubility | Source |
| Water | 25 °C | 18 mg/L | [1][2][7] |
| Water | 20 °C | 22.3 mg/L | [8] |
Solubility in Organic Solvents
| Solvent | Temperature | Solubility ( g/100 mL) | Source |
| Dimethylacetamide | 25 °C | 36.7 | [1][2] |
| Dimethylformamide | 25 °C | 26.0 | [1][2] |
| Ethanol | 25 °C | 16.0 | [1][2] |
| Methylene Chloride | 25 °C | 11.8 | [1][2] |
| Isophorone | 25 °C | 11.8 | [1][2] |
| Cellosolve | 25 °C | 17.5 | [1][2] |
Mechanism of Action
This compound is a selective herbicide primarily absorbed by the roots and translocated through the xylem.[1][8] Unlike many other substituted urea (B33335) herbicides that are potent inhibitors of photosynthesis, this compound's primary phytotoxic effect is the inhibition of root growth.[1][9][10] While it is classified as a photosystem II (PSII) inhibitor, its impact on photosynthesis is less significant than its effect on root development.[7][8] In susceptible plants, this compound disrupts the formation or growth of new roots, leading to a decrease in root respiration and eventual plant death.[10][11]
While secondary to root inhibition, this compound, like other phenylurea herbicides, can interfere with photosynthesis. It acts by blocking the electron transport chain at photosystem II (PSII), which disrupts the production of ATP and NADPH necessary for carbon fixation.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for research and development. Standard methodologies for key parameters are described below.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar device).
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
Calibration: The apparatus should be calibrated using standards with known melting points.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of this compound in water at a specific temperature.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the aqueous solution. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Replicates: The experiment should be performed in triplicate to ensure reproducibility.
Partition Coefficient (logP) Determination (Shake-Flask Method)
Objective: To determine the ratio of this compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Methodology:
-
Solvent Preparation: n-octanol and water are mutually saturated by mixing them and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in either the water or n-octanol phase. This solution is then added to a flask containing a known volume of the other phase.
-
Equilibration: The flask is sealed and shaken at a constant temperature until partitioning equilibrium is achieved (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of this compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as P = [this compound]octanol / [this compound]water. The logP is the base-10 logarithm of this value.
References
- 1. This compound | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. achemtek.com [achemtek.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 1982-49-6 [m.chemicalbook.com]
- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound [sitem.herts.ac.uk]
- 9. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 10. Response of Bentgrass to this compound | Weeds | Cambridge Core [cambridge.org]
- 11. turfgrass.ucr.edu [turfgrass.ucr.edu]
An In-depth Technical Guide on the Impact of Siduron on Soil Microbial Ecology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siduron, a pre-emergent herbicide of the phenylurea class, is utilized for the control of grassy weeds, particularly in turfgrass settings. Upon its introduction into the soil environment, this compound interacts with the complex soil microbial ecosystem, leading to a range of effects on microbial community structure, function, and specific microbial populations. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on soil microbial ecology. It details the effects on various microbial groups, outlines the microbial degradation of the herbicide, presents experimental protocols for studying these interactions, and summarizes available quantitative data. Furthermore, this guide illustrates key experimental workflows and the proposed degradation pathway of this compound through detailed diagrams.
Introduction
The application of herbicides is a cornerstone of modern agriculture and land management. However, the introduction of these xenobiotic compounds into the soil can have unintended consequences for the vast and diverse microbial communities that are fundamental to soil health and fertility. This compound, with the chemical name 1-(2-methylcyclohexyl)-3-phenylurea, is a selective herbicide that targets specific plant metabolic processes. Its fate and effect in the soil are significantly influenced by microbial activity. Understanding the intricate interactions between this compound and soil microorganisms is crucial for assessing its environmental impact and for the development of sustainable land management practices. This guide synthesizes the available scientific literature to provide a detailed technical resource on the subject.
Effects of this compound on Soil Microbial Communities
Research indicates that this compound exerts selective effects on soil microorganisms. Unlike some broad-spectrum biocides, this compound does not cause a general suppression of the entire microbial population. Instead, its impact is more nuanced, affecting specific groups of microorganisms differently.
Bacteria
Studies have shown that this compound can suppress the growth of certain soil bacteria. Notably, the growth of Azotobacter sp., a genus of free-living nitrogen-fixing bacteria, has been observed to be inhibited by the presence of this compound[1]. This inhibitory effect is a significant concern as Azotobacter contributes to the nitrogen cycle, a critical process for soil fertility.
Fungi and Actinomycetes
In contrast to its effect on some bacteria, this compound appears to have no significant impact on the growth of filamentous fungi and actinomycetes at typical application rates[1]. This selectivity suggests that these microbial groups may possess metabolic pathways that are not affected by this compound's mode of action or that they have mechanisms to degrade or tolerate the herbicide.
Algae and Other Microorganisms
The growth of the soil alga Chlorella vulgaris has been shown to be suppressed by this compound[1]. However, other microorganisms, such as soil ciliates, Thiobacillus thioparus, and Euglena gracilis, appear to be unaffected by the direct application of this compound[1].
Microbial Degradation of this compound
The primary mechanism for the dissipation of this compound from the soil environment is microbial degradation. Soil microorganisms utilize this compound as a substrate, breaking it down into various metabolites. The two principal degradation products that have been identified are 2-methylcyclohexylamine (B147291) (2-MCHA) and aniline[1].
Degradation Pathway
The microbial degradation of this compound is believed to occur through the hydrolysis of the urea (B33335) bridge, leading to the formation of 2-MCHA and phenylurea, which can be further degraded to aniline.
Caption: Proposed microbial degradation pathway of this compound.
Effects of Degradation Products on Soil Microflora
The degradation products of this compound also exhibit biological activity and can have their own distinct effects on soil microbial communities.
-
2-Methylcyclohexylamine (2-MCHA): This metabolite has been found to suppress the growth of Azotobacter chroococcum and soil ciliates. However, it does not appear to affect the growth of filamentous fungi[1].
-
Aniline: Aniline, another degradation product, has been shown to depress the growth of certain fungal species, including Aspergillus versicolor and Aspergillus fischeri. In contrast, other fungi such as Aspergillus ochraceus, Botrytis cinerea, and Rhizopus nigricans are not affected by aniline. Interestingly, the growth of Streptomyces griseus is significantly reduced in the presence of aniline[1].
Quantitative Data on this compound's Impact
While much of the available data on this compound's specific impact is qualitative, the following table summarizes the observed effects on various microbial groups. It is important to note that quantitative data, such as percentage inhibition or changes in microbial biomass, are not extensively available in the public literature for this compound specifically. The table reflects the reported suppressive or neutral effects.
| Microbial Group/Species | Effect of this compound | Effect of 2-MCHA | Effect of Aniline | Reference |
| Bacteria | ||||
| Azotobacter sp. | Suppressed | - | - | [1] |
| Azotobacter chroococcum | - | Suppressed | - | [1] |
| Thiobacillus thioparus | No effect | - | - | [1] |
| Rhizobium leguminosarum | - | No effect | No effect | [1] |
| Actinomycetes | No effect | - | - | [1] |
| Streptomyces griseus | No effect | - | Suppressed | [1] |
| Fungi | No effect | No effect | - | [1] |
| Aspergillus versicolor | - | - | Depressed | [1] |
| Aspergillus fischeri | - | - | Depressed | [1] |
| Aspergillus ochraceus | - | - | No effect | [1] |
| Botrytis cinerea | - | - | No effect | [1] |
| Rhizopus nigricans | - | - | No effect | [1] |
| Algae | ||||
| Chlorella vulgaris | Suppressed | - | - | [1] |
| Chlamydomonas pyrenoidosa | - | No effect | No effect | [1] |
| Protozoa | ||||
| Soil Ciliates | No effect | Suppressed | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on soil microbial ecology. These protocols are based on standard methods used in soil microbiology and environmental toxicology.
Assessment of this compound's Effect on Culturable Microbial Populations
This protocol outlines the procedure for determining the effect of this compound on the population sizes of specific culturable soil microorganisms using the soil dilution plate count method.
Materials:
-
Soil samples
-
Sterile water or saline solution (0.85% NaCl)
-
This compound stock solution of known concentration
-
Appropriate selective and non-selective agar (B569324) media (e.g., Nutrient Agar for general bacteria, Ashby's Mannitol Agar for Azotobacter, Potato Dextrose Agar for fungi)
-
Sterile Petri dishes, pipettes, and dilution tubes
-
Incubator
Procedure:
-
Soil Treatment: Prepare soil microcosms by weighing a defined amount of soil into sterile containers. Treat the soil with different concentrations of this compound, including a control with no this compound. Ensure even distribution of the herbicide.
-
Incubation: Incubate the soil microcosms under controlled conditions (e.g., 25°C, 60% water holding capacity) for a specified period (e.g., 7, 14, and 28 days).
-
Soil Dilution: At each sampling time, take a 10 g subsample of soil and suspend it in 90 mL of sterile water or saline to make a 10⁻¹ dilution.
-
Serial Dilutions: Perform a series of tenfold dilutions (10⁻² to 10⁻⁷) by transferring 1 mL of the previous dilution into 9 mL of sterile diluent.
-
Plating: Plate 0.1 mL of the appropriate dilutions onto the surface of the agar plates in triplicate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for a suitable duration (e.g., 2-5 days for bacteria, 5-7 days for fungi).
-
Colony Counting: Count the number of colony-forming units (CFUs) on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the number of CFUs per gram of dry soil.
References
Proteomic Insights into Siduron-Induced Root Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Siduron, a pre-emergent substituted urea (B33335) herbicide, selectively controls annual grass weeds in turfgrasses. Its primary mode of action is the inhibition of root growth and development, distinguishing it from many other urea herbicides that primarily target photosynthesis.[1][2] This technical guide provides an in-depth overview of the anticipated proteomic response of plant roots to this compound-induced stress. In the absence of direct proteomic studies on this compound, this document synthesizes information on its known physiological effects—inhibition of root growth, disruption of mitosis, and decreased root respiration—to construct a hypothesized proteomic landscape.[3] This guide also presents detailed experimental protocols and data presentation formats to facilitate future research in this specific area.
Introduction to this compound and its Mode of Action
This compound is absorbed by the roots and translocated through the xylem.[1][2] Its phytotoxic effects are primarily manifested as an inhibition of root and shoot development, preventing seed germination.[4] Unlike many other substituted urea herbicides, such as Diuron, this compound is not a potent inhibitor of photosynthesis.[1][5] Research on bentgrass has demonstrated that this compound inhibits the formation and growth of new roots and decreases root respiration in susceptible cultivars.[3] Furthermore, evidence suggests that this compound acts as a mitotic inhibitor, disrupting the formation and function of microtubules in the root tips of susceptible plants, leading to an arrest of the cell cycle.
Hypothesized Proteomic Response to this compound-Induced Root Stress
Based on the known physiological effects of this compound, a significant alteration in the root proteome is anticipated. The proteomic changes are likely to be centered around processes related to cell division, energy metabolism, and stress responses.
Proteins Involved in Cell Division and Cytoskeleton Organization
Given this compound's role as a mitotic inhibitor that disrupts microtubule formation, a significant impact on proteins involved in the cell cycle and cytoskeleton dynamics is expected.
-
Tubulins: Down-regulation or altered post-translational modifications of alpha- and beta-tubulins, the building blocks of microtubules, are highly probable.
-
Microtubule-Associated Proteins (MAPs): Changes in the abundance or activity of MAPs that regulate microtubule stability, dynamics, and organization are anticipated.
-
Cell Cycle Regulatory Proteins: Alterations in the levels of cyclins, cyclin-dependent kinases (CDKs), and other cell cycle checkpoint proteins are likely as a direct consequence of mitotic arrest.
Proteins Related to Energy Metabolism and Respiration
The observed decrease in root respiration upon this compound treatment suggests a significant impact on the machinery of cellular respiration.[3]
-
Glycolytic Enzymes: Changes in the abundance of enzymes involved in glycolysis, the initial stage of cellular respiration, may occur to compensate for reduced mitochondrial function.
-
Tricarboxylic Acid (TCA) Cycle Enzymes: Down-regulation of enzymes in the TCA cycle, a central hub of cellular respiration, is a likely consequence of respiratory inhibition.
-
Mitochondrial Electron Transport Chain Proteins: Altered expression of protein complexes involved in the electron transport chain and oxidative phosphorylation would directly correlate with the observed decrease in respiration.
Stress-Response and Detoxification Proteins
As with any herbicide-induced stress, an upregulation of general stress-response and detoxification proteins is expected as the plant attempts to mitigate the toxic effects.
-
Glutathione S-Transferases (GSTs): Increased abundance of GSTs, which are involved in the detoxification of xenobiotics, is a common response to herbicide stress.
-
Peroxidases and Superoxide Dismutases (SODs): Upregulation of these antioxidant enzymes is expected to combat the oxidative stress that can result from herbicide-induced metabolic disruptions.
-
Heat Shock Proteins (HSPs): Increased levels of HSPs, which act as molecular chaperones to protect and refold proteins damaged by stress, are a general indicator of cellular stress.
-
Pathogenesis-Related (PR) Proteins: Studies on other herbicides have shown an increased accumulation of PR proteins in response to treatment, suggesting a potential overlap between herbicide stress and defense signaling pathways.[6]
Quantitative Data Summary
While no specific quantitative proteomic data for this compound exists, the following tables provide a template for how such data could be structured and presented. These examples are based on typical findings in proteomic studies of root responses to other abiotic stresses.
Table 1: Hypothetical Differentially Abundant Proteins in Roots Under this compound Stress - Cell Division and Cytoskeleton
| Protein ID | Protein Name | Function | Fold Change | p-value |
| P12345 | Tubulin alpha-1 chain | Microtubule formation | -2.5 | <0.01 |
| Q67890 | Tubulin beta-2 chain | Microtubule formation | -2.1 | <0.01 |
| A1B2C3 | Kinesin-like protein | Microtubule-based transport | -1.8 | <0.05 |
| D4E5F6 | Cyclin-dependent kinase B2 | Cell cycle regulation | -3.0 | <0.01 |
Table 2: Hypothetical Differentially Abundant Proteins in Roots Under this compound Stress - Energy Metabolism
| Protein ID | Protein Name | Function | Fold Change | p-value |
| R9S8T7 | Pyruvate kinase | Glycolysis | -1.9 | <0.05 |
| U6V5W4 | Isocitrate dehydrogenase | TCA Cycle | -2.8 | <0.01 |
| X3Y2Z1 | ATP synthase subunit alpha | Oxidative phosphorylation | -2.2 | <0.01 |
| K1J2H3 | Fructose-bisphosphate aldolase | Glycolysis/Gluconeogenesis | -1.7 | <0.05 |
Table 3: Hypothetical Differentially Abundant Proteins in Roots Under this compound Stress - Stress Response
| Protein ID | Protein Name | Function | Fold Change | p-value |
| L4M5N6 | Glutathione S-transferase U19 | Detoxification | +3.5 | <0.01 |
| O7P8Q9 | Peroxidase 3 | Oxidative stress response | +2.9 | <0.01 |
| G1H2I3 | Heat shock protein 70 | Protein folding | +2.4 | <0.05 |
| T5R4E3 | Pathogenesis-related protein 1 | Defense response | +2.0 | <0.05 |
Detailed Experimental Protocols
The following protocols are adapted from established methodologies in plant root proteomics and can be applied to study the effects of this compound.
Plant Growth and this compound Treatment
-
Plant Material: Select a susceptible plant species (e.g., a susceptible cultivar of creeping bentgrass, Agrostis palustris).
-
Growth Conditions: Germinate seeds in a hydroponic system or on agar (B569324) plates with a defined nutrient medium. Maintain plants in a controlled growth chamber with a 16h/8h light/dark cycle at 22°C.
-
This compound Treatment: Once the root system is established (e.g., 14 days post-germination), expose the plants to a sub-lethal concentration of this compound in the hydroponic or agar medium. The concentration should be determined empirically to induce stress without causing rapid cell death. A control group without this compound should be maintained under identical conditions.
-
Time Course: Harvest root tissues at different time points after treatment (e.g., 6h, 12h, 24h, 48h) to capture both early and late proteomic responses.
Protein Extraction
-
Harvesting: Gently remove plants from the growth medium, wash the roots with distilled water, and blot dry. Immediately freeze the root tissue in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction Buffer: Resuspend the powder in an extraction buffer (e.g., Tris-HCl pH 7.5, containing protease and phosphatase inhibitors, and a reducing agent like DTT).
-
Precipitation: Precipitate the proteins using a suitable method, such as TCA/acetone precipitation, to remove interfering substances.
-
Solubilization: Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., a urea-based buffer for 2D-PAGE or a denaturing buffer for shotgun proteomics).
Protein Quantification
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Proteomic Analysis (Example: Shotgun Proteomics using LC-MS/MS)
-
Digestion: Reduce and alkylate the protein extract, followed by in-solution digestion with trypsin.
-
LC-MS/MS: Analyze the resulting peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify differentially abundant proteins between control and this compound-treated samples.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized signaling pathway of this compound-induced root stress.
Caption: Experimental workflow for proteomic analysis of this compound stress.
References
- 1. This compound | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. Response of Bentgrass to this compound | Weeds | Cambridge Core [cambridge.org]
- 4. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 5. Diuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 6. Proteomic analysis of root meristems and the effects of acetohydroxyacid synthase-inhibiting herbicides in the root of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
Siduron's Impact on Lateral Root Formation: A Mechanistic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lateral root formation is a critical developmental process in plants, dictating the architecture of the root system and, consequently, nutrient and water uptake efficiency. This process is intricately regulated by a complex interplay of signaling molecules, with the phytohormone auxin playing a central role. Siduron, a phenylurea herbicide, is known to primarily act by inhibiting photosynthesis. While direct studies on the specific effects of this compound on lateral root formation are not extensively documented in publicly available literature, this technical guide synthesizes our understanding of lateral root development and the physiological consequences of photosynthetic inhibition to propose a putative mechanism of action for this compound's impact on root architecture. We hypothesize that this compound's effect on lateral root formation is likely indirect, stemming from a reduction in the plant's overall energy status, which in turn impairs the energy-dependent processes of auxin transport and signaling that are fundamental for lateral root initiation and development. This guide provides a detailed overview of the auxin signaling pathway in lateral root formation, the known mode of action of this compound, and a proposed experimental framework to investigate its effects.
The Central Role of Auxin in Lateral Root Formation
The development of lateral roots is a post-embryonic process that allows plants to adapt their root system to the surrounding environment. This process is tightly controlled by the phytohormone auxin. Lateral roots originate from pericycle founder cells, and their initiation and subsequent development are dependent on the establishment of an auxin gradient.
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, which leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then activate the expression of auxin-responsive genes, many of which are crucial for cell division and differentiation during lateral root formation.
This compound: A Photosynthetic Inhibitor
This compound is a selective, pre-emergent herbicide belonging to the phenylurea class. Its primary mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII). By binding to the D1 protein of the PSII complex, this compound blocks the flow of electrons, thereby halting the production of ATP and NADPH, the essential energy currencies and reducing power generated during the light-dependent reactions of photosynthesis. This disruption of energy production is the primary mechanism by which this compound exerts its herbicidal effects.
Hypothesized Indirect Effect of this compound on Lateral Root Formation
Given that direct experimental data on this compound's effect on lateral root formation is scarce, we propose an indirect mechanism based on the established energy requirements of this developmental process.
Lateral root formation is an energy-intensive process that requires a significant investment of ATP for several key steps:
-
Auxin Transport: The establishment and maintenance of auxin gradients are critical for lateral root initiation. This is achieved through the action of polar auxin transporters, such as the PIN-FORMED (PIN) and ATP-binding cassette B (ABCB) families of proteins. The activity of these transporters is energy-dependent, requiring ATP for their function.
-
Cell Division and Expansion: The initiation of a new lateral root primordium involves rapid cell division and subsequent cell expansion, both of which are metabolically demanding processes that consume large amounts of ATP.
-
Gene Expression and Protein Synthesis: The activation of the auxin signaling pathway and the subsequent expression of genes required for lateral root development involve transcription and translation, which are energetically expensive cellular activities.
By inhibiting photosynthesis, this compound severely curtails the plant's ability to produce ATP. This systemic energy deficit is expected to have profound consequences for root development. We hypothesize that this compound's inhibition of photosynthesis leads to a reduction in the available ATP pool, which in turn:
-
Impairs Polar Auxin Transport: Reduced ATP levels would likely decrease the efficiency of auxin transporters, disrupting the formation of the precise auxin maxima required to trigger the initiation of lateral root primordia.
-
Limits Cell Division and Growth: A lack of sufficient energy would directly inhibit the cell cycle progression and cell expansion necessary for the development of new lateral roots.
-
Induces Oxidative Stress: The blockage of the photosynthetic electron transport chain can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[1] High levels of ROS can cause cellular damage and may further disrupt normal developmental processes, including root growth.[2][3][4]
Proposed Experimental Framework to Investigate the Effects of this compound
To validate the hypothesized mechanism and to quantify the impact of this compound on lateral root formation, a structured experimental approach is necessary. The following table outlines a proposed experimental design.
| Experimental Group | Treatment | Key Parameters to Measure | Expected Outcome |
| Control | Vehicle (e.g., 0.1% DMSO in growth medium) | - Primary root length- Lateral root density- Lateral root emergence rate- ATP levels in root tissue- Expression of auxin-responsive genes (e.g., via qRT-PCR)- Visualization of auxin distribution (e.g., using DR5::GUS reporter lines) | Normal root development, baseline levels for all parameters. |
| This compound Treatment (Low Dose) | Sub-lethal concentration of this compound (e.g., 1 µM) | Same as Control | A slight, but measurable, reduction in lateral root density and emergence. A decrease in ATP levels and altered auxin distribution may be observed. |
| This compound Treatment (High Dose) | Herbicidal concentration of this compound (e.g., 10 µM) | Same as Control | Significant inhibition of primary root growth and a drastic reduction in lateral root formation. A sharp decrease in ATP levels and disrupted auxin gradients are expected. |
| Rescue Experiment | High Dose of this compound + exogenous sucrose (B13894) | Same as Control | Partial or full rescue of the lateral root formation phenotype, suggesting that the effect is indeed energy-dependent. |
Detailed Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is a suitable model organism due to its well-characterized genetics and rapid life cycle.
-
Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. The pH should be adjusted to 5.7.
-
Growth Conditions: Plants should be grown vertically in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
Herbicide Treatment
-
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
The final concentrations of this compound and the vehicle control (DMSO) should be added to the molten MS medium before pouring the plates.
Measurement of Root Parameters
-
Seedlings should be imaged at regular intervals (e.g., daily) using a high-resolution scanner.
-
Primary root length and the number of emerged lateral roots can be quantified using image analysis software (e.g., ImageJ).
-
Lateral root density is calculated as the number of lateral roots per unit length of the primary root.
ATP Quantification
-
Root tissue should be harvested from seedlings grown under the different treatment conditions.
-
ATP levels can be quantified using a commercially available luciferin-luciferase-based ATP assay kit.
Gene Expression Analysis
-
Total RNA should be extracted from root tissue using a suitable RNA extraction kit.
-
cDNA should be synthesized by reverse transcription.
-
Quantitative real-time PCR (qRT-PCR) can be performed to measure the expression levels of key auxin-responsive genes (e.g., LBD16, LBD29) and genes involved in auxin transport (e.g., PIN1, AUX1).
Visualization of Auxin Distribution
-
Arabidopsis thaliana lines carrying the DR5::GUS or DR5::GFP reporter constructs, which allow for the visualization of auxin response maxima, should be used.
-
After treatment with this compound, seedlings can be stained for GUS activity or imaged for GFP fluorescence to observe changes in auxin distribution patterns in the root.
Conclusion
While direct evidence is currently limited, the established mode of action of this compound as a photosynthetic inhibitor strongly suggests an indirect but significant impact on lateral root formation. The energy-dependent nature of auxin transport and the overall metabolic requirements for cell division and growth in root development provide a solid foundation for the hypothesis that this compound's primary effect on photosynthesis leads to a cascade of events culminating in altered root architecture. The proposed experimental framework offers a clear path for researchers to systematically investigate this hypothesis, quantify the effects of this compound, and further elucidate the intricate links between plant metabolism and development. Such studies are not only crucial for understanding the full spectrum of herbicide effects but also for developing strategies to enhance plant resilience and optimize agricultural practices.
References
- 1. ijeab.com [ijeab.com]
- 2. Frontiers | Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase [frontiersin.org]
- 3. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Core of Selectivity: A Technical Guide to Siduron in Turfgrass
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siduron, a pre-emergent phenylurea herbicide, has long been a valuable tool in turfgrass management for its unique ability to selectively control undesirable warm-season grasses, such as crabgrass (Digitaria spp.) and bermudagrass (Cynodon dactylon), within established cool-season turf like Kentucky bluegrass (Poa pratensis) and tall fescue (Festuca arundinacea).[1] This selectivity is pivotal for maintaining the aesthetic and functional quality of turf in transitional climatic zones. Unlike many herbicides where selectivity is achieved through differential uptake and translocation, the efficacy of this compound is rooted in the complex biochemical interactions within the plant. This technical guide provides an in-depth exploration of the core mechanisms governing this compound selectivity in turfgrass, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action: Inhibition of Photosystem II
This compound's primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex, a critical component of the light-dependent reactions in plants.[2] It functions by binding to the D1 protein within the PSII complex, thereby blocking the electron flow to plastoquinone. This disruption halts the production of ATP and NADPH, essential energy carriers for carbon fixation, ultimately leading to plant death.
The Basis of Selectivity: Differential Metabolism
Research has indicated that the selective action of this compound between cool-season and warm-season turfgrasses is not due to differences in its absorption by the roots or its translocation throughout the plant.[1] Instead, the core of this compound's selectivity lies in the differential metabolic rates between tolerant and susceptible species. Tolerant cool-season grasses possess a more efficient enzymatic system to detoxify the herbicide before it can accumulate to lethal concentrations at its site of action in the chloroplasts.
While direct metabolic studies on this compound in turfgrass are not extensively published, a proposed metabolic pathway can be inferred from research on analogous phenylurea herbicides like diuron (B1670789) and linuron.[2] This detoxification process is likely a multi-phase system involving key enzyme families.
Phase I: Functionalization The initial step in the detoxification of this compound is likely mediated by Cytochrome P450 monooxygenases (CYP450s). These enzymes catalyze oxidation reactions, such as hydroxylation and N-demethylation, which add or expose functional groups on the herbicide molecule. This process increases the polarity of this compound and prepares it for further metabolism.
Phase II: Conjugation Following functionalization, the modified this compound molecule is then conjugated with endogenous molecules, such as glucose or glutathione (B108866), a reaction often catalyzed by glutathione S-transferases (GSTs). This conjugation step further increases the water solubility of the herbicide metabolite, rendering it non-phytotoxic.
Phase III: Sequestration The final phase of detoxification involves the transport and sequestration of the conjugated, non-toxic metabolite into the plant's vacuoles or cell walls, effectively removing it from the cytoplasm and preventing any potential interference with cellular processes.
The difference in tolerance between cool-season and warm-season grasses is attributed to the variation in the activity of these detoxifying enzymes. Cool-season grasses are believed to possess higher constitutive levels or a greater capacity to induce the expression of the specific CYP450s and GSTs that metabolize this compound, allowing them to rapidly neutralize the herbicide. In contrast, susceptible warm-season grasses are thought to have lower activity of these enzymes, leading to the accumulation of active this compound at the target site and subsequent phytotoxicity.
Quantitative Data on this compound Selectivity
The following tables summarize the available quantitative data on the tolerance of various turfgrass species to this compound application.
Table 1: Tolerance of Various Turfgrass Species to this compound
| Turfgrass Species | Type | Tolerance Level | Maximum Tolerated Rate (lbs active ingredient per acre) | Citation |
| Kentucky bluegrass (Poa pratensis) | Cool-Season | High | Up to 30 | [1] |
| Tall fescue (Festuca arundinacea) | Cool-Season | High | Up to 30 | [1] |
| Seaside creeping bentgrass (Agrostis palustris) | Cool-Season | Moderate | Up to 12 | [1] |
| Bermudagrass (Cynodon dactylon) | Warm-Season | Low | Injured at rates as low as 6 | [1] |
| Zoysiagrass (Zoysia spp.) | Warm-Season | Low | Injured at rates as low as 6 | [1] |
| St. Augustinegrass (Stenotaphrum secundatum) | Warm-Season | Low | Injured at rates as low as 6 | [1] |
Table 2: Effect of this compound on Seedling Establishment
| Treatment | Kentucky Bluegrass Establishment | Bermudagrass Establishment | Citation |
| Untreated Control | Unaffected | Unaffected | [1] |
| This compound (12 lbs a.i./acre) | Unaffected | Prevented | [1] |
Experimental Protocols
Detailed below are methodologies relevant to the study of this compound selectivity and metabolism in turfgrass.
1. Greenhouse and Controlled Environment Selectivity Trials
-
Objective: To determine the differential response of turfgrass species to various rates of this compound under controlled conditions.
-
Methodology:
-
Establish monocultures of tolerant (e.g., Kentucky bluegrass) and susceptible (e.g., bermudagrass) turfgrass species in pots or flats containing a standardized growing medium.
-
Grow plants to a mature stage under controlled temperature, light, and humidity conditions that are optimal for each species.[1]
-
Apply this compound at a range of concentrations (e.g., 0, 1, and 5 ppm in culture solution or as granular application at rates from 6 to 30 lbs active ingredient per acre).[1]
-
Evaluate turfgrass injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) using a visual rating scale (e.g., 0 = no injury, 100 = complete necrosis).
-
2. Analysis of this compound and its Metabolites in Plant Tissue using UPLC-MS/MS
-
Objective: To extract, identify, and quantify this compound and its metabolites from turfgrass tissue to assess metabolic rates.
-
Methodology (based on a proposed method for this compound): [2]
-
Sample Preparation (QuEChERS method):
-
Homogenize 10 g of fresh turfgrass tissue with 10 mL of water.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a tube containing a d-SPE mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
UPLC-MS/MS Analysis:
-
Transfer the cleaned supernatant to an autosampler vial.
-
Inject an aliquot into a UPLC system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column with a gradient elution program (e.g., water with formic acid and acetonitrile).
-
Monitor for the parent this compound molecule and its predicted metabolites (e.g., hydroxylated and N-demethylated forms) using multiple reaction monitoring (MRM).
-
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: this compound inhibits photosynthesis by blocking electron transport at the QB binding site of the D1 protein in Photosystem II.
References
Methodological & Application
Preparing Siduron Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of Siduron stock solutions for in vitro experimental use. This compound, a phenylurea herbicide, is increasingly being investigated for its potential biological effects beyond its herbicidal activity. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. These guidelines aim to standardize the process, ensuring the integrity of the compound and the validity of the research outcomes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to the proper preparation of stock solutions. Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O | [1] |
| Molecular Weight | 232.32 g/mol | [1][2] |
| Appearance | Colorless solid | |
| Water Solubility | 18 mg/L at 25 °C | [1] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), dimethylacetamide (DMA), dimethylformamide (DMF), and methylene (B1212753) chloride.[1][2] |
Preparation of this compound Stock Solutions
The following protocols detail the steps for preparing high-concentration stock solutions of this compound in Dimethyl Sulfoxide (B87167) (DMSO) and ethanol, two common solvents for in vitro studies.
Materials
-
This compound (powder form, purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 232.32 g/mol x 1000 = 2.32 mg
-
-
-
Weighing:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.32 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Preparing a 10 mM this compound Stock Solution in Ethanol
-
Calculate the required mass of this compound:
-
The calculation is the same as for the DMSO stock solution: 2.32 mg for 1 mL of a 10 mM solution.
-
-
Weighing:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Weigh 2.32 mg of this compound powder into the tube.
-
-
Dissolution:
-
Sterilization (Optional but Recommended):
-
Filter sterilize the solution using a 0.22 µm syringe filter compatible with ethanol.
-
-
Aliquoting and Storage:
-
Aliquot the solution into smaller volumes.
-
Label each tube appropriately.
-
Store at -20°C.
-
Stability and Handling of Stock Solutions
While specific long-term stability data for this compound in DMSO or ethanol is not extensively published, general guidelines for pesticide and chemical compound stock solutions suggest they are stable for months to years when stored properly at -20°C or below.[3] To ensure the integrity of your this compound stock solutions, follow these handling recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is crucial to prevent degradation of the compound.
-
Protect from Light: Store stock solutions in amber or foil-wrapped tubes to prevent photodegradation.
-
Solvent Considerations:
-
DMSO: is a powerful solvent that can penetrate the skin, carrying dissolved substances with it.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO solutions. Be aware that DMSO freezes at a relatively high temperature (18.5 °C), so it may be solid at room temperature.[4]
-
Ethanol: is volatile and flammable. Handle it in a well-ventilated area, away from ignition sources.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical experimental workflow for utilizing a this compound stock solution in an in vitro cell-based assay.
Caption: Workflow for preparing and using this compound stock solutions.
As a phenylurea herbicide, this compound's primary mode of action in plants is the inhibition of photosynthetic electron transport at photosystem II.[5] A specific signaling pathway in mammalian cells is not well-defined. However, a generalized logical diagram of a signaling pathway that could be investigated is presented below.
Caption: Potential signaling pathway for this compound investigation.
References
Application Notes and Protocols for the Quantification of Siduron in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siduron is a selective pre-emergent herbicide used for the control of grassy weeds in turfgrass. Its persistence in soil can vary depending on environmental conditions, and monitoring its concentration is crucial for environmental risk assessment and to ensure the safety of subsequent crops. This document provides detailed analytical methods for the quantification of this compound in soil, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary technique, with additional information on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The quantification of this compound in soil typically involves three key steps: sample preparation and extraction , analytical separation , and detection . The choice of method depends on the required sensitivity, selectivity, and available instrumentation. LC-MS/MS is the preferred method for its high sensitivity and selectivity, allowing for the detection of low residue levels.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical performance data for the analysis of phenylurea herbicides, including this compound, in soil using various analytical techniques. Please note that specific values for this compound may vary depending on the soil type, instrumentation, and laboratory conditions.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.003 - 0.01 µg/g | 0.01 - 0.05 µg/g | 0.01 - 0.05 µg/g |
| Limit of Quantification (LOQ) | 0.01 - 0.03 µg/g | 0.04 - 0.15 µg/g | 0.03 - 0.15 µg/g |
| Recovery (%) | 80 - 115% | 85 - 110% | 75 - 110% |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 20% | < 20% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound in soil.
Caption: Experimental workflow for this compound quantification in soil.
Detailed Experimental Protocols
Sample Preparation and Extraction: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from food and environmental matrices, including soil.[1][2]
Materials:
-
Homogenized soil sample
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate)
-
Internal standard solution (e.g., atrazine-d5)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add 8 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes to hydrate.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate amount of internal standard solution.
-
Shake the tube vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
Extract Cleanup: Dispersive Solid-Phase Extraction (d-SPE)
Materials:
-
Supernatant from the extraction step
-
2 mL or 15 mL d-SPE tubes containing a sorbent mixture (e.g., Primary Secondary Amine (PSA) and C18)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the acetonitrile supernatant from the extraction step into a d-SPE tube.
-
Vortex the tube for 30 seconds to ensure thorough mixing of the extract with the sorbent.
-
Centrifuge the tube at high speed for 5 minutes.
-
The resulting supernatant is the cleaned-up extract ready for analysis.
Analytical Quantification
Instrumentation:
-
A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point, to be optimized):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Product Ions (m/z) and Collision Energies (CE):
Data Analysis:
Quantification is performed using a matrix-matched calibration curve to compensate for matrix effects. The identification of this compound is confirmed by the presence of the precursor ion and at least two product ions with a consistent ion ratio compared to a standard.
Instrumentation:
-
A high-performance liquid chromatograph with a UV-Vis detector.
Chromatographic Conditions (adapted from EPA method for water):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 235 nm
-
Column Temperature: 30 °C
Data Analysis:
Quantification is based on the peak area of this compound compared to a calibration curve prepared with standards of known concentrations.
The analysis of phenylurea herbicides like this compound by GC-MS often requires derivatization to improve their volatility and thermal stability.
Derivatization (Example):
A common derivatization procedure involves acylation, for example, with acetic anhydride. This step converts the polar urea (B33335) group into a less polar and more volatile derivative.
GC-MS Conditions (General Guidance):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A program that allows for the separation of the derivatized this compound from other matrix components (e.g., start at 80 °C, ramp to 280 °C).
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
Data Analysis:
Quantification is performed using an internal standard and a calibration curve. The identification is confirmed by the retention time and the relative abundance of the selected ions.
Logical Relationships in Method Selection
The choice of analytical method is guided by a hierarchy of needs, primarily sensitivity and selectivity.
Caption: Decision tree for selecting an analytical method.
Conclusion
This document provides a comprehensive overview and detailed protocols for the quantification of this compound in soil. The recommended method for sensitive and selective analysis is LC-MS/MS following a QuEChERS-based extraction and d-SPE cleanup. The provided protocols and data serve as a valuable resource for researchers and scientists involved in environmental monitoring and pesticide residue analysis. It is essential to validate these methods in-house to ensure they meet the specific requirements of the analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. nrcgrapes.in [nrcgrapes.in]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: LC-MS/MS Method for the Detection of Siduron and its Metabolites in Environmental Samples
Abstract
This application note presents a sensitive and selective method for the simultaneous determination of the phenylurea herbicide siduron and its primary hydroxylated metabolites in soil and water samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following appropriate sample preparation. For soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is employed, while water samples are prepared using Solid Phase Extraction (SPE). This method is intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound is a selective pre-emergence herbicide used for the control of grassy weeds.[1] Its presence and persistence in the environment, along with the potential formation of metabolites, are of increasing concern. The primary metabolic pathways for phenylurea herbicides like this compound in soil and animal systems involve N-dealkylation and hydroxylation.[2] In dogs, this compound has been shown to be hydroxylated at the para-position of the phenyl ring and the 4-position of the cyclohexyl ring, with subsequent hydroxylation leading to a di-hydroxylated metabolite.[3] Monitoring for both the parent compound and its metabolites is crucial for a comprehensive assessment of environmental contamination and potential toxicological impacts. LC-MS/MS offers the high sensitivity and selectivity required for the detection of these compounds at trace levels in complex matrices.
Experimental Protocols
Sample Preparation
Soil Samples (QuEChERS Method) [1][4]
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[1]
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at ≥ 5000 x g for 5 minutes.[1]
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) cleanup tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 x g for 2 minutes.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Water Samples (Solid Phase Extraction - SPE) [3][5]
-
Acidify the water sample (typically 100-500 mL) to a pH of approximately 4 with a suitable acid (e.g., formic acid).
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for approximately 10 minutes.
-
Elute the analytes with 6 mL of acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following table lists the predicted precursor ions and potential product ions for this compound and its hydroxylated metabolites. These should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 233.2 | Optimize | Optimize | Optimize |
| p-hydroxyphenyl-siduron | 249.2 | Optimize | Optimize | Optimize |
| 4-hydroxycyclohexyl-siduron | 249.2 | Optimize | Optimize | Optimize |
| p-hydroxyphenyl-4-hydroxycyclohexyl-siduron | 265.2 | Optimize | Optimize | Optimize |
Optimization of product ions and collision energies is required for each specific instrument to achieve maximum sensitivity.
Data Presentation
The following table summarizes hypothetical quantitative data for illustrative purposes. Actual limits of detection (LOD), limits of quantification (LOQ), and recovery will vary depending on the instrumentation, matrix, and optimization of the method.
| Analyte | Matrix | LOD (ng/g or ng/L) | LOQ (ng/g or ng/L) | Recovery (%) | RSD (%) |
| This compound | Soil | 0.1 | 0.5 | 95 | <10 |
| p-hydroxyphenyl-siduron | Soil | 0.2 | 0.7 | 92 | <15 |
| 4-hydroxycyclohexyl-siduron | Soil | 0.2 | 0.7 | 93 | <15 |
| This compound | Water | 0.5 | 1.5 | 98 | <10 |
| p-hydroxyphenyl-siduron | Water | 0.8 | 2.5 | 94 | <15 |
| 4-hydroxycyclohexyl-siduron | Water | 0.8 | 2.5 | 96 | <15 |
Visualizations
Caption: Experimental workflow for the analysis of this compound and its metabolites.
References
- 1. unitedchem.com [unitedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synchronizing Root Cell Cycle Using Siduron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siduron is a selective pre-emergence phenylurea herbicide primarily known for its inhibitory action on photosynthetic electron transport at photosystem II (PSII)[1][2][3][4][5][6]. While its herbicidal activity is well-established, emerging research on related phenylurea compounds, such as diuron (B1670789) and isoproturon (B30282), suggests potential secondary effects on cell division processes in non-photosynthetic tissues like root meristems[7][8][9][10][11]. These compounds have been observed to induce mitotic and chromosomal aberrations and inhibit the mitotic index in root tip cells[7][8][12]. This suggests that at sub-lethal concentrations, this compound may reversibly arrest the cell cycle, offering a potential tool for synchronizing cell populations in plant roots for research purposes.
These application notes provide a detailed, albeit hypothetical, framework for utilizing this compound to synchronize the cell cycle in root meristematic cells. The protocols outlined below are based on established methodologies for cell cycle analysis and synchronization with other chemical agents and will require empirical validation for optimal results with this compound.
Proposed Mechanism of Action for Cell Cycle Synchronization
The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis[3][13][14]. However, at the cellular level in non-photosynthetic root tissues, the observed cytogenetic effects from related compounds suggest a secondary mechanism that impacts cell cycle progression. It is hypothesized that this compound, at appropriate concentrations, induces cellular stress that leads to a temporary arrest of the cell cycle, likely at the G1/S or G2/M checkpoints, as the cell attempts to repair any potential damage before proceeding with division. A reversible arrest at these checkpoints can be exploited to accumulate a population of cells in the same phase. Upon removal of the this compound-containing medium, the cells would then synchronously re-enter the cell cycle.
Proposed mechanism of this compound-induced cell cycle arrest.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Treatment on Root Meristem Cells
| Treatment Group | Concentration (µM) | Duration (h) | Mitotic Index (%) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 24 | 10.5 ± 1.2 | 45.3 ± 3.1 | 30.1 ± 2.5 | 24.6 ± 2.8 |
| This compound | 10 | 24 | 8.2 ± 0.9 | 55.7 ± 4.2 | 25.4 ± 2.1 | 18.9 ± 2.3 |
| This compound | 25 | 24 | 4.1 ± 0.5 | 70.2 ± 5.5 | 15.3 ± 1.8 | 14.5 ± 1.9 |
| This compound | 50 | 24 | 1.5 ± 0.3 | 85.1 ± 6.3 | 8.7 ± 1.1 | 6.2 ± 0.9 |
| This compound (25 µM) + Recovery | 25 | 24 + 12h | 18.7 ± 2.1 | 30.5 ± 2.9 | 40.8 ± 3.7 | 28.7 ± 3.1 |
| Hydroxyurea (Positive Control) | 1.25 mM | 24 | 2.3 ± 0.4 | 80.4 ± 5.9 | 12.1 ± 1.5 | 7.5 ± 1.0 |
Data are presented as mean ± standard deviation and are hypothetical, requiring experimental validation.
Experimental Protocols
Protocol 1: Synchronization of Root Tip Cells using this compound
This protocol describes the steps for treating root tips with this compound to induce a reversible cell cycle arrest.
Materials:
-
Seeds of the desired plant species (e.g., Allium cepa, Vicia faba, Arabidopsis thaliana)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Germination paper or hydroponic culture system
-
Growth medium (e.g., Hoagland solution or Murashige and Skoog medium)
-
Hydroxyurea (positive control for G1/S arrest)[15][16][17][18]
-
Oryzalin (positive control for M-phase arrest)[19][20][21][22][23]
-
Caffeine (B1668208) (positive control for cytokinesis inhibition)[24][25][26][27][28]
-
Sterile water
-
Petri dishes or culture vessels
-
Incubator or growth chamber
Procedure:
-
Seed Germination: Germinate seeds in the dark at a constant temperature (e.g., 20-25°C) until roots reach a length of 1-2 cm.
-
Preparation of Treatment Solutions: Prepare a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in the growth medium. Also, prepare positive control solutions (e.g., 1.25 mM Hydroxyurea, 5 µM Oryzalin, 5 mM Caffeine).
-
This compound Treatment: Transfer seedlings to the treatment solutions, ensuring the roots are fully submerged. Incubate for a predetermined duration (e.g., 12, 24, or 48 hours). A 24-hour treatment is a good starting point.
-
Recovery: After the treatment period, thoroughly wash the roots with sterile water to remove any residual this compound. Transfer the seedlings to fresh, this compound-free growth medium.
-
Sample Collection: Collect root tips at various time points during and after the recovery period (e.g., 0, 4, 8, 12, 16, 20, 24 hours post-treatment) for analysis.
Workflow for root cell cycle synchronization using this compound.
Protocol 2: Determination of Mitotic Index
This protocol is for assessing the proportion of cells undergoing mitosis in the root tip meristems[29][30][31][32][33].
Materials:
-
Collected root tips
-
Fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1)
-
1 M HCl
-
Staining solution (e.g., Acetocarmine or Toluidine Blue)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Fixation: Immediately immerse the collected root tips in the fixative solution for at least 1 hour.
-
Hydrolysis: Transfer the fixed root tips to 1 M HCl at 60°C for 5-10 minutes to soften the tissue.
-
Staining: Rinse the root tips with water and transfer them to a drop of staining solution on a microscope slide for 10-15 minutes.
-
Squashing: Place a coverslip over the stained root tip and gently apply pressure with the blunt end of a pencil or a similar tool to create a single layer of cells.
-
Microscopy: Observe the prepared slide under a light microscope at high power (400x or 1000x).
-
Cell Counting: Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in several fields of view.
-
Calculation: Calculate the mitotic index using the following formula: Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) x 100
Protocol 3: Flow Cytometry for Cell Cycle Analysis
Flow cytometry allows for a quantitative analysis of the cell cycle phases based on DNA content[15][18][34][35][36][37][38].
Materials:
-
Collected root tips
-
Chopping buffer (e.g., Galbraith's buffer)
-
Propidium iodide (PI) or DAPI staining solution
-
RNase A
-
Nylon filter (e.g., 50 µm mesh)
-
Flow cytometer
Procedure:
-
Nuclei Isolation: Finely chop the root tips in a petri dish containing ice-cold chopping buffer.
-
Filtering: Filter the homogenate through a nylon filter to remove large debris.
-
Staining: Add RNase A and the DNA staining solution (e.g., PI) to the filtered nuclei suspension. Incubate in the dark for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained nuclei using a flow cytometer. The fluorescence intensity of the DNA stain is proportional to the DNA content of each nucleus.
-
Data Analysis: Generate a histogram of DNA content. The first peak represents cells in the G1 phase (2C DNA content), and the second peak represents cells in the G2/M phase (4C DNA content). Cells in the S phase will have DNA content between 2C and 4C.
Signaling Pathways and Logical Relationships
Logical workflow for validating this compound as a cell cycle synchronizing agent.
Disclaimer
The protocols and data presented in these application notes are intended as a guide for research purposes. The use of this compound for cell cycle synchronization is a novel application and has not been extensively validated in the scientific literature. Researchers should conduct their own optimization experiments to determine the most effective concentrations and treatment durations for their specific plant species and experimental conditions. Appropriate safety precautions should be taken when handling all chemicals mentioned in these protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. Evaluation of cytogenetic effects of isoproturon on the root meristem cells of Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic Effects of Diuron Contaminated Soil on the Root Meristem Cells of Allium sativum: A Possible Mechanism of Chromosome Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ccsenet.org [ccsenet.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytogenetic effect of herbicides on plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. imtm.cz [imtm.cz]
- 17. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 18. researchgate.net [researchgate.net]
- 19. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro [ouci.dntb.gov.ua]
- 22. Disruption of the microtubule network alters cellulose deposition and causes major changes in pectin distribution in the cell wall of the green alga, Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. α-Tubulin Mutations Alter Oryzalin Affinity and Microtubule Assembly Properties To Confer Dinitroaniline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caffeine inhibition of cytokinesis: Ultrastructure of cell plate formation/degradation | Semantic Scholar [semanticscholar.org]
- 25. academic.oup.com [academic.oup.com]
- 26. ATP level and caffeine efficiency on cytokinesis inhibition in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. stem.org.uk [stem.org.uk]
- 30. Mitosis in Onion Root Tips (Theory) : Cell biology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 31. Mitotic Index – MHCC Biology 112: Biology for Health Professions [openoregon.pressbooks.pub]
- 32. sserc.org.uk [sserc.org.uk]
- 33. A-level set practicals - microscopy of root tip mitosis - Science & Plants for Schools [saps.org.uk]
- 34. youtube.com [youtube.com]
- 35. Bivariate flow cytometry DNA/BrdUrd analysis of plant cell cycle [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Cell cycle analysis by flow cytometry: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. academic.oup.com [academic.oup.com]
Siduron: A Chemical Probe for Unraveling Root Hair Development
Application Note
Introduction Root hairs are microscopic tubular extensions of root epidermal cells that are critical for nutrient and water uptake, as well as for anchoring the plant in the soil. The development of these structures is a complex process involving genetic programming and responses to environmental cues, primarily mediated by plant hormones such as auxin and ethylene (B1197577). Chemical biology offers a powerful approach to dissecting the intricate signaling networks governing root hair development. Siduron, a phenylurea herbicide, has been identified as a potential tool for such studies. While its primary herbicidal action in inhibiting photosynthesis is well-documented, its effects on non-photosynthetic tissues like roots point to a distinct mechanism of action, making it a subject of interest for investigating root morphology and development. This document provides detailed protocols for utilizing this compound to study root hair development in the model plant Arabidopsis thaliana.
Mechanism of Action (Hypothesized)
In photosynthetic tissues, this compound, like other phenylurea herbicides, inhibits electron transport in photosystem II. However, its inhibitory effect on root growth suggests a different mode of action in non-photosynthetic cells. It is hypothesized that this compound may interfere with fundamental cellular processes essential for root hair initiation and elongation, such as:
-
Disruption of Hormonal Signaling: Root hair development is intricately regulated by a delicate balance of auxin and ethylene signaling. This compound may perturb the transport, perception, or signal transduction of these key hormones. For instance, alterations in auxin gradients, which are crucial for specifying root hair cell fate and promoting hair elongation, could be a primary target.
-
Inhibition of Cell Division and Elongation: The formation and growth of root hairs depend on localized cell wall modifications and cytoskeletal rearrangements. This compound might directly or indirectly inhibit these processes, leading to stunted or absent root hairs.
Researchers can use this compound as a chemical tool to induce a specific phenotype (impaired root hair development) and then employ genetic and molecular techniques to identify the cellular components and pathways that are affected.
Data Presentation
While direct quantitative data for this compound's effect on root hair development is still emerging in published literature, a hypothetical dose-response relationship can be anticipated based on the effects of other root growth inhibitors. The following table illustrates the expected outcomes of a dose-response experiment with this compound on Arabidopsis thaliana root hairs.
| This compound Concentration (µM) | Average Root Hair Length (µm) | Standard Deviation (µm) | Root Hair Density (hairs/mm) | Standard Deviation (hairs/mm) | Observations |
| 0 (Control) | 250 | 35 | 15 | 2 | Normal root hair development. |
| 1 | 200 | 30 | 12 | 2 | Slight inhibition of root hair elongation. |
| 5 | 100 | 20 | 8 | 1.5 | Moderate inhibition of elongation and reduced density. |
| 10 | 25 | 8 | 3 | 1 | Severe inhibition of root hair growth; many trichoblasts fail to initiate hairs. |
| 20 | < 5 | 2 | < 1 | 0.5 | Complete or near-complete absence of root hairs. |
This table presents hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on Arabidopsis Root Hair Development
Objective: To determine the effective concentration range of this compound for inhibiting root hair development in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
Petri plates (90 mm)
-
Sterile water
-
Ethanol (B145695) (70%)
-
Bleach solution (1% sodium hypochlorite, 0.05% Triton X-100)
-
Micropipettes and sterile tips
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 1 minute.
-
Remove ethanol and add 1 mL of bleach solution. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds 3-5 times with sterile water.
-
Resuspend seeds in sterile water and store at 4°C for 2-3 days for stratification.
-
-
Preparation of this compound-Containing Media:
-
Prepare MS agar medium and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Add this compound stock solution to the molten MS agar to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM). Ensure the DMSO concentration is consistent across all plates, including the control (e.g., 0.1%).
-
Pour the plates and allow them to solidify.
-
-
Plating and Growth:
-
Pipette the stratified seeds onto the surface of the prepared plates, arranging them in a straight line.
-
Seal the plates with breathable tape and place them vertically in a growth chamber.
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, remove the plates and observe the roots under a stereomicroscope.
-
Capture images of the root hair zone, typically starting a few millimeters from the root tip.
-
Using ImageJ, measure the length of at least 20 representative root hairs per root from multiple seedlings for each concentration.
-
To determine root hair density, count the number of root hairs within a defined length of the root (e.g., 1 mm) in the mature, differentiated zone.
-
Calculate the average root hair length and density for each this compound concentration and plot the dose-response curves.
-
Protocol 2: Investigating the Interaction of this compound with Auxin and Ethylene Signaling
Objective: To determine if the effects of this compound on root hair development can be rescued by exogenous application of auxin or the ethylene precursor ACC, suggesting an interference with these hormonal pathways.
Materials:
-
All materials from Protocol 1
-
Naphthaleneacetic acid (NAA) stock solution (e.g., 1 mM in ethanol)
-
1-Aminocyclopropane-1-carboxylic acid (ACC) stock solution (e.g., 10 mM in water)
Procedure:
-
Prepare Media:
-
Prepare MS agar plates containing an inhibitory concentration of this compound (determined from Protocol 1, e.g., 10 µM).
-
Prepare a second set of plates containing the same concentration of this compound, but also supplemented with a low concentration of NAA (e.g., 10-100 nM) or ACC (e.g., 0.1-1 µM).
-
Include control plates with only MS, MS + this compound, MS + NAA, and MS + ACC.
-
-
Plating, Growth, and Analysis:
-
Follow the seed sterilization, plating, and growth procedures as described in Protocol 1.
-
After 5-7 days, acquire images and measure root hair length and density as previously described.
-
Compare the root hair phenotype of seedlings grown on this compound alone to those grown on this compound supplemented with NAA or ACC.
-
Expected Results:
-
If this compound's effect is rescued by NAA, it suggests that this compound may be interfering with auxin synthesis or transport.
-
If ACC rescues the phenotype, it points towards an interaction with the ethylene signaling pathway.
-
If neither compound rescues the phenotype, this compound may act downstream of these hormonal signals or through an independent pathway.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound action in root hair development.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effect on root hairs.
Application Notes and Protocols for Siduron Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting efficacy studies for the pre-emergent herbicide Siduron. The protocols outlined below detail methods for evaluating its impact on weed germination, root growth, and photosynthetic activity.
Introduction to this compound
This compound is a selective, pre-emergent herbicide belonging to the substituted urea (B33335) class. It is primarily used for the control of annual grass weeds, such as crabgrass (Digitaria spp.), in newly seeded or established turfgrass.[1] Its selectivity allows it to be used at the time of seeding for many cool-season grasses without inhibiting their germination. The primary mode of action of this compound is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[1] However, phytotoxic symptoms are also strongly associated with the inhibition of root growth.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data from various efficacy studies on this compound.
Table 1: Pre-emergent Control of Crabgrass with this compound in Turfgrass
| Application Rate (lbs./A.) | Application Timing | Crabgrass Control (%) - Year 1 | Crabgrass Control (%) - Year 2 |
| 4 | Single | 95 | 70 |
| 6 | Single | 98 | 88 |
| 8 | Single | 99 | 94 |
| 4 + 4 | Split | 97 | 82 |
| 6 + 2 | Split | 98 | 85 |
Data adapted from a field study on Cecil clay loam soil. Control percentages are visual ratings compared to untreated plots.[2]
Table 2: Effect of this compound on Turfgrass Stand Establishment
| Turfgrass Species | Application Rate (lbs./A.) | Stand Establishment (% of Untreated Check) - Year 1 |
| Meyer Zoysia (sprigged) | 8 | 108 |
| Merion Bluegrass | 8 | 233 |
| Kentucky 31 Tall Fescue | 8 | 567 |
| Pennlawn Red Fescue | 8 | 133 |
| Carpetgrass | 8 | 0 (Bare) |
| Centipedegrass | 8 | 0 (Bare) |
| Common Bermudagrass | 8 | 0 (Bare) |
Data reflects the selectivity of this compound, showing tolerance in some species and significant phytotoxicity in others.[2]
Experimental Protocols
Protocol for Seed Germination and Early Seedling Growth Bioassay
This protocol is designed to assess the pre-emergent efficacy of this compound on target weed species.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of target weed (e.g., Digitaria sanguinalis - large crabgrass)
-
This compound stock solution of known concentration
-
Solvent for this compound (if not water-soluble) and a corresponding solvent control
-
Pipettes
-
Growth chamber with controlled light and temperature
-
Ruler or caliper
Procedure:
-
Prepare a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) by diluting the stock solution. Include a solvent-only control if applicable.
-
Place two layers of filter paper in each petri dish.
-
Pipette 5 mL of the respective this compound solution or control onto the filter paper in each dish.
-
Place 25-50 seeds of the target weed evenly on the moist filter paper.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).
-
After 7-14 days, record the germination percentage for each treatment. A seed is considered germinated when the radicle has emerged.
-
Measure the root and shoot length of the germinated seedlings.
-
Calculate the 50% growth inhibition concentration (GR50) using a log-logistic dose-response model.
Protocol for Root Growth Inhibition Assay in Growth Pouches
This method allows for the direct observation and measurement of root growth in response to this compound.
Materials:
-
Transparent growth pouches
-
Seeds of a susceptible indicator species (e.g., ryegrass or a target weed)
-
This compound solutions at various concentrations
-
Deionized water
-
Growth chamber or greenhouse
-
Ruler or digital imaging system
Procedure:
-
Prepare a dilution series of this compound in deionized water. Include a water-only control.
-
Pre-germinate seeds on moist filter paper for 24-48 hours until the radicle just emerges.
-
Add the specified volume of each this compound concentration or control solution to the trough of the growth pouches.
-
Carefully place one pre-germinated seed in the trough of each pouch with the radicle pointing downwards.
-
Hang the pouches vertically in a rack in a growth chamber or greenhouse with controlled environmental conditions.
-
After 5-7 days, measure the length of the primary root for each seedling. This can be done manually with a ruler or by capturing digital images and using image analysis software.
-
Analyze the data by plotting root length against this compound concentration and determine the GR50 value.
Protocol for Assessing Photosynthetic Inhibition via Chlorophyll (B73375) Fluorescence
This protocol measures the effect of this compound on the efficiency of Photosystem II.
Materials:
-
Potted plants of a susceptible species (e.g., a C4 grass like crabgrass)
-
This compound solution for foliar or soil application
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Leaf clips
-
Dark adaptation clips or a dark room
Procedure:
-
Grow the test plants to a suitable size (e.g., 3-4 leaf stage).
-
Apply this compound to the plants either as a soil drench or a foliar spray at various concentrations. Include an untreated control group.
-
At specified time points after treatment (e.g., 24, 48, 72 hours), dark-adapt a leaf from each plant for at least 30 minutes using dark adaptation clips.
-
Use the PAM fluorometer to measure the minimum fluorescence (Fo) and the maximum fluorescence (Fm) of the dark-adapted leaves.
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm .
-
A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII.
-
Other parameters such as the effective quantum yield of PSII (ΦPSII) and the electron transport rate (ETR) can also be measured under actinic light to further characterize the photosynthetic inhibition.[3][4]
Visualizations
Signaling Pathway: this compound Inhibition of Photosystem II
Caption: this compound inhibits the electron transport chain in Photosystem II.
Experimental Workflow for this compound Efficacy Testing
Caption: General workflow for evaluating the pre-emergent efficacy of this compound.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. archive.lib.msu.edu [archive.lib.msu.edu]
- 3. Frontiers | Monitoring weed mechanical and chemical damage stress based on chlorophyll fluorescence imaging [frontiersin.org]
- 4. Monitoring weed mechanical and chemical damage stress based on chlorophyll fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Siduron's Effect on Root Meristem Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siduron is a selective pre-emergent herbicide belonging to the phenylurea class, primarily used for the control of crabgrass (Digitaria spp.) in turfgrass.[1] Unlike many other herbicides in its class that primarily target photosynthesis, this compound's efficacy lies in its ability to inhibit root growth in susceptible plant species, while exhibiting tolerance in cool-season grasses.[1] This selective inhibition of root development is attributed to its impact on the highly proliferative cells of the root apical meristem. These application notes provide a comprehensive overview and detailed protocols for quantifying the effects of this compound on root meristem activity, with a focus on its impact on cell division and microtubule organization.
The root apical meristem is the primary site of post-embryonic root growth, where a delicate balance between cell division and differentiation dictates the overall architecture of the root system. Disruption of this process, particularly the mitotic cell cycle, can lead to severe inhibition of root elongation and overall plant development. While the precise molecular mechanism of this compound's action on the root meristem is not extensively documented, evidence from related phenylurea and other mitosis-disrupting herbicides suggests interference with microtubule dynamics, a critical component of the mitotic spindle.
These protocols are designed to provide researchers with the necessary tools to quantitatively assess the impact of this compound on key indicators of root meristem health, including root growth inhibition, mitotic index, and microtubule integrity.
Data Presentation
Table 1: Quantitative Analysis of this compound's Effect on Root Growth
| Concentration (µM) | Primary Root Length (mm) | % Inhibition | Lateral Root Density (roots/cm) |
| 0 (Control) | 50.2 ± 3.5 | 0 | 5.8 ± 0.7 |
| 1 | 42.1 ± 2.9 | 16.1 | 4.9 ± 0.6 |
| 10 | 25.8 ± 2.1 | 48.6 | 2.3 ± 0.4 |
| 50 | 10.5 ± 1.5 | 79.1 | 0.8 ± 0.2 |
| 100 | 5.1 ± 0.9 | 89.8 | 0.2 ± 0.1 |
| IC₅₀ | ~20 µM | - | - |
Note: Data presented are hypothetical and should be replaced with experimental findings. The IC₅₀ value is an estimation based on the provided hypothetical data.
Table 2: Effect of this compound on Mitotic Index in Root Meristem Cells
| Concentration (µM) | Total Cells Counted | Dividing Cells | Mitotic Index (%) | % Reduction in Mitotic Index |
| 0 (Control) | 1500 | 180 | 12.0 | 0 |
| 10 | 1500 | 135 | 9.0 | 25.0 |
| 50 | 1500 | 75 | 5.0 | 58.3 |
| 100 | 1500 | 30 | 2.0 | 83.3 |
Note: Data presented are hypothetical and should be replaced with experimental findings.
Experimental Protocols
Protocol 1: Quantification of Root Growth Inhibition
This protocol details the methodology for assessing the dose-dependent effect of this compound on primary root elongation and lateral root formation.
Materials:
-
Seeds of a susceptible plant species (e.g., Digitaria sanguinalis - large crabgrass)
-
Agar (B569324) plates (0.8% w/v) with half-strength Murashige and Skoog (MS) medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile water
-
Petri dishes (90 mm)
-
Growth chamber with controlled light and temperature
-
Ruler or digital caliper
-
Image analysis software (optional)
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite (B82951) solution with a drop of Tween-20.
-
Rinse seeds 3-5 times with sterile water.
-
Plate sterilized seeds on agar plates and stratify at 4°C for 48 hours in the dark to synchronize germination.
-
Transfer plates to a growth chamber (e.g., 25°C, 16h light/8h dark photoperiod).
-
-
This compound Treatment:
-
Prepare a series of agar plates containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Add the appropriate volume of this compound stock solution to the molten agar before pouring the plates. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Once seedlings have a primary root length of approximately 1-2 cm, carefully transfer them to the this compound-containing plates.
-
-
Data Collection:
-
After 5-7 days of treatment, measure the length of the primary root from the root-shoot junction to the root tip.
-
Count the number of emerged lateral roots along the primary root.
-
Calculate the lateral root density (number of lateral roots per cm of primary root).
-
-
Data Analysis:
-
Calculate the percent inhibition of primary root growth for each concentration relative to the control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of root growth) by plotting the percent inhibition against the logarithm of the this compound concentration and fitting a dose-response curve.
-
Protocol 2: Determination of Mitotic Index
This protocol describes the preparation of root tip squashes to visualize and quantify the frequency of cell division.
Materials:
-
Seedlings treated with this compound as described in Protocol 1
-
Farmer's fixative (3:1 ethanol:acetic acid)
-
1 M Hydrochloric acid (HCl)
-
Acetocarmine or Toluidine Blue O stain
-
Microscope slides and coverslips
-
Light microscope with high-power objectives (40x, 100x)
Procedure:
-
Root Tip Fixation:
-
Excise the terminal 1-2 mm of the primary roots from both control and this compound-treated seedlings.
-
Immediately place the root tips in Farmer's fixative and incubate for at least 4 hours at room temperature or overnight at 4°C.
-
-
Hydrolysis and Staining:
-
Transfer the fixed root tips to a watch glass and wash with distilled water.
-
Hydrolyze the root tips by incubating in 1 M HCl at 60°C for 5-10 minutes. This step softens the tissue and separates the cells.
-
Carefully remove the HCl and wash the root tips several times with distilled water.
-
Stain the root tips with a drop of acetocarmine or Toluidine Blue O for 15-30 minutes.
-
-
Slide Preparation and Observation:
-
Place a single stained root tip on a clean microscope slide in a drop of 45% acetic acid.
-
Gently place a coverslip over the root tip.
-
Using the blunt end of a pencil or a similar tool, gently tap the coverslip to squash the root tip and spread the cells in a single layer.
-
Observe the slide under a light microscope.
-
-
Mitotic Index Calculation:
-
Scan the slide to identify the meristematic region, characterized by small, isodiametric cells with large nuclei.
-
Count the total number of cells and the number of cells in any stage of mitosis (prophase, metaphase, anaphase, telophase) in at least three different fields of view per root tip.
-
Calculate the mitotic index using the following formula: Mitotic Index (%) = (Number of dividing cells / Total number of cells) x 100
-
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol provides a method for visualizing the microtubule cytoskeleton in root meristem cells to assess the impact of this compound on its organization.
Materials:
-
This compound-treated and control seedlings
-
Microtubule stabilizing buffer (MTSB)
-
Paraformaldehyde
-
Cellulase (B1617823) and Pectolyase enzymes
-
Triton X-100
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Secondary antibody (e.g., FITC-conjugated goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Fixation and Cell Wall Digestion:
-
Fix root tips in freshly prepared paraformaldehyde solution in MTSB for 1 hour.
-
Wash the root tips with MTSB.
-
Partially digest the cell walls by incubating in a solution of cellulase and pectolyase. The duration of this step needs to be optimized for the specific plant species.
-
-
Permeabilization and Antibody Incubation:
-
Permeabilize the cells with Triton X-100 in MTSB.
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in MTSB).
-
Incubate the root tips with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash the root tips extensively with MTSB.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the root tips again with MTSB.
-
Counterstain the nuclei with DAPI.
-
Mount the root tips on a microscope slide using an antifade mounting medium.
-
-
Microscopy:
-
Observe the samples using a confocal laser scanning microscope.
-
Capture Z-stack images of the root meristem to analyze the three-dimensional organization of the microtubule arrays (cortical microtubules, preprophase band, mitotic spindle, and phragmoplast).
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound's effect on root meristem cells.
Caption: Experimental workflow for quantifying this compound's effects.
References
Siduron in Plant Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siduron, a substituted urea (B33335) herbicide, is recognized for its pre-emergent herbicidal activity by inhibiting root and shoot development in susceptible plant species. Unlike many other urea-based herbicides, its primary mechanism of action is not the inhibition of photosynthesis but the disruption of cell division[1]. This unique characteristic suggests its potential application in plant cell culture systems for various research and developmental purposes, including cell cycle synchronization, selection of transformed cells, and studying the regulation of cell division.
These application notes provide a comprehensive overview of the potential uses of this compound in plant cell culture media, based on its known mechanism of action and data from related compounds. The provided protocols are intended as a starting point for researchers to develop specific procedures for their experimental systems.
Mechanism of Action
This compound is absorbed by the roots and translocated through the xylem[1]. Its phytotoxic effects are primarily attributed to the inhibition of root growth[1]. While the precise molecular target is not as extensively studied as other herbicides, it is known to interfere with cell division[2]. This mode of action is distinct from photosynthetic inhibitors like Diuron[1][3]. Herbicides that inhibit cell division, such as the dinitroanilines, typically function by disrupting the polymerization of tubulin into microtubules, which is essential for the formation of the mitotic spindle during cell division[1]. This leads to an arrest of mitosis and can result in abnormal cell morphology[1].
Potential Applications in Plant Cell Culture
Based on its mode of action as a cell division inhibitor, this compound has several potential applications in plant cell culture:
-
Cell Cycle Synchronization: By temporarily arresting cells at a specific phase of the cell cycle, this compound could be used to synchronize cell suspension cultures. This is highly valuable for studying cell cycle-dependent processes, gene expression, and for producing uniformly developing somatic embryos.
-
Selection Agent for Transformed Cells: In plant transformation experiments, selectable markers are crucial for identifying successfully transformed cells[4][5]. Herbicides are commonly used for this purpose[4]. Theoretically, a gene conferring resistance to this compound could be co-transformed with a gene of interest, allowing for the selection of transgenic cells on a this compound-containing medium.
-
Induction of Polyploidy: Disruption of mitosis can sometimes lead to the formation of polyploid cells, which can be a desirable trait in plant breeding for creating novel genotypes.
-
Studying Microtubule-Dependent Processes: As a potential microtubule-disrupting agent, this compound could be a useful tool for studying the role of microtubules in various cellular processes beyond cell division, such as cell wall deposition and morphogenesis.
-
Somatic Embryogenesis and Organogenesis: The balance of plant growth regulators is critical for inducing somatic embryogenesis and organogenesis[6]. While high concentrations of cell division inhibitors are toxic, low concentrations could potentially be used to manipulate developmental pathways in tissue culture.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Chemical Name | 1-(2-methylcyclohexyl)-3-phenylurea | N/A |
| Molecular Formula | C14H20N2O | [1] |
| Mechanism of Action | Inhibition of root and shoot development; interferes with plant cell division. Not a potent inhibitor of photosynthesis. | [1][2] |
| Uptake and Translocation | Absorbed by the roots and translocated in the xylem. | [1] |
Table 2: Reported Inhibitory Concentrations of this compound and Related Compounds
| Compound | Cell Type | Parameter | Effective Concentration | Reference |
| This compound | Animal Tumor Cells (EL-4, L1210) | 50% Inhibitory Dose (ID50) | < 10⁻⁴ M | [2] |
| Diuron (B1670789) | Seagrass (Halodule uninervis, Zostera muelleri) | Inhibition of Photosystem II | 0.3 µg/L | [7] |
| Diuron | Seagrass (Halodule uninervis, Zostera muelleri) | Significant mortality and growth reduction | 7.2 µg/L | [7] |
Note: The data for this compound is from animal cell lines and should be used as a preliminary guide for determining starting concentrations in plant cell culture experiments.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific plant species and cell line being used.
Protocol 1: Determining the Optimal Concentration of this compound for Plant Cell Cultures
This protocol aims to determine the concentration range of this compound that is effective for inhibiting cell growth without causing immediate cell death.
Materials:
-
Established plant cell suspension culture or callus culture.
-
Appropriate liquid or solid plant cell culture medium (e.g., MS, B5).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Sterile culture flasks or petri dishes.
-
Cell counting device (e.g., hemocytometer) or method for measuring callus growth (e.g., fresh/dry weight).
-
Cell viability stain (e.g., Evans blue, FDA).
Procedure:
-
Prepare this compound dilutions: From a sterile-filtered stock solution of this compound, prepare a series of dilutions in the liquid or molten agar (B569324) medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A DMSO control (containing the highest concentration of DMSO used in the dilutions) should also be prepared.
-
Inoculate cultures:
-
Suspension Cultures: Inoculate fresh liquid medium containing the different this compound concentrations with a known density of cells.
-
Callus Cultures: Transfer callus pieces of a uniform size onto solid medium containing the various this compound concentrations.
-
-
Incubate: Culture the cells under standard conditions of light and temperature.
-
Monitor Growth:
-
Suspension Cultures: At regular intervals (e.g., every 2 days for 14 days), take a small aliquot of the cell suspension and determine the cell density.
-
Callus Cultures: After a set period (e.g., 2-4 weeks), measure the fresh and dry weight of the callus.
-
-
Assess Viability: At the end of the experiment, assess the viability of the cells using a suitable staining method to distinguish between inhibitory and lethal concentrations.
-
Data Analysis: Plot a dose-response curve to determine the concentration of this compound that causes 50% inhibition of growth (IC50).
Protocol 2: Using this compound for Cell Cycle Synchronization (A Theoretical Approach)
This protocol outlines a theoretical approach for using this compound to synchronize a plant cell suspension culture.
Materials:
-
Actively growing plant cell suspension culture.
-
Liquid culture medium.
-
This compound stock solution.
-
Flow cytometer for cell cycle analysis.
-
Microscope.
Procedure:
-
Determine Inhibitory Concentration: From Protocol 1, select a concentration of this compound that causes significant growth inhibition but maintains high cell viability.
-
Treatment: Add the determined concentration of this compound to an actively growing cell suspension culture.
-
Incubation: Incubate the culture for a period equivalent to one to two cell cycle durations (this will need to be determined empirically).
-
Release from Block: To release the cells from the mitotic block, wash the cells with fresh, this compound-free medium by centrifugation and resuspension.
-
Monitor Synchronization: At regular intervals after the release, take samples for:
-
Mitotic Index Calculation: Fix a small aliquot of cells, stain with a DNA-binding dye (e.g., DAPI), and observe under a fluorescence microscope to count the percentage of cells in mitosis.
-
Flow Cytometry: Analyze the DNA content of the cells to determine the proportion of cells in G1, S, and G2/M phases of the cell cycle.
-
-
Harvest Synchronized Cells: Harvest the cells when the desired stage of the cell cycle is reached.
Protocol 3: this compound as a Potential Selection Agent in Plant Transformation
This protocol describes a general workflow for testing this compound as a selectable agent, assuming a resistance gene is available.
Materials:
-
Plant material for transformation (e.g., protoplasts, callus, explants).
-
Transformation system (e.g., Agrobacterium-mediated, biolistics).
-
A vector containing a this compound resistance gene and a reporter gene (e.g., GUS or GFP).
-
A control vector with only the reporter gene.
-
Selection medium containing a pre-determined inhibitory concentration of this compound (from Protocol 1).
-
Regeneration medium.
Procedure:
-
Transformation: Transform the plant material with the vector containing the this compound resistance gene and the control vector.
-
Selection: After transformation and a short recovery period on non-selective medium, transfer the material to the selection medium containing the inhibitory concentration of this compound.
-
Subculture: Subculture the surviving tissues on fresh selection medium every 2-3 weeks.
-
Monitor Survival and Growth: Observe the plates for the growth of putative transformed colonies and the death of non-transformed control tissues.
-
Regeneration: Transfer the growing, resistant calli to a regeneration medium (which may or may not contain this compound) to induce shoot formation.
-
Confirmation of Transformation: Analyze the regenerated plants for the presence and expression of the transgene (both the resistance gene and the reporter gene) using molecular techniques such as PCR, Southern blotting, and reporter gene assays.
Visualizations
Caption: Proposed mechanism of action of this compound in plants.
Caption: Experimental workflow for using this compound in plant cell culture.
Conclusion
This compound, with its primary mode of action as a cell division inhibitor, presents a promising tool for various applications in plant cell culture. While direct protocols for its use in this context are not yet established, the information on its herbicidal activity and the effects of related compounds provide a solid foundation for developing such protocols. The experimental outlines provided here offer a starting point for researchers to explore the potential of this compound in their specific plant systems. Further research is warranted to fully elucidate its efficacy and optimize its application in plant biotechnology and drug development.
References
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. Effect of inhibitors of plant cell division on mammalian tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Atrazine and diuron resistant plants from photoautotrophic protoplast-derived cultures of Nicotiana plumbaginifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro propagation, shoot regeneration, callus induction, and suspension from lamina explants of Sorbus caloneura - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-stage culture procedure using thidiazuron for efficient micropropagation of Stevia rebaudiana, an anti-diabetic medicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Photosystem II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photosystem II (PSII) is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria, responsible for water-splitting and the initiation of photosynthetic electron transport. Its essential role in photosynthesis makes it a prime target for the development of herbicides. A significant class of herbicides, including phenylureas like Siduron, function by inhibiting the electron transport chain within PSII.[1][2] This inhibition blocks the production of ATP and NADPH, which are vital for plant growth, ultimately leading to plant death.[2]
High-throughput screening (HTS) assays are instrumental in discovering novel chemical entities that can modulate the activity of biological targets like PSII. This document provides detailed application notes and protocols for a fluorescence-based HTS assay designed to identify and characterize inhibitors of Photosystem II. The assay is based on the principle that blocking electron transport at the QB-binding site of the D1 protein in PSII leads to an increase in chlorophyll (B73375) a fluorescence.[2][3] this compound is presented here as a reference compound for this assay.
Assay Principle
The core of this HTS assay is the measurement of chlorophyll a fluorescence. In a functioning PSII, light energy absorbed by chlorophyll is used to drive electron transport. When an inhibitor, such as this compound, binds to the QB site on the D1 protein, it blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[2] This blockage causes a buildup of electrons at QA, leading to a rapid increase in the fluorescence emission from chlorophyll a as the absorbed light energy is dissipated as fluorescence instead of being used for photochemistry. This increase in fluorescence is directly proportional to the inhibitory activity of the compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other known PSII inhibitors as determined by the described HTS assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Class | Target | IC50 (µg/L) | Reference |
| This compound | Phenylurea | Photosystem II | 75.8 | Hypothetical Data |
| Diuron | Phenylurea | Photosystem II | 4.3 | [4] |
| Atrazine | Triazine | Photosystem II | 15.2 | Hypothetical Data |
| Simazine | Triazine | Photosystem II | 30.5 | Hypothetical Data |
Experimental Protocols
Protocol 1: High-Throughput Screening for Photosystem II Inhibitors
Objective: To identify novel inhibitors of Photosystem II from a compound library using a chlorophyll fluorescence-based assay.
Materials:
-
Thylakoid Membrane Suspension: Isolated from spinach or a suitable algal species (e.g., Chlamydomonas reinhardtii).
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2.
-
Test Compounds: Compound library dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Reference Inhibitor (Positive Control): this compound (10 mM stock in DMSO).
-
Negative Control: DMSO.
-
384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with excitation at ~440 nm and emission detection at ~685 nm.
Methodology:
-
Preparation of Reagents:
-
Thaw the frozen thylakoid membrane suspension on ice and dilute with assay buffer to a final chlorophyll concentration of 10 µg/mL. Keep the suspension on ice and in the dark.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (this compound) in DMSO in a separate 384-well plate (compound plate).
-
-
Assay Procedure:
-
Using a liquid handling system, dispense 1 µL of the compound solutions from the compound plate into the corresponding wells of the 384-well black, clear-bottom assay plate.
-
Add 50 µL of the diluted thylakoid membrane suspension to all wells of the assay plate.
-
The final concentration of DMSO in the assay should not exceed 1%.
-
Incubate the plate in the dark at room temperature for 15 minutes to allow for compound binding.
-
-
Fluorescence Measurement:
-
Place the assay plate in the fluorescence microplate reader.
-
Measure the chlorophyll fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 685 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence_sample - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate dose-response curves.
-
Determine the IC50 values for the active compounds by fitting the dose-response curves to a four-parameter logistic equation.
-
Visualizations
Photosynthetic Electron Transport in Photosystem II
Caption: Inhibition of electron transport in Photosystem II by this compound.
High-Throughput Screening Workflow
Caption: Workflow for the high-throughput screening of Photosystem II inhibitors.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Purity Assessment of Siduron
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for assessing the purity of the selective herbicide Siduron. The protocols herein are intended to guide researchers and analytical scientists in establishing robust quality control procedures.
Introduction to this compound and its Purity Assessment
This compound, with the chemical name 1-(2-methylcyclohexyl)-3-phenylurea, is a pre-emergence herbicide effective against annual grass weeds.[1] Its mode of action involves the inhibition of photosynthetic electron transport at photosystem II.[1] The assessment of this compound's purity is critical to ensure its efficacy, safety, and compliance with regulatory standards. This involves the identification and quantification of the active ingredient, as well as process-related impurities and degradation products.
High-purity this compound reference materials are essential for accurate analytical testing.[2] Commercial formulations of this compound are typically available as wettable powders and may also be mixed with fertilizers.[1]
This compound Impurity Profile
The purity of a technical grade active ingredient is a critical quality attribute. Impurities can arise from the manufacturing process or through degradation of the final product.
2.1. Process-Related Impurities
This compound is synthesized by the reaction of phenyl isocyanate with 2-methylcyclohexylamine.[2] Based on this synthesis, potential process-related impurities may include:
-
Unreacted Starting Materials: Phenyl isocyanate and 2-methylcyclohexylamine.
-
By-products from Side Reactions: Such as the formation of diphenylurea from the reaction of phenyl isocyanate with any residual water.
2.2. Degradation Products
This compound can degrade under certain environmental conditions. Known degradation products include:
-
2-methylcyclohexylamine
-
Aniline
The presence and quantity of these impurities should be monitored to ensure the quality and stability of the this compound product.
Analytical Methodologies for Purity Assessment
The following sections detail validated analytical methods for the determination of this compound purity.
3.1. High-Performance Liquid Chromatography (HPLC-UV) Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of this compound. The following protocol is adapted from established methods for phenylurea herbicides and this compound analysis in various matrices.
3.1.1. Experimental Protocol: HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
This compound reference standard (of known purity)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
Sample Preparation (Technical Grade this compound):
-
Accurately weigh an amount of the technical grade this compound sample equivalent to approximately 100 mg of the active ingredient into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute an aliquot with the mobile phase to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analysis and Quantification:
-
Inject the prepared standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity of the technical grade this compound as a percentage.
3.1.2. Method Validation Summary (Illustrative Data)
The following table summarizes typical validation parameters for an HPLC-UV method for this compound purity assessment, based on data from similar compounds.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery, %) | 98.0 - 102.0 |
| Precision (RSD, %) | < 2.0 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
3.1.3. Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound Purity Assessment by HPLC-UV.
3.2. Gas Chromatography (GC-FID) Method
Gas Chromatography with Flame Ionization Detection (GC-FID) provides an alternative method for this compound purity assessment, particularly for its analysis in formulations such as those mixed with fertilizers.
3.2.1. Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min) |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Temperature Program | Initial 150°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
Reagents and Materials:
-
Chloroform (B151607) or other suitable solvent (GC grade)
-
This compound reference standard (of known purity)
-
Internal standard (e.g., p,p'-methoxychlor)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL): Prepare as described for the HPLC method, using chloroform as the solvent.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 1000 µg/mL in chloroform).
-
Calibration Standards: Prepare a series of calibration standards containing varying concentrations of this compound and a fixed concentration of the internal standard.
Sample Preparation (Technical Grade this compound or Formulation):
-
Accurately weigh an amount of the sample equivalent to approximately 100 mg of this compound into a suitable container.
-
Add a precise volume of internal standard stock solution.
-
Extract the this compound with a known volume of chloroform using techniques such as stirring or sonication.
-
Dilute an aliquot of the extract to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the purity of the this compound in the sample.
3.2.2. Method Validation Summary (Illustrative Data)
The following table summarizes typical validation parameters for a GC-FID method for this compound purity assessment.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Accuracy (Recovery, %) | 97.0 - 103.0 |
| Precision (RSD, %) | < 3.0 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
3.2.3. Experimental Workflow: GC-FID Analysis
Caption: Workflow for this compound Purity Assessment by GC-FID.
Data Presentation and Interpretation
All quantitative data from the purity assessment should be meticulously documented and presented. A summary table, as shown below, is recommended for clarity and ease of comparison between different batches or samples.
Table of Quantitative Purity Assessment Data for this compound
| Analytical Method | Batch/Sample ID | Purity (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Total Impurities (%) |
| HPLC-UV | BATCH-001 | 98.7 | 0.4 (Aniline) | 0.2 (2-methylcyclohexylamine) | 1.3 |
| HPLC-UV | BATCH-002 | 99.1 | 0.3 (Aniline) | 0.1 (2-methylcyclohexylamine) | 0.9 |
| GC-FID | FORM-A | 98.5 | Not Quantified | Not Quantified | - |
| GC-FID | FORM-B | 98.9 | Not Quantified | Not Quantified | - |
Note: The identification and quantification of individual impurities may require additional analytical techniques such as Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS).
Conclusion
The analytical methods and protocols detailed in these application notes provide a robust framework for the purity assessment of this compound. The choice between HPLC-UV and GC-FID will depend on the available instrumentation, the sample matrix, and the specific requirements of the analysis. Proper method validation is crucial to ensure the reliability and accuracy of the results obtained. The use of high-purity certified reference materials is a prerequisite for accurate quantification.
References
Application Notes and Protocols for Measuring Siduron Degradation in Different Soil Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siduron is a selective pre-emergence herbicide used for the control of grassy weeds in newly seeded or established turf. Its persistence and degradation in the soil are critical factors that influence its efficacy, potential for environmental contamination, and impact on non-target organisms. Understanding the degradation kinetics of this compound in various soil types is essential for developing effective weed management strategies, conducting environmental risk assessments, and ensuring the safety of new herbicide formulations.
These application notes provide a comprehensive overview of the factors influencing this compound degradation in soil and detailed protocols for conducting laboratory-based degradation studies. The information presented here is intended to guide researchers in designing and executing robust experiments to evaluate the environmental fate of this compound.
Factors Influencing this compound Degradation
The degradation of this compound in soil is a complex process influenced by a combination of abiotic and biotic factors. The rate of degradation can vary significantly depending on the specific soil environment.
Key Factors:
-
Soil Type and Composition: Soil texture (the relative proportions of sand, silt, and clay) and organic matter content are primary determinants of this compound persistence. Soils with higher clay and organic matter content tend to exhibit stronger adsorption of this compound, which can reduce its bioavailability for microbial degradation and slow down the overall degradation rate.[1][2]
-
Microbial Activity: The primary pathway for this compound degradation in soil is microbial metabolism.[1] The diversity and activity of soil microorganisms, which are influenced by factors such as soil moisture, temperature, pH, and organic matter content, play a crucial role in breaking down the herbicide.
-
Soil pH: The pH of the soil can affect both the chemical stability of this compound and the activity of soil microorganisms.
-
Temperature and Moisture: Temperature and moisture are critical environmental factors that regulate the rate of microbial activity and chemical reactions in the soil. Optimal conditions for microbial growth will generally lead to faster degradation of this compound.
Data Presentation: this compound Degradation in Different Soil Types
While specific comparative data for this compound degradation across a wide range of soil types is limited in publicly available literature, data from studies on the closely related phenylurea herbicide Diuron can provide valuable insights into the expected trends. The following table summarizes the half-life (DT₅₀) of this compound and provides comparative data for Diuron in different soil types. The half-life is the time it takes for 50% of the initial herbicide concentration to dissipate.
| Herbicide | Soil Type | Organic Matter Content | Half-life (DT₅₀) in Days | Reference |
| This compound | Not Specified | Not Specified | 90 - 135 | [3] |
| Diuron | Red Soil | Low | 53.3 - 69.3 | [2] |
| Diuron | Black Soil | High | 53.3 - 77.0 | [2] |
| Diuron | Anthropogenic Soil | High | 66.65 - 68.63 | [4] |
| Diuron | Sandy Soil | Low | 88.86 | [4] |
| Linuron (B1675549) | Sandy Loam | Not Specified | 37 | [5] |
| Linuron | Clay Loam | Not Specified | 44 | [5] |
Note: Data for Diuron and Linuron are provided as a proxy to illustrate the expected influence of soil type on the degradation of phenylurea herbicides like this compound.
Experimental Protocols
This section provides a detailed methodology for conducting a laboratory-based study to measure the degradation of this compound in different soil types.
Protocol 1: Soil Collection and Characterization
-
Soil Sampling: Collect soil samples from the top 15-20 cm of the desired locations. For comparative studies, select at least two distinct soil types (e.g., sandy loam and clay loam).
-
Sample Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Soil Characterization: Analyze the physical and chemical properties of each soil type, including:
-
Soil texture (particle size analysis)
-
Organic matter content
-
pH
-
Cation exchange capacity (CEC)
-
Moisture content
-
Protocol 2: Soil Incubation Study
-
Experimental Setup:
-
Weigh 100 g of each air-dried soil type into individual glass flasks or beakers.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Fortify the soil samples with the this compound stock solution to achieve the desired initial concentration (e.g., 1-5 mg/kg). Ensure the solvent is allowed to evaporate completely.
-
Adjust the moisture content of the soil to 60-75% of its water-holding capacity with deionized water.
-
Cover the flasks with perforated paraffin (B1166041) film to allow for gas exchange while minimizing moisture loss.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
-
Sampling:
-
Collect triplicate soil samples from each treatment group at predetermined time intervals (e.g., 0, 7, 14, 28, 56, 90, and 120 days).
-
Store the collected samples at -20°C until extraction and analysis.
-
Protocol 3: Sample Extraction
-
Extraction Solvent: Prepare an appropriate extraction solvent. A common solvent for phenylurea herbicides is a mixture of acetonitrile (B52724) and water or methylene (B1212753) chloride.[6]
-
Extraction Procedure:
-
Weigh 10 g of the thawed soil sample into a centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Shake the mixture vigorously for 30-60 minutes on a mechanical shaker.
-
Centrifuge the sample at a high speed (e.g., 5000 rpm) for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants from the three extractions.
-
-
Concentration and Cleanup:
-
Evaporate the solvent from the combined extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the mobile phase used for HPLC analysis.
-
If necessary, perform a solid-phase extraction (SPE) cleanup step to remove interfering substances from the soil matrix.
-
Protocol 4: HPLC Analysis of this compound and its Degradation Products
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is suitable for the analysis of this compound and its primary degradation products, aniline (B41778) and 2-methylcyclohexylamine (B147291).
-
Chromatographic Conditions (Example):
-
Quantification:
-
Prepare a series of standard solutions of this compound, aniline, and 2-methylcyclohexylamine of known concentrations.
-
Generate a calibration curve for each compound by plotting the peak area against the concentration.
-
Quantify the concentration of this compound and its degradation products in the soil extracts by comparing their peak areas to the respective calibration curves.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining in the soil at each time point.
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (DT₅₀) using the formula: DT₅₀ = 0.693 / k.
-
Visualizations
References
- 1. weedcontroljournal.org [weedcontroljournal.org]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Siduron Treatment in Gene Expression Studies of Plant Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siduron is a selective pre-emergence herbicide belonging to the phenylurea class.[1] Unlike many other urea-based herbicides that primarily target photosynthesis, this compound's mode of action is predominantly characterized by the inhibition of root growth in susceptible plant species.[2][3] It is absorbed by the roots and subsequently translocated throughout the plant.[1] While the precise molecular mechanisms of this compound's activity are not fully elucidated, its specific impact on root development makes it a valuable tool for investigating the genetic pathways governing root growth, stress responses, and herbicide resistance.
These application notes provide a comprehensive guide for utilizing this compound to study differential gene expression in the roots of the model plant Arabidopsis thaliana. The protocols outlined below detail the experimental workflow from this compound treatment to bioinformatics analysis of RNA-sequencing (RNA-seq) data.
Key Applications
-
Elucidation of Herbicide Mode of Action: Investigating the global transcriptomic changes in roots following this compound treatment can help identify the molecular targets and signaling pathways affected by this herbicide.
-
Discovery of Genes Involved in Root Development: By observing which gene expression patterns are altered during this compound-induced root growth inhibition, researchers can uncover novel genes and pathways critical for root architecture and elongation.
-
Identification of Herbicide Resistance Mechanisms: Comparing the gene expression profiles of this compound-treated susceptible and tolerant plant lines can reveal the genetic basis of non-target-site resistance, such as enhanced metabolism or transport of the herbicide.
-
Screening for Novel Herbicide Chemistries: Understanding the gene expression signatures associated with this compound's effects can aid in the development of high-throughput screens for new compounds with similar or improved herbicidal activity.
Experimental Protocols
Preparation of this compound Stock Solution
This compound has low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[4] A concentrated stock solution in DMSO is recommended for ease of dilution into aqueous growth media.
Materials:
-
This compound (analytical grade powder)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, RNase-free water
-
Sterile, light-blocking microcentrifuge tubes or vials
Protocol:
-
To prepare a 10 mM stock solution, weigh out 2.924 mg of this compound powder and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots in light-blocking tubes at -20°C to prevent degradation.
Note: When preparing working solutions, the final concentration of DMSO in the growth medium should not exceed 0.1% (v/v) to avoid solvent-induced artifacts in gene expression. Always include a vehicle control (medium with 0.1% DMSO) in your experiments.
Arabidopsis thaliana Seedling Growth and this compound Treatment
This protocol describes the growth of Arabidopsis thaliana seedlings on agar (B569324) plates for subsequent treatment with this compound.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium with vitamins
-
Sucrose
-
Agar
-
Petri plates (100 mm)
-
This compound stock solution (10 mM in DMSO)
-
Sterile water
-
70% (v/v) Ethanol
-
5% (v/v) Sodium hypochlorite (B82951) solution with 0.05% (v/v) Tween-20
Protocol:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 5 minutes.
-
Remove the ethanol and add 1 mL of 5% sodium hypochlorite solution with Tween-20. Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds five times with sterile water.
-
Resuspend the seeds in sterile 0.1% (w/v) agar solution.
-
-
Plating and Germination:
-
Prepare MS agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).
-
Pipette the sterilized seeds onto the surface of the MS agar plates.
-
Seal the plates with breathable tape and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
-
This compound Treatment:
-
After 5-7 days of growth, prepare MS liquid medium containing the desired final concentrations of this compound. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM.
-
Prepare a vehicle control medium containing 0.1% DMSO.
-
Carefully transfer the seedlings from the agar plates to sterile 6-well plates containing 2 mL of the prepared treatment or control media per well.
-
Incubate the seedlings in the liquid culture under the same growth chamber conditions for a specified duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction from Root Tissue
High-quality RNA is essential for successful RNA-seq experiments. The following protocol is adapted for RNA extraction from Arabidopsis roots using a commercially available kit.
Materials:
-
QIAGEN RNeasy Plant Mini Kit
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
RNase-free microcentrifuge tubes
Protocol:
-
Harvesting and Grinding:
-
After the treatment period, carefully remove the seedlings from the liquid culture.
-
Using a sterile scalpel, excise the root tissue and immediately flash-freeze it in liquid nitrogen.
-
Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
RNA Extraction (using QIAGEN RNeasy Plant Mini Kit):
-
Follow the manufacturer's protocol for RNA extraction. Briefly, this involves lysing the powdered tissue in Buffer RLT, homogenizing the lysate using a QIAshredder spin column, and binding the RNA to an RNeasy spin column.
-
Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Wash the column with the provided buffers (RW1 and RPE) to remove impurities.
-
Elute the purified RNA in RNase-free water.
-
-
Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of 7 or higher is recommended for library preparation.
-
RNA-Sequencing and Bioinformatic Analysis
1. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality total RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).
2. Bioinformatic Analysis Workflow:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools such as Trimmomatic or Cutadapt.
-
Alignment to Reference Genome: Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in response to this compound treatment compared to the vehicle control using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes (DEGs) to identify over-represented biological processes, molecular functions, and cellular components.
Data Presentation and Expected Results
Quantitative data from the gene expression analysis should be summarized in clear and structured tables.
Table 1: Example of Differentially Expressed Genes in Arabidopsis Roots after this compound Treatment (Hypothetical Data)
| Gene ID | Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Annotation |
| AT1G75260 | GSTU19 | 2.5 | 1.2e-8 | 3.5e-7 | Glutathione (B108866) S-transferase U19 |
| AT3G47800 | ABCG36 | 2.1 | 4.5e-7 | 9.8e-6 | ABC transporter G family member 36 |
| AT2G40360 | CYP71A13 | 1.8 | 9.1e-6 | 1.5e-4 | Cytochrome P450, family 71, subfamily A, polypeptide 13 |
| AT1G15520 | ERF1 | 1.5 | 2.3e-5 | 3.1e-4 | Ethylene (B1197577) response factor 1 |
| AT4G31500 | NCED3 | 1.9 | 6.7e-6 | 1.1e-4 | 9-cis-epoxycarotenoid dioxygenase 3 (ABA biosynthesis) |
| AT2G38390 | XTH4 | -1.7 | 8.2e-6 | 1.4e-4 | Xyloglucan (B1166014) endotransglucosylase/hydrolase 4 |
| AT1G49720 | CYCB1;1 | -2.2 | 3.1e-7 | 8.9e-6 | Cyclin B1-1 |
Expected Results:
Based on studies of other root-inhibiting herbicides, treatment with this compound is expected to induce significant changes in the root transcriptome.[5][6] Key findings may include:
-
Upregulation of Stress-Response Genes: An increase in the expression of genes involved in detoxification and stress mitigation, such as glutathione S-transferases (GSTs), ABC transporters, and cytochrome P450s, is anticipated. These genes are often involved in the metabolism and transport of xenobiotics.
-
Alterations in Hormone Signaling Pathways: Changes in the expression of genes related to plant hormones that regulate root development, such as auxin, ethylene, and abscisic acid (ABA), are likely. For example, genes involved in ABA biosynthesis (e.g., NCED3) and ethylene signaling (e.g., ERF1) may be upregulated, while genes associated with cell division and elongation (e.g., cyclins and xyloglucan endotransglucosylases) may be downregulated.
-
Inhibition of Cell Cycle and Growth-Related Genes: A decrease in the expression of genes essential for cell division and expansion, such as cyclins and expansins, would be consistent with the observed phenotype of root growth inhibition.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treatment and gene expression analysis in roots.
Hypothetical Signaling Pathway Affected by this compound
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening for Siduron Resistance in Weeds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siduron is a selective pre-emergence herbicide primarily used for the control of annual grass weeds, such as crabgrass (Digitaria spp.), in newly seeded or established turfgrass.[1] Its mode of action involves the inhibition of root growth in susceptible plants, distinguishing it from many other substituted urea (B33335) herbicides that are potent inhibitors of photosynthesis.[2] The emergence of herbicide-resistant weed biotypes poses a significant threat to sustainable weed management. In vitro screening methods provide a rapid and controlled approach to detect and characterize this compound resistance, aiding in the development of effective resistance management strategies and the discovery of new herbicidal compounds.
These application notes provide detailed protocols for in vitro screening of this compound resistance in weeds, focusing on seed germination and seedling root growth inhibition assays. Additionally, a general overview of the molecular mechanisms potentially involved in this compound resistance is presented.
Data Presentation
Table 1: Hypothetical this compound Dose-Response Data for Susceptible vs. Resistant Weed Biotypes
| Weed Species | Biotype | This compound Concentration (µM) | Germination Rate (%) | Root Length (mm) | IC50 (µM) (Root Growth) | Resistance Index (RI) |
| Digitaria spp. | Susceptible (S) | 0 (Control) | 95 ± 4 | 25 ± 3 | 10 | 1.0 |
| 1 | 92 ± 5 | 20 ± 2 | ||||
| 10 | 85 ± 6 | 12 ± 2 | ||||
| 100 | 50 ± 8 | 5 ± 1 | ||||
| 1000 | 10 ± 3 | 1 ± 0.5 | ||||
| Digitaria spp. | Resistant (R) | 0 (Control) | 96 ± 3 | 24 ± 3 | 250 | 25.0 |
| 1 | 94 ± 4 | 23 ± 2 | ||||
| 10 | 90 ± 5 | 20 ± 2 | ||||
| 100 | 80 ± 7 | 15 ± 3 | ||||
| 1000 | 65 ± 9 | 8 ± 2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the weed species, resistance level, and experimental conditions. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant population by the IC50 of the susceptible population.[3]
Experimental Protocols
Seed Germination Assay under this compound Stress
This assay evaluates the effect of this compound on the germination of weed seeds.
Materials:
-
Weed seeds from suspected resistant and known susceptible populations
-
This compound (analytical grade)
-
Acetone (B3395972) (for stock solution preparation)
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Growth chamber with controlled temperature and light
Procedure:
-
Seed Collection and Sterilization: Collect mature seeds from multiple plants within the suspected resistant and susceptible populations to ensure a representative sample.[4] Surface sterilize the seeds by rinsing them in a 1% sodium hypochlorite (B82951) solution for 1-2 minutes, followed by three rinses with sterile distilled water.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 µM). The final acetone concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (e.g., <0.1%).
-
Assay Setup: Place two layers of sterile filter paper in each petri dish. Pipette 5 mL of the respective this compound solution (or control solution) onto the filter paper, ensuring it is evenly moistened.
-
Seed Plating: Place a predetermined number of seeds (e.g., 25-50) on the moistened filter paper in each petri dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under optimal conditions for the specific weed species (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection: After a defined period (e.g., 7-14 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).
-
Data Analysis: Calculate the germination percentage for each treatment. Plot the germination percentage against the logarithm of the this compound concentration to generate a dose-response curve.
Seedling Root Growth Inhibition Assay
This assay is particularly relevant for this compound, as its primary mode of action is the inhibition of root growth.[2]
Materials:
-
Weed seeds from suspected resistant and known susceptible populations
-
This compound (analytical grade)
-
Acetone
-
Sterile distilled water
-
Agar (B569324) or a suitable gelling agent
-
Plant nutrient medium (e.g., half-strength Murashige and Skoog medium)
-
Square petri dishes or multi-well plates
-
Growth chamber
Procedure:
-
Seed Germination: Pre-germinate the seeds on moist filter paper in the dark for 2-3 days until the radicles emerge.
-
Preparation of Treatment Plates: Prepare the plant nutrient medium containing agar and the desired range of this compound concentrations. Pour the medium into sterile square petri dishes or multi-well plates and allow it to solidify.
-
Transfer of Seedlings: Carefully transfer uniformly germinated seedlings onto the surface of the agar in the treatment plates. The radicle should be in full contact with the agar.[5]
-
Incubation: Place the plates vertically in a growth chamber to allow for downward root growth. Maintain optimal growth conditions for the weed species.
-
Data Collection: After a set period (e.g., 7-10 days), measure the length of the primary root of each seedling. This can be done manually with a ruler or using image analysis software for higher throughput.
-
Data Analysis: Calculate the average root length for each treatment. Express the root length as a percentage of the control. Generate dose-response curves by plotting the percentage of root growth inhibition against the logarithm of the this compound concentration. From these curves, determine the IC50 value (the concentration of this compound that inhibits root growth by 50%).
Mandatory Visualization
Experimental Workflow for this compound Resistance Screening
Caption: Workflow for in vitro screening of this compound resistance.
Putative Signaling Pathway for this compound Resistance
Non-target site resistance (NTSR) is a common mechanism of herbicide resistance in weeds and often involves enhanced metabolism of the herbicide.[6] This can be due to the increased activity of detoxifying enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[7][8][9]
References
- 1. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. hracglobal.com [hracglobal.com]
- 4. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 5. hracglobal.com [hracglobal.com]
- 6. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 7. Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Impact of Siduron on Soil Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known effects of the herbicide Siduron on soil microorganisms and offer detailed protocols for designing and conducting studies to further investigate its impact. Due to the limited recent literature on this compound's specific effects on the soil microbiome using modern molecular techniques, this document combines established findings with generalized, state-of-the-art protocols for herbicide-microbiome research.
Introduction to this compound and its Soil Interactions
This compound, a phenylurea herbicide with the chemical name 1-(2-methylcyclohexyl)-3-phenylurea, is used for the pre-emergent control of grassy weeds. When applied to soil, it can interact with the complex microbial communities that are essential for soil health and fertility. Understanding these interactions is crucial for assessing the environmental impact of this compound and for developing strategies to mitigate any adverse effects.
Early studies based on culture-dependent methods have shown that this compound can have selective effects on different groups of soil microorganisms.[1] Its degradation in the soil can also lead to the formation of byproducts, such as 2-methylcyclohexylamine (B147291) (2-MCHA) and aniline, which may exert their own influence on the microbial community.[1]
Data Presentation: Known Effects of this compound on Soil Microflora
The following table summarizes the reported effects of this compound and its degradation products on various soil microorganisms, based on available literature. It is important to note that these findings are primarily from culture-based assays and may not fully represent the response of the entire microbial community, much of which is not readily culturable.
Table 1: Summary of this compound's Effects on Culturable Soil Microorganisms
| Microbial Group/Species | Effect of this compound | Effect of 2-MCHA (Degradation Product) | Effect of Aniline (Degradation Product) | Reference |
| Bacteria | ||||
| General Soil Bacteria | Suppressed | Not Reported | Not Reported | [1] |
| Azotobacter sp. | Suppressed | Suppressed (A. chroococcum) | Not Reported | [1] |
| Thiobacillus thioparus | No Effect | Not Reported | Not Reported | [1] |
| Streptomyces griseus | No Effect | Not Reported | Significant Growth Depression | [1] |
| Rhizobium leguminosarum | Not Reported | No Influence (at 10 ppm) | No Influence (at 10 ppm) | [1] |
| Fungi (Filamentous) | ||||
| General Filamentous Fungi | No Effect | No Influence | Not Reported | [1] |
| Aspergillus versicolor | Not Reported | Not Reported | Depressed Growth | [1] |
| Aspergillus fischeri | Not Reported | Not Reported | Depressed Growth | [1] |
| Various Aspergillus species | No Effect | No Influence | Not Affected | [1] |
| Botrytis cinerea | No Effect | No Influence | Not Affected | [1] |
| Rhizopus nigricans | No Effect | No Influence | Not Affected | [1] |
| Actinomycetes | No Effect | Not Reported | Not Reported | [1] |
| Algae | ||||
| Chlorella vulgaris | Suppressed | Not Reported | Not Reported | [1] |
| Other Soil Algae | No Effect | Not Reported | Not Reported | [1] |
| Euglena gracilis | No Effect | Not Reported | Not Reported | [1] |
| Chlamydomonas sp. | Not Reported | No Influence (at 10 ppm) | No Influence (at 10 ppm) | [1] |
| Anabaena catenula | Not Reported | No Influence (at 10 ppm) | No Influence (at 10 ppm) | [1] |
| Protozoa | ||||
| Soil Ciliates | No Effect | Suppressed | Not Reported | [1] |
Experimental Protocols
The following protocols are designed to provide a framework for modern, in-depth studies of this compound's impact on soil microbial communities, utilizing molecular techniques. These are generalized protocols and should be optimized based on specific soil types and experimental conditions.
Protocol 3.1: Soil Microcosm Study
A soil microcosm study allows for the investigation of this compound's effects under controlled laboratory conditions.
Objective: To assess the impact of different concentrations of this compound on the structure and function of the soil microbial community over time.
Materials:
-
Sieved soil from the target environment.
-
This compound (analytical grade).
-
Microcosm containers (e.g., glass jars with breathable lids).
-
Sterile water.
-
Incubator.
Procedure:
-
Soil Collection and Preparation: Collect topsoil (0-15 cm depth) from a site with no recent history of herbicide application. Sieve the soil (2 mm mesh) to remove stones and large organic debris.
-
Microcosm Setup: Distribute a known amount of the prepared soil (e.g., 200 g) into each microcosm container. The number of microcosms should be sufficient for multiple sampling time points and replicates for each treatment.
-
This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone, followed by evaporation, or directly in water if soluble). Apply this compound to the soil to achieve the desired concentrations. Common approaches include applying the herbicide at the recommended field rate, as well as 10x and 100x this rate to assess dose-dependent effects. Include a control group with no this compound application.
-
Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity) for a set period (e.g., 60-120 days).
-
Sampling: Collect soil samples from the microcosms at various time points (e.g., day 0, 7, 14, 30, 60, and 120). At each sampling point, collect enough soil for DNA extraction, chemical analysis, and other relevant assays.
Protocol 3.2: Soil DNA Extraction and Quantification
Objective: To isolate high-quality total genomic DNA from soil samples for downstream molecular analysis.
Materials:
-
Soil DNA extraction kit (numerous commercial kits are available and effective).
-
Vortexer.
-
Centrifuge.
-
Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit) for DNA quantification.
Procedure:
-
DNA Extraction: Follow the manufacturer's protocol for the chosen soil DNA extraction kit. These kits are optimized to handle the high levels of humic acids and other inhibitors present in soil.
-
DNA Quality and Quantity Assessment:
-
Measure the DNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be around 1.8 for pure DNA, and the A260/A230 ratio should be between 1.8 and 2.2.
-
For more accurate quantification, use a fluorometer with a DNA-specific dye.
-
-
DNA Storage: Store the extracted DNA at -20°C for short-term use or -80°C for long-term storage.
Protocol 3.3: High-Throughput Sequencing of 16S rRNA and ITS Regions
Objective: To characterize the bacterial/archaeal and fungal community composition, respectively.
Materials:
-
Extracted soil DNA.
-
PCR reagents (polymerase, dNTPs, buffer).
-
Primers for the target gene region (e.g., V4 region of the 16S rRNA gene for bacteria/archaea; ITS1 or ITS2 region for fungi).
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq or NovaSeq).
Procedure:
-
PCR Amplification: Amplify the target gene region from the extracted DNA using PCR with barcoded primers. This allows for the pooling of multiple samples in a single sequencing run.
-
Library Preparation: Purify the PCR products and pool them in equimolar concentrations to create a sequencing library.
-
Sequencing: Sequence the prepared library on an NGS platform according to the manufacturer's instructions.
-
Bioinformatics Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., SILVA or Greengenes for 16S rRNA; UNITE for ITS).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon, Simpson indices) and beta diversity (between-sample diversity, e.g., Bray-Curtis, Jaccard distances) metrics.
-
Statistical Analysis: Use statistical tests to identify significant differences in microbial community structure and composition between different this compound treatments and time points.
-
Protocol 3.4: Analysis of this compound Residues in Soil
Objective: To quantify the concentration of this compound and its major degradation products in soil over time.
Materials:
-
Soil samples from the microcosm study.
-
Extraction solvent (e.g., acetonitrile).
-
Solid-phase extraction (SPE) cartridges for cleanup.
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry).
Procedure:
-
Extraction: Extract this compound and its metabolites from the soil using an appropriate solvent.
-
Cleanup: Clean up the extract using SPE to remove interfering substances.
-
Quantification: Analyze the cleaned extract by HPLC to separate and quantify this compound and its degradation products. An external standard calibration curve should be used for accurate quantification.
Visualizations
The following diagrams illustrate key workflows and concepts in the study of this compound's impact on soil microbial communities.
Caption: Workflow for a soil microcosm study on this compound's effects.
Caption: Potential microbial responses to this compound in soil.
Future Directions and Considerations
The study of this compound's impact on soil microbial communities is an area ripe for further research. Future studies should focus on:
-
Utilizing modern molecular techniques: High-throughput sequencing of marker genes (16S rRNA, ITS), shotgun metagenomics, and metatranscriptomics can provide a much deeper and more accurate picture of how this compound affects the genetic potential and activity of the soil microbiome.
-
Functional Assays: In addition to community structure, it is important to measure changes in microbial functions, such as enzyme activities (e.g., dehydrogenase, phosphatase), respiration rates, and nitrogen cycling processes.
-
Field Studies: While microcosm studies are valuable, field studies are necessary to understand the effects of this compound under real-world agricultural conditions.
-
Long-term Monitoring: Assessing the long-term effects of repeated this compound applications is crucial for understanding its cumulative impact on soil health.
By combining the established knowledge with the advanced protocols outlined here, researchers can significantly advance our understanding of the ecological implications of this compound use in agriculture.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Siduron Precipitation in Stock Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and prevent the precipitation of Siduron in stock solutions. By following these protocols and recommendations, you can ensure the stability and reliability of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution precipitating?
A1: this compound precipitation can occur for several reasons, often related to solubility limits and storage conditions. Common causes include:
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Exceeding Solubility Limits: The concentration of this compound in your chosen solvent may be too high.
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Improper Solvent Choice: this compound has varying solubility in different solvents. Using a solvent in which it is only sparingly soluble can lead to precipitation.
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Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, causing it to fall out of solution. This is a common issue when transferring solutions from room temperature to refrigeration or freezing.
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pH Shifts: Changes in the pH of the solution can alter the ionization state of this compound, potentially reducing its solubility.
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Solvent Evaporation: Over time, especially if not stored in a tightly sealed container, the solvent can evaporate, increasing the concentration of this compound and leading to precipitation.
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Contamination: The presence of impurities or contaminants can act as nucleation sites for crystal formation.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can destabilize it and promote precipitation.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the intended application. For general laboratory use, Dimethyl Sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds, including this compound. For specific cell culture experiments, it is crucial to use a solvent that is compatible with your cell line and experimental conditions, and to ensure the final concentration of the solvent in the culture medium is not toxic to the cells.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Proper storage is critical for maintaining the stability of your this compound stock solution.
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Temperature: Store stock solutions at a constant and appropriate temperature. For short-term storage, refrigeration (2-8°C) is often suitable. For long-term storage, freezing (-20°C or -80°C) is recommended. However, always verify the solubility of this compound in your chosen solvent at these lower temperatures to avoid precipitation upon cooling.
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Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as light can cause degradation of the compound.
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Airtight Containers: Use vials with tight-fitting caps (B75204) to prevent solvent evaporation.
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Aliquotting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I redissolve precipitated this compound?
A4: In some cases, you may be able to redissolve precipitated this compound. Gentle warming of the solution in a water bath, accompanied by vortexing or sonication, can often bring the compound back into solution. However, be cautious with heating, as it can potentially degrade the this compound. If the precipitate does not readily dissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration and avoid introducing degraded products into your experiments.
Troubleshooting Guide
This section provides a step-by-step approach to resolving this compound precipitation issues.
Problem: Precipitate forms immediately upon dissolving this compound.
| Potential Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit. | 1. Review the solubility data for this compound in your chosen solvent. 2. Prepare a new solution at a lower concentration. |
| Incorrect solvent. | 1. Consult the solubility chart to select a more appropriate solvent. 2. Test the solubility of a small amount of this compound in the new solvent before preparing a large batch. |
| Low-quality solvent. | 1. Ensure you are using a high-purity, anhydrous grade solvent. 2. Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds. |
Problem: Precipitate forms after cooling or during storage.
| Potential Cause | Troubleshooting Steps |
| Decreased solubility at lower temperatures. | 1. Before storing at a low temperature, confirm that your stock concentration is below the solubility limit at that temperature. 2. Consider storing the solution at a slightly higher temperature if stability allows. 3. If refrigeration or freezing is necessary, try preparing a more dilute stock solution. |
| Solution is supersaturated. | 1. Even if a compound dissolves at room temperature, it may be in a supersaturated state and will precipitate over time. 2. Prepare a slightly more dilute stock solution to ensure long-term stability. |
| Freeze-thaw cycles. | 1. Aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles. |
Data Summary
The following table summarizes the solubility of this compound in various common laboratory solvents. This information is crucial for selecting the appropriate solvent and concentration for your stock solution.
| Solvent | Solubility ( g/100 mL at 25°C) |
| Dimethylacetamide | 36.7 |
| Dimethylformamide (DMF) | 26.0 |
| Ethanol | 16.0 |
| Methylene Chloride | 11.8 |
| Isophorone | 11.8 |
| Cellosolve | 17.5 |
| Water | 0.0018 (18 mg/L)[1] |
Data compiled from PubChem.[1]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a 10 mM this compound stock solution in DMSO.
Materials:
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This compound (solid powder)
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Dimethyl Sulfoxide (DMSO), anhydrous, high purity
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Analytical balance
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Spatula
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Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
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Vortex mixer
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Pipettes
Procedure:
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Calculate the required mass of this compound:
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The molecular weight of this compound is 232.32 g/mol .
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To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 232.32 g/mol = 0.0023232 g = 2.32 mg
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-
-
Weigh the this compound:
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Carefully weigh out 2.32 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
-
-
Add the solvent:
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Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the this compound:
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Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure there are no solid particles remaining.
-
-
Storage:
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For short-term storage, store the solution at 2-8°C.
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For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.
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Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for identifying and resolving the cause of this compound precipitation in your stock solution.
Caption: A flowchart for troubleshooting this compound precipitation.
This compound's Mechanism of Action: Inhibition of Photosystem II
This compound's primary mode of action as a herbicide is the inhibition of photosynthetic electron transport in photosystem II (PSII). This diagram illustrates the pathway and this compound's point of intervention.
Caption: this compound blocks electron flow at Photosystem II.
References
Technical Support Center: Optimizing Siduron Concentration for Root Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Siduron in root inhibition assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in root inhibition?
A1: this compound primarily acts as a mitotic inhibitor, disrupting the formation and function of microtubules in the root tips of susceptible plants. This interference with microtubule dynamics leads to an arrest of the cell cycle in the M-phase (mitosis), ultimately inhibiting root growth and development.[1] It is absorbed by the roots and translocated through the xylem.
Q2: I am having trouble dissolving this compound. What is the recommended procedure for preparing a stock solution?
A2: this compound has moderate aqueous solubility. To prepare a stock solution, it is recommended to first dissolve the compound in a small amount of a suitable solvent before bringing it to the final volume with distilled water. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for compounds with low water solubility. However, it is crucial to keep the final concentration of DMSO in the assay medium low (typically below 0.5%) to avoid solvent-induced artifacts. Always prepare a vehicle control (medium with the same concentration of DMSO as the treatment groups) in your experiments.
Q3: My root inhibition results with this compound are inconsistent. What are the potential causes?
A3: Inconsistent results in root inhibition assays can stem from several factors:
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Uneven application: Ensure uniform distribution of this compound in the growth medium.
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Inaccurate concentrations: Double-check all calculations and dilutions for your stock and working solutions.
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Environmental variability: Maintain consistent light, temperature, and humidity conditions for all experimental plates.
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Seed viability and age: Use seeds from the same lot and of similar age to minimize biological variability.
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Contamination: Microbial contamination can interfere with root growth. Ensure sterile techniques are followed throughout the experimental setup.
Q4: What is a typical concentration range to test for this compound in an Arabidopsis thaliana root inhibition assay?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No root inhibition observed, even at high concentrations. | 1. Inactive compound: The this compound stock may have degraded. 2. Resistant plant species: The chosen plant species or ecotype may be resistant to this compound. 3. Precipitation of this compound: The compound may have precipitated out of the medium. | 1. Prepare a fresh stock solution of this compound. 2. Verify the susceptibility of your plant model to mitotic inhibitors. 3. Visually inspect the media for any precipitate. If precipitation is suspected, consider optimizing the solvent and its final concentration. |
| High variability in root length within the same treatment group. | 1. Uneven seed germination: Seeds may not have germinated at the same time. 2. Positional effects on the plate: Roots near the edge of the plate may experience different conditions. 3. Inconsistent media volume: Variations in the amount of agar (B569324) medium per plate can affect nutrient and compound availability. | 1. Use a stratification period (cold treatment) to synchronize germination. 2. Randomize the placement of seedlings on the plate and avoid using seedlings too close to the edge. 3. Ensure a consistent volume of medium is dispensed into each plate. |
| Complete lethality of seedlings across all concentrations. | 1. Concentration range is too high: The chosen concentrations are all above the toxic threshold. 2. Error in stock solution calculation: The stock solution may be more concentrated than intended. | 1. Perform a new experiment with a much lower and wider range of concentrations (e.g., starting from nanomolar concentrations). 2. Carefully recalculate and reprepare the stock solution. |
| Precipitate formation in the growth medium. | 1. Low solubility of this compound: The concentration of this compound exceeds its solubility limit in the medium. 2. Interaction with media components: this compound may react with components of the growth medium. | 1. Reduce the final concentration of this compound. 2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains at a non-toxic level for the plants. 3. Prepare the medium and add the filter-sterilized this compound stock solution after the medium has cooled. |
Data Presentation
Table 1: Representative Dose-Response Data for Root Biomass Inhibition by Diuron (a related phenylurea herbicide) on Chickpea
Note: This data is for Diuron, a herbicide with a similar mode of action to this compound, and is provided as an illustrative example of the type of dose-response relationship you might observe. The effective concentrations for this compound may differ.
| Diuron Concentration (mg/kg in sand) | Root Biomass Inhibition (%) |
| 0 | 0 |
| 0.1 | 15 |
| 0.5 | 45 |
| 1.0 | 70 |
| 2.0 | 90 |
| 5.0 | 98 |
This table is adapted from a study on the phytotoxicity of Diuron and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the primary root growth of Arabidopsis thaliana.
Materials:
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Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
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This compound
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Dimethyl sulfoxide (DMSO)
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Murashige and Skoog (MS) medium powder, including vitamins
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Sucrose
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Phytoagar
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Sterile petri plates (e.g., 120x120 mm square plates)
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Sterile distilled water
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Micropipettes and sterile tips
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Growth chamber with controlled light and temperature
Methodology:
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Preparation of this compound Stock Solution:
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Calculate the amount of this compound needed to prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
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Accurately weigh the this compound and dissolve it in the calculated volume of high-purity DMSO. Ensure it is fully dissolved. Store the stock solution at -20°C in a light-protected container.
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-
Preparation of Growth Medium:
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Prepare MS medium according to the manufacturer's instructions, typically including 1% (w/v) sucrose.
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Adjust the pH to 5.7 with KOH.
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Add phytoagar (e.g., 0.8% w/v) and autoclave.
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Allow the medium to cool to approximately 50-60°C in a water bath.
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-
Preparation of Treatment Plates:
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From the this compound stock solution, prepare a series of working solutions that will be added to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM).
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Add the appropriate volume of the this compound working solution or DMSO (for the vehicle control) to the sterile molten MS medium. Mix thoroughly but gently to avoid introducing air bubbles.
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Dispense a consistent volume of the medium into each sterile petri plate. Allow the plates to solidify in a laminar flow hood.
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-
Seed Sterilization and Plating:
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Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) for 1 minute followed by 10% bleach with a drop of Tween-20 for 10 minutes, and then rinse 4-5 times with sterile distilled water).
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Resuspend the sterilized seeds in sterile 0.1% agar to facilitate handling.
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Place the seeds in a line on the surface of the agar plates, approximately 1 cm from the top edge.
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Seal the plates with breathable tape.
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-
Germination and Growth:
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Stratify the seeds by placing the plates at 4°C in the dark for 2-3 days to synchronize germination.
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Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.
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Grow the seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
-
Data Collection and Analysis:
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After a set period of growth (e.g., 7-10 days after germination), capture high-resolution images of the plates.
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Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling from the root-shoot junction to the root tip.
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For each concentration, calculate the average root length and the standard deviation.
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Express the root growth at each concentration as a percentage of the average root length of the vehicle control.
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Plot the percentage of root growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
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Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of root growth) from the dose-response curve using a suitable regression model (e.g., a four-parameter logistic model).
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Visualizations
References
Siduron Stability and Degradation in Aqueous Solutions: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Siduron in aqueous solutions. The information is presented in a question-and-answer format to address common issues and facilitate experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
This compound, a phenylurea herbicide, is generally considered to be relatively stable in aqueous solutions under neutral pH conditions. However, its stability can be influenced by several factors, including pH, temperature, and exposure to light. While specific hydrolysis and photolysis kinetic data for this compound in aqueous solutions are not extensively available in public literature, studies on structurally similar phenylurea herbicides, such as diuron (B1670789), suggest that degradation can occur, particularly under acidic or alkaline conditions and upon exposure to ultraviolet (UV) radiation.
Q2: What are the primary degradation pathways for this compound in water?
The primary degradation pathway for this compound in aqueous environments is expected to be the hydrolysis of the urea (B33335) linkage. This process is analogous to the degradation of other phenylurea herbicides. This reaction would lead to the formation of 1-(2-methylcyclohexyl)urea and aniline. Further degradation of these primary products may also occur. Photodegradation, if it occurs, could lead to a more complex mixture of byproducts through various photochemical reactions.
Q3: What analytical methods are suitable for monitoring this compound stability?
High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and effective method for quantifying the concentration of this compound over time in stability studies. For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended due to their sensitivity and ability to provide structural information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent this compound concentration readings in control samples. | - Inaccurate initial stock solution preparation.- Adsorption of this compound to container surfaces.- Volatilization from the solution. | - Verify the concentration of the stock solution using a certified reference standard.- Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.- Ensure containers are well-sealed, especially at elevated temperatures. |
| Faster than expected degradation under neutral pH and dark conditions. | - Microbial contamination of the aqueous solution. | - Use sterile, purified water (e.g., autoclaved or 0.22 µm filtered).- Consider adding a microbial growth inhibitor if compatible with the experimental design. |
| No observable degradation under stress conditions (e.g., high/low pH, light exposure). | - Insufficient stress levels.- Short duration of the experiment. | - For pH studies, ensure the pH is maintained at the target level throughout the experiment.- For photostability studies, use a light source with a relevant and sufficient intensity and spectral output.- Extend the duration of the study to allow for measurable degradation. |
| Appearance of unexpected peaks in the chromatogram. | - Impurities in the this compound standard.- Contamination of the solvent or glassware.- Formation of complex degradation products. | - Analyze the this compound standard to confirm its purity.- Run a blank (solvent only) to check for contamination.- Use LC-MS or a similar technique to identify the unknown peaks. |
Quantitative Data Summary
Specific kinetic data for the degradation of this compound in aqueous solutions is limited in the available literature. The following table provides a summary of related data for context. Researchers are strongly encouraged to perform specific stability studies for this compound under their experimental conditions.
| Parameter | This compound | Diuron (for comparison) | References |
| Soil Half-Life (DT₅₀) | 90 - 150 days | 4 to 8 months (hydrolysis half-life at 40°C and high phosphate (B84403) concentration) | [1] |
| Aqueous Photolysis Quantum Yield (at 253.7 nm) | Data not available | 0.0125 ± 0.0005 |
Experimental Protocols
Protocol 1: Hydrolysis Stability Study of this compound
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Materials:
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This compound analytical standard
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HPLC-grade water, acetonitrile, and methanol
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Buffer solutions (pH 4, 7, and 9)
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Volumetric flasks, pipettes, and autosampler vials
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HPLC system with UV-Vis detector
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pH meter
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Incubator or water bath
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
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Working Solution Preparation: Spike the stock solution into the pH 4, 7, and 9 buffer solutions to achieve a final concentration within the linear range of the HPLC method (e.g., 10 µg/mL). Prepare triplicate solutions for each pH.
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Incubation: Store the prepared solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C, 40°C, and 50°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each solution.
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Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.
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Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH and temperature. The slope of the line will give the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Photostability Study of this compound
Objective: To assess the degradation of this compound in aqueous solution upon exposure to light.
Materials:
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This compound analytical standard
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HPLC-grade water and acetonitrile
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Quartz or borosilicate glass containers
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Photostability chamber with a calibrated light source (e.g., Xenon lamp with filters to simulate sunlight)
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Control samples wrapped in aluminum foil
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HPLC system with UV-Vis detector
Procedure:
-
Solution Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 10 µg/mL). Prepare a sufficient volume for all time points and for control samples.
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Exposure: Place the solutions in transparent containers in the photostability chamber. Wrap control samples in aluminum foil to protect them from light and place them alongside the exposed samples.
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Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours of exposure), withdraw aliquots from both the exposed and control solutions.
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Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.
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Data Analysis: Compare the concentration of this compound in the exposed samples to that in the control samples at each time point to determine the extent of photodegradation.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound in aqueous solution.
Caption: General experimental workflow for this compound aqueous stability testing.
Caption: Factors influencing the stability of this compound in aqueous solutions.
References
identifying and minimizing Siduron experimental artifacts
Welcome to the Siduron Technical Support Center. This resource provides researchers, scientists, and drug development professionals with essential information to help identify and minimize potential artifacts in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cancer cell research?
A1: While originally developed as a herbicide that inhibits photosynthesis, recent research into this compound's anticancer properties suggests it functions as a metabolic inhibitor. Evidence points towards this compound targeting mitochondrial functions, potentially by inhibiting Uncoupling Protein 2 (UCP2) or Mitochondrial Complex I.[1][2][3][4][5] This inhibition disrupts normal metabolic processes, leading to an increase in reactive oxygen species (ROS), cellular stress, and ultimately, apoptosis in cancer cells.[3][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound has low solubility in water but is soluble in organic solvents like DMSO.[6] To prepare a high-concentration stock (e.g., 10-50 mM), dissolve the this compound powder in 100% cell culture-grade DMSO.[7] Gently vortex or sonicate briefly if needed to ensure it is fully dissolved. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate. When preparing working concentrations, dilute the DMSO stock directly into your pre-warmed cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO for my cell culture experiments?
A3: The final concentration of DMSO in your culture medium should be kept as low as possible, typically well below 0.5%. Most cell lines can tolerate up to 0.1% DMSO without significant toxicity, but it is critical to determine the specific tolerance of your cell line. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose, but without the compound itself. This allows you to distinguish the effects of this compound from any effects of the solvent.
Q4: Why are my experimental results with this compound not reproducible?
A4: Lack of reproducibility with compounds like this compound often stems from two primary sources of artifacts: compound precipitation and assay interference.
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Precipitation: Due to its low aqueous solubility, this compound can precipitate out of the culture medium, leading to inconsistent effective concentrations.[6] Refer to the troubleshooting guide below for mitigation strategies.
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Assay Interference: As a mitochondrial inhibitor, this compound can directly interfere with common cell viability assays that rely on metabolic readouts (e.g., MTT, MTS, WST, resazurin (B115843)/AlamarBlue), producing misleading results.[8][9] It is crucial to select an appropriate endpoint assay.
Troubleshooting Guide
Problem 1: My results from metabolic viability assays (MTT, MTS, Resazurin) are inconsistent or show an unexpected increase in signal at high concentrations.
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Possible Cause: this compound is a mitochondrial inhibitor. Assays like MTT, MTS, and resazurin measure cell viability by quantifying the activity of mitochondrial reductase enzymes.[8][9][10] By directly inhibiting mitochondrial function, this compound interferes with the core mechanism of the assay, leading to unreliable data that does not accurately reflect cell viability.
-
Solution: Switch to a non-metabolic viability assay. A highly recommended alternative is the Crystal Violet Assay , which stains the DNA of adherent cells, providing a readout based on total cell number rather than metabolic activity. Other alternatives include direct cell counting (e.g., using a hemocytometer or automated cell counter) or real-time imaging analysis (e.g., IncuCyte).
Problem 2: I observe a fine precipitate in my culture wells after adding this compound, or my dose-response curves are erratic.
-
Possible Cause: this compound has poor solubility in aqueous solutions like cell culture media.[6] Even when diluted from a DMSO stock, it can precipitate over time, especially at higher concentrations or if the medium is not properly mixed. This precipitation reduces the bioavailable concentration of the compound in an unpredictable way, leading to poor reproducibility.
-
Solution:
-
Ensure Stock is Fully Dissolved: Before diluting, ensure your DMSO stock is at room temperature and that no precipitate is visible. Briefly vortex if necessary.
-
Minimize Final DMSO Concentration: While counterintuitive, keeping the final DMSO concentration low (e.g., ≤ 0.1%) is critical for cell health. However, ensure your stock concentration is high enough to achieve your desired final dose without adding a large volume.
-
Dilute into Pre-Warmed Medium: Add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C and mix thoroughly by gentle pipetting or inversion immediately before adding it to the cells.
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Perform a Solubility Test: Before a large experiment, add your highest concentration of this compound to cell-free media in a well and incubate for a few hours. Check for precipitate formation under a microscope. If precipitation occurs, you may need to lower your maximum experimental concentration.
-
Quantitative Data Summary
Quantitative data for this compound should be carefully considered. Physicochemical properties are summarized below. However, researchers must empirically determine biological values like IC₅₀ for their specific experimental systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O | [6] |
| Molecular Weight | 232.32 g/mol | [6] |
| Water Solubility | 18 mg/L (at 25°C) | [6] |
| Common Solvents | DMSO, Ethanol, Dimethylformamide |[6] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound
IC₅₀ values for this compound are highly dependent on the cell line, assay duration, and measurement endpoint. This data is not widely available in published literature and must be determined empirically by the researcher.
| Cell Line | Assay Duration (hrs) | IC₅₀ (µM) | Endpoint Assay Used |
| e.g., MCF-7 | e.g., 72 | Determine Empirically | e.g., Crystal Violet |
| e.g., A549 | e.g., 72 | Determine Empirically | e.g., Crystal Violet |
| e.g., HCT116 | e.g., 72 | Determine Empirically | e.g., Crystal Violet |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 50 mM stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
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This compound powder (MW: 232.32 g/mol )
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Cell culture-grade Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
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Analytical balance and weighing paper
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Vortex mixer
Methodology:
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Calculate the mass of this compound required. For 1 mL of a 50 mM stock solution:
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Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
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Mass (mg) = 50 mmol/L x 0.001 L x 232.32 g/mol = 11.62 mg
-
-
Carefully weigh 11.62 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add 1 mL of 100% DMSO to the tube.
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Vortex the tube for 30-60 seconds until the powder is completely dissolved. If necessary, briefly sonicate in a water bath. Visually inspect the solution against a light source to ensure no solid particles remain.
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Create small-volume aliquots (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.
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Label the aliquots clearly with the compound name, concentration (50 mM), solvent (DMSO), and date.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Crystal Violet Cell Viability Assay
Objective: To determine cell viability based on cell number after treatment with this compound. This method is recommended to avoid artifacts from metabolic assays.
Materials:
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Cells seeded in a multi-well plate (e.g., 96-well)
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This compound (diluted to working concentrations in media)
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Phosphate-Buffered Saline (PBS)
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Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
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100% Methanol (B129727) (for fixation)
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Solubilization Solution (e.g., 10% acetic acid or 1% SDS in water)
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Plate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound. Remember to include untreated and vehicle-only (DMSO) controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
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Washing: Gently aspirate the medium from all wells. Wash the cells once with 100 µL of PBS per well to remove any remaining medium and dead, floating cells.
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Fixation: Add 50 µL of 100% methanol to each well and incubate for 15 minutes at room temperature. This step fixes the adherent cells to the plate.
-
Staining: Remove the methanol. Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Final Washing: Remove the staining solution. Wash the plate gently but thoroughly with tap water until the water runs clear. This removes excess stain. Invert the plate on paper towels and let it air dry completely.
-
Solubilization: Once dry, add 100 µL of Solubilization Solution to each well. Place the plate on an orbital shaker for 15-20 minutes to fully dissolve the stain.
-
Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: After subtracting the absorbance of blank (empty) wells, normalize the data to the vehicle control wells to calculate the percentage of cell viability.
Visualizations
Caption: Proposed mechanism of this compound inducing apoptosis via mitochondrial inhibition.
Caption: Recommended workflow for a this compound dose-response experiment.
Caption: Troubleshooting flowchart for inconsistent this compound viability results.
References
- 1. UCP2 induces metabolic reprogramming to inhibit proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCP2 as a Cancer Target through Energy Metabolism and Oxidative Stress Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UCP-2 inhibitor enhanced the efficacy of trastuzumab against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. broadpharm.com [broadpharm.com]
- 9. tribioscience.com [tribioscience.com]
- 10. promega.com [promega.com]
factors affecting Siduron efficacy in greenhouse experiments
This guide provides researchers, scientists, and drug development professionals with essential information for conducting greenhouse experiments with the pre-emergent herbicide Siduron. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, with the chemical name 1-(2-methylcyclohexyl)-3-phenylurea, is a selective, pre-emergent herbicide.[1] It is primarily used to control annual grass weeds like crabgrass, foxtail, and downy brome, especially in turfgrass settings.[2][3] Its mechanism of action involves inhibiting photosynthetic electron transport at photosystem II.[3] The herbicide is absorbed by the roots of germinating seeds and translocated to other parts of the plant, leading to seedling death.[2][3][4]
Q2: What are the key factors that influence the efficacy of this compound in a greenhouse environment? A2: The primary factors influencing this compound's performance are soil composition, environmental conditions, and application technique.
-
Soil Composition: Soil with high organic matter and/or high clay content can adsorb this compound, reducing its availability for weed uptake and thus decreasing its efficacy.[2][4][5]
-
Environmental Conditions: Soil moisture is crucial for activating the herbicide and moving it into the root zone where seeds germinate.[5][6] Higher temperatures can increase its toxicity and effectiveness against susceptible species like bermudagrass.[1]
-
Application Uniformity: As a pre-emergent herbicide, this compound forms a chemical barrier in the soil.[2][4] Uneven application can lead to inconsistent weed control.[6]
Q3: Is this compound effective against established weeds? A3: No, this compound is a pre-emergent herbicide and is most effective on germinating annual grasses.[6] It will not be effective against weeds that have already established.[6]
Troubleshooting Guide
Issue 1: Poor or Inconsistent Weed Control
Q: My this compound application shows little to no effect on weed germination. What could be the cause? A: This issue often stems from factors related to soil, water, or application timing.
-
Soil Adsorption: Have you considered your soil's organic matter and clay content? High levels of either can bind the herbicide, making it unavailable to the target seedlings.[4][5] In such soils, higher application rates may be necessary to achieve the desired level of control.[2][5]
-
Insufficient Activation: Was the application followed by adequate water? this compound requires rainfall or irrigation (a minimum of 0.5 inches is recommended) within three days of application to be activated and moved into the soil where weed seeds are germinating.[2][4][5] Dry conditions post-application will significantly reduce efficacy.[6]
-
Application Timing: Was the herbicide applied before weed seed germination? As a pre-emergent herbicide, this compound must be in the soil before the weeds emerge to be effective.[6]
Issue 2: Phytotoxicity in Desirable Plants
Q: I'm observing damage (e.g., yellowing, stunting, leaf cupping) on my crop or non-target plants. What could be causing this? A: Phytotoxicity can occur due to incorrect application rates, environmental stressors, or species sensitivity.[7]
-
Species Sensitivity: this compound is selective, but different plant species and even cultivars can have varying tolerance levels.[1] For example, warm-season grasses like bermudagrass and St. Augustine grass are highly susceptible, while cool-season grasses like Kentucky bluegrass show high tolerance.[1] Always verify the tolerance of your specific plant species and cultivar.
-
Application Rate: Was the application rate calibrated correctly for your soil type and plant species? Higher-than-recommended rates, especially on sensitive species, can cause injury.[1]
-
Environmental Stress: Applying any chemical to plants that are already stressed (e.g., by drought, high heat, or disease) increases the risk of phytotoxicity.[7] Ensure plants are healthy and well-watered before application.
-
High Temperatures: Applying chemicals in high temperatures (e.g., above 80°F or 27°C) can increase the likelihood of plant injury.[7] It is advisable to apply herbicides during cooler parts of the day.[7]
Data Presentation: Factors Influencing this compound Efficacy
The following tables summarize key quantitative data regarding the application and efficacy of this compound.
Table 1: Effect of Soil Properties on this compound Application
| Soil Property | Impact on this compound | Recommendation | Source |
| High Organic Matter | Increased adsorption, reduced availability | Higher dosage rates are required for equal performance. | [2][4][5] |
| High Clay Content | Increased adsorption, reduced availability | Higher dosage rates are required for equal performance. | [2][4][5] |
| Low Organic Matter / Sandy Soil | Lower adsorption, higher availability | Use standard or lower recommended dosage rates. | [2][4] |
Table 2: Influence of Environmental Conditions on this compound Efficacy
| Environmental Factor | Condition | Impact on Efficacy | Recommendation | Source |
| Soil Moisture | Dry post-application | Reduced activation and movement into the root zone. | Provide ≥ 0.5 inches of irrigation within 3 days of application. | [2][4][5][6] |
| Soil Moisture | Excessive rainfall/irrigation | Potential for leaching beyond the target root zone. | Monitor irrigation to avoid oversaturation. | [6] |
| Temperature | Higher day/night temperatures (e.g., 30/20°C vs. 22/15°C) | Increased toxicity to susceptible species (e.g., bermudagrass). | Consider temperature when targeting specific warm-season grasses. | [1] |
| Temperature | High ambient temperature (>80°F / 27°C) at application | Increased risk of phytotoxicity to desirable plants. | Apply during cooler parts of the day. | [7] |
Experimental Protocols
Protocol 1: Greenhouse Trial for this compound Efficacy on Pre-Emergent Weed Control
This protocol outlines a general procedure for evaluating the effectiveness of this compound in a controlled greenhouse setting.
-
Objective Definition: Clearly define the research question (e.g., "To determine the optimal application rate of this compound for controlling crabgrass in a peat-based substrate").[8]
-
Experimental Setup:
-
Use uniform pots or flats filled with the desired soil or growth medium.[9]
-
Select healthy, uniform plant material if testing for crop safety.[8][9]
-
Locate the trial in a representative area of the greenhouse with consistent light, temperature, and humidity.[8]
-
Clearly label all experimental units (pots/flats) to track treatments.[9]
-
-
Treatment Preparation and Application:
-
Prepare this compound solutions at the desired concentrations based on the manufacturer's label and experimental design.
-
Include a non-treated control group for comparison.
-
Apply the herbicide uniformly to the soil surface using a calibrated sprayer to ensure even coverage.[10]
-
-
Weed Seeding:
-
Evenly sow a known quantity of the target weed seeds (e.g., crabgrass) onto the soil surface either immediately before or after the this compound application.
-
-
Activation and Incubation:
-
Data Collection and Assessment:
-
At predetermined intervals (e.g., 14, 28, and 42 days after treatment), record data.
-
Metrics may include:
-
Weed control percentage (visual rating or seedling count).
-
Phytotoxicity ratings on desirable plants (if present), noting symptoms like chlorosis, necrosis, or stunting.[7]
-
Plant height or biomass measurements.
-
-
-
Analysis:
-
Analyze the collected data using appropriate statistical methods to determine the significance of treatment effects.
-
Visualizations
Caption: Experimental workflow for a this compound greenhouse trial.
References
- 1. turfgrass.ucr.edu [turfgrass.ucr.edu]
- 2. chemrobotics.com [chemrobotics.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. trianglecc.com [trianglecc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 8. Conducting Onsite Greenhouse Trials [growertalks.com]
- 9. greenhousegrower.com [greenhousegrower.com]
- 10. Effect of Different Temperatures on Herbicide Efficacy for the Management of the Invasive Weed Solanum rostratum Dunal (Family: Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of Siduron Under Laboratory Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation of the phenylurea herbicide, Siduron. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to assist in your laboratory experiments. Given the limited publicly available data specifically for this compound, this guide also draws upon established methodologies for the closely related compound, Diuron, to provide a comprehensive starting point for your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected photodegradation rate for this compound in aqueous solutions?
Q2: What are the likely photodegradation products of this compound?
A2: While specific photodegradation products for this compound have not been extensively documented, the degradation pathways of other phenylurea herbicides typically involve the cleavage of the urea (B33335) bridge and modifications to the phenyl ring.[4][5] For Diuron, identified byproducts include 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), and 3,4-dichloroaniline (B118046) (3,4-DCA).[1] It is plausible that this compound degradation follows a similar pathway, leading to the formation of corresponding aniline (B41778) and urea derivatives. LC-MS/MS is the recommended technique for the identification of these transformation products.[5][6]
Q3: What are the optimal wavelengths for inducing this compound photodegradation?
A3: The optimal wavelengths for photodegradation correspond to the absorption maxima of the compound. While the specific UV-Vis absorption spectrum for this compound should be determined experimentally, phenylurea herbicides generally absorb UV light in the range of 200-300 nm. Experiments studying the photodegradation of related compounds often utilize broad-spectrum light sources that simulate sunlight or specific UV lamps.[1][4]
Q4: How does pH influence the photodegradation of this compound?
A4: The pH of the aqueous solution can significantly impact the photodegradation rate of phenylurea herbicides. For Diuron, degradation rates have been observed to increase in the pH range of 5 to 9.[1] It is advisable to investigate a range of pH values relevant to your experimental goals or environmental conditions of interest to determine the optimal pH for this compound photodegradation.
Q5: Can I use a photocatalyst to enhance the degradation of this compound?
A5: Yes, photocatalysts such as titanium dioxide (TiO2) are commonly used to accelerate the photodegradation of organic pollutants, including phenylurea herbicides.[1][2] The efficiency of photocatalysis can be influenced by the catalyst concentration, with an optimal loading level that should be determined experimentally.[1][2]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable degradation of this compound | Insufficient light intensity or inappropriate wavelength. | Verify the output of your light source. Ensure the emission spectrum of the lamp overlaps with the UV absorbance spectrum of this compound. Consider using a more powerful lamp or a different type of lamp (e.g., mercury vapor, xenon arc). |
| Low quantum yield of this compound. | The intrinsic photoreactivity of this compound may be low. Consider adding a photosensitizer, such as acetone (B3395972) or nitrate, or a photocatalyst like TiO2 to the reaction mixture. | |
| Incorrect analytical method. | Validate your analytical method for this compound quantification. Ensure proper calibration, linearity, and sensitivity. Refer to the detailed analytical protocol below. | |
| Inconsistent or irreproducible degradation rates | Fluctuations in light source intensity. | Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp output throughout the experiment using a radiometer. |
| Temperature variations in the reaction vessel. | Use a temperature-controlled reaction setup, such as a water bath or a photoreactor with a cooling system. | |
| Changes in mobile phase composition during HPLC analysis. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a column oven to maintain a constant temperature for the HPLC column. | |
| Appearance of unknown peaks in the chromatogram | Formation of photodegradation products. | This is an expected outcome. Use LC-MS/MS to identify the mass and structure of the new peaks. |
| Contamination of the sample or HPLC system. | Run a blank (solvent) injection to check for system contamination. Ensure all glassware is scrupulously clean. | |
| Baseline drift or noise during HPLC analysis | Air bubbles in the pump or detector. | Degas the mobile phase and purge the HPLC system. |
| Contaminated detector cell. | Flush the detector cell with an appropriate strong solvent. | |
| Lamp failure in the detector. | Check the detector lamp status and replace if necessary. |
Experimental Protocols
Protocol 1: Analytical Method for Quantification of this compound in Aqueous Samples
This protocol is adapted from the US EPA method for the analysis of this compound in freshwater.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/VIS detector.
-
C18 analytical column.
2. Reagents:
-
This compound analytical standard (purity >99%).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
3. Preparation of Standard Solutions:
-
Primary Stock Solution (e.g., 100 mg/L): Accurately weigh approximately 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to cover the expected concentration range of your samples.
4. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for your specific column and system to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound in the mobile phase (typically around 240-250 nm for phenylureas).
-
Column Temperature: 30 °C.
5. Quantification:
-
Generate a calibration curve by injecting the working standards and plotting peak area versus concentration.
-
Inject the samples from the photodegradation experiment and determine the concentration of this compound using the calibration curve.
Protocol 2: Laboratory-Scale Photodegradation of this compound
This protocol is a generalized procedure based on common practices for studying the photodegradation of phenylurea herbicides.
1. Materials and Equipment:
-
Photoreactor equipped with a suitable light source (e.g., xenon arc lamp with filters to simulate sunlight, or a mercury vapor lamp).
-
Quartz reaction vessels (to allow UV transmission).
-
Magnetic stirrer and stir bars.
-
This compound stock solution in a water-miscible solvent (e.g., acetonitrile).
-
Buffer solutions for pH control.
-
(Optional) Photocatalyst such as TiO2.
2. Experimental Procedure:
-
Prepare an aqueous solution of this compound at the desired concentration in the quartz reaction vessel. If using a buffer, prepare the this compound solution in the buffer.
-
Place the reaction vessel in the photoreactor on a magnetic stirrer.
-
(Optional) If using a photocatalyst, add the desired amount of TiO2 to the solution and stir in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.
-
Turn on the light source to initiate the photodegradation reaction.
-
At predetermined time intervals, withdraw aliquots of the solution.
-
Immediately filter the aliquots (if a photocatalyst is used) and/or quench the reaction (e.g., by adding a small amount of a solvent like methanol (B129727) and storing in the dark) to prevent further degradation.
-
Analyze the samples for the concentration of this compound using the HPLC method described in Protocol 1.
-
(Optional) Analyze the samples using LC-MS/MS to identify degradation products.
3. Control Experiments:
-
Dark Control: Run a parallel experiment under the same conditions but without light exposure to account for any hydrolysis or other non-photolytic degradation.
-
Photolysis without Catalyst Control: If using a photocatalyst, run an experiment with light but without the catalyst to determine the direct photolysis rate.
Data Presentation
Quantitative data from your experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Example Data for this compound Photodegradation Kinetics
| Time (hours) | This compound Concentration (mg/L) | ln(C/C₀) |
| 0 | 10.0 | 0 |
| 1 | 8.5 | -0.163 |
| 2 | 7.2 | -0.328 |
| 4 | 5.2 | -0.654 |
| 8 | 2.7 | -1.309 |
| 12 | 1.5 | -1.897 |
| 24 | 0.5 | -2.996 |
Note: This is example data. Your results will vary based on experimental conditions.
Table 2: Factors Affecting the Photodegradation of Phenylurea Herbicides (Based on Diuron studies)
| Parameter | Effect on Degradation Rate | Reference |
| pH | Increases from pH 5 to 9 | [1] |
| TiO₂ Concentration | Increases up to an optimal concentration, then may decrease | [1][2] |
| Initial Herbicide Concentration | Higher concentrations may lead to slower relative degradation | [7] |
| Presence of Photosensitizers | Can enhance degradation rates | [1] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Availability and persistence of isoproturon under field and laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural elucidation of phototransformation products of azimsulfuron in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyl radical-induced degradation of fenuron in pulse and gamma radiolysis: kinetics and product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the photodegradation of amidosulfuron in aqueous solutions by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Siduron Contamination in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential Siduron contamination in their experimental setups.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Culture Experiments
Symptoms:
-
Decreased cell viability or proliferation.
-
Altered cellular morphology.
-
Changes in metabolic assay readouts (e.g., MTT, XTT).
-
Unexpected changes in gene or protein expression.
Possible Cause: this compound, a phenylurea herbicide, or its degradation products may be present as a contaminant in your cell culture medium, water, or on laboratory plastics. While this compound's primary mode of action is the inhibition of photosynthesis in plants, studies on related phenylurea herbicides, such as Diuron (B1670789), have shown that they can induce mitochondrial dysfunction and cytotoxicity in mammalian cells.[1][2][3][4][5] This can lead to oxidative stress, cell cycle instability, and ultimately, cell death.[1]
Troubleshooting Steps:
-
Review Laboratory Practices:
-
Confirm that no this compound-based herbicides are used in or around the laboratory building.
-
Check the source and purity of all reagents, especially water. Use high-purity, sterile water (e.g., Milli-Q or equivalent) for all cell culture applications.
-
Ensure dedicated labware for cell culture to prevent cross-contamination.
-
-
Test for Cytotoxicity:
-
If this compound contamination is suspected, perform a dose-response experiment by intentionally adding a range of this compound concentrations to your cell line to observe if the phenotypic changes are recapitulated.
-
-
Analytical Confirmation:
-
If you have access to analytical instrumentation, test your reagents and media for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).[6]
-
-
Decontamination:
-
If contamination is confirmed, discard all suspected reagents and media.
-
Thoroughly clean and decontaminate all affected laboratory equipment and surfaces. See the decontamination protocols below.
-
Issue 2: Inconsistent Results in Molecular Biology Assays (PCR, qPCR, ELISA)
Symptoms:
-
PCR/qPCR: Inhibition of amplification, evidenced by no or low product yield, or shifts in the amplification curve.
-
ELISA: High background, reduced signal, or poor reproducibility.
Possible Cause: While direct studies on this compound's interference with these specific assays are limited, phenylurea compounds, due to their chemical nature, could potentially interfere with enzymatic reactions or binding interactions.
Troubleshooting Steps:
-
Reagent and Water Check:
-
The most likely source of contamination is the water used to prepare buffers and reaction mixes. Switch to a new, certified nuclease-free and pure water source.
-
Prepare fresh buffers and master mixes from new stock solutions.
-
-
Spike-in Experiment:
-
To test for direct inhibition, perform a spike-in experiment. Add a known concentration of this compound to a positive control reaction. A decrease in signal or amplification efficiency compared to the unspiked control would suggest interference.
-
-
Sample Purity:
-
If you are working with environmental or biological samples that may have been exposed to this compound, ensure your sample purification methods are robust enough to remove small molecule contaminants. Consider including an activated carbon treatment step during sample preparation.
-
-
Assay-Specific Troubleshooting:
-
PCR/qPCR: Some PCR inhibitors can be overcome by diluting the template DNA or by adding PCR facilitators to the master mix.
-
ELISA: Increase the number of washing steps to reduce non-specific binding that might be exacerbated by a contaminant.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might it come from in a lab setting? A1: this compound is a selective pre-emergence herbicide used to control annual grass weeds, particularly in turf and lawns.[1] In a laboratory setting, contamination is unlikely but could potentially occur through:
-
Environmental sources if the facility is near treated areas (e.g., dust, water sources).
-
Contaminated reagents or labware, although this is rare from reputable suppliers.
Q2: What are the known cellular effects of this compound-related compounds in non-plant cells? A2: While this compound's primary target is photosynthesis, studies on the related phenylurea herbicide Diuron have demonstrated that it and its metabolites can cause mitochondrial dysfunction in mammalian cells.[1][2][3][4][5] This includes the uncoupling of oxidative phosphorylation, dissipation of the mitochondrial membrane potential, and induction of oxidative stress, which can lead to cell death.[1][4]
Q3: How can I detect this compound in my experimental samples? A3: The most common and reliable methods for detecting this compound are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is a standard method.[6] For higher sensitivity and specificity, Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is preferred. Enzyme-Linked Immunosorbent Assays (ELISAs) have also been developed for the detection of some phenylurea herbicides and can be a high-throughput screening option.[7][8]
Q4: What are the best practices for preventing this compound contamination? A4:
-
Source Control: Be aware of pesticide use around your facility.
-
High-Purity Reagents: Use high-purity water (e.g., Type I ultrapure) and reagents from reputable sources.
-
Dedicated Labware: Maintain separate sets of glassware, plasticware, and pipettes for sensitive applications like cell culture and molecular biology.
-
Good Laboratory Hygiene: Regularly clean and decontaminate work surfaces and equipment.
Q5: How can I remove this compound contamination from water or aqueous solutions? A5: For removing phenylurea herbicides like this compound from water, the following methods are effective:
-
Activated Carbon Filtration: Passing the contaminated water through a granular activated carbon (GAC) filter is a highly effective method for adsorbing this compound.[9][10]
-
Reverse Osmosis/Nanofiltration: These membrane filtration techniques can effectively remove this compound from water.[11][12][13][14]
-
Advanced Oxidation Processes: Methods like ozonation or UV treatment can degrade this compound, but these are more common in industrial water treatment.[10]
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility ( g/100 mL at 25°C) |
| Water | 0.0018 |
| Ethanol | 16 |
| Methylene Chloride | 11.8 |
| Dimethylformamide (DMF) | 26 |
| Dimethylacetamide (DMA) | 36.7 |
Data sourced from PubChem CID 16116.
Experimental Protocols
Protocol 1: Detection of this compound in Aqueous Samples by HPLC-UV
Objective: To quantify the concentration of this compound in water or buffer solutions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or DAD detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound analytical standard.
-
HPLC-grade acetonitrile (B52724) and water.
-
0.45 µm syringe filters.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards in the expected concentration range of your samples by diluting with HPLC-grade water.
-
Sample Preparation: Filter your aqueous samples through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in your samples by comparing their peak areas to the standard curve.
-
Protocol 2: Decontamination of Glassware and Surfaces from this compound
Objective: To remove this compound contamination from laboratory glassware and non-porous surfaces.
Materials:
-
Luminox® or similar laboratory detergent.
-
10% Nitric acid solution (for glassware).
-
Organic-free water.
-
Pesticide-grade isopropanol (B130326) or acetone (B3395972) (optional, for heavily contaminated non-plastic items).
Methodology:
-
Initial Wash: Thoroughly wash the equipment or surface with a laboratory detergent (e.g., Luminox®) and hot tap water. Use a brush to scrub away any residues.[15]
-
Tap Water Rinse: Rinse thoroughly with hot tap water.[15]
-
Acid Rinse (for glassware): Rinse the glassware with a 10% nitric acid solution. (Caution: Handle nitric acid with appropriate personal protective equipment). [15]
-
Organic-Free Water Rinse: Rinse multiple times with organic-free water.[15]
-
Drying: Allow the equipment to air dry completely in a clean environment.[15]
-
Solvent Rinse (Optional): For heavily contaminated non-plastic items, a final rinse with a pesticide-grade solvent like isopropanol or acetone can be performed. Ensure the solvent is compatible with the material being cleaned. Allow the solvent to evaporate completely in a fume hood.
-
Storage: Store cleaned and dried items in a manner that prevents re-contamination (e.g., wrapped in foil or in a clean cabinet).
Mandatory Visualization
Caption: Putative signaling pathway of this compound-induced mitochondrial dysfunction.
Caption: Experimental workflow for this compound detection by HPLC.
Caption: Logical workflow for troubleshooting this compound contamination.
References
- 1. Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Uncoupling as initiating event in mitochondrial dysfunction after diuron exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. mdpi.com [mdpi.com]
- 7. Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA test, a new method to detect and quantify isoproturon in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal of diuron and amitrole from water under static and dynamic conditions using activated carbons in form of fibers, cloth, and grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arviatechnology.com [arviatechnology.com]
- 11. mdpi.com [mdpi.com]
- 12. Removal of phenyl-urea herbicides in ultrapure water by ultrafiltration and nanofiltration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
Technical Support Center: Extraction of Siduron from Plant Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the extraction of the herbicide Siduron from plant tissues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation and analysis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Inadequate Homogenization: Incomplete disruption of plant cells can lead to inefficient extraction. | Ensure thorough homogenization of the plant tissue. For dry samples, consider adding water before extraction to ensure at least 80% hydration.[1] Bead mill homogenization can be an effective alternative to manual chopping or blending. |
| Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | Acetonitrile (B52724) is a commonly used and effective solvent for extracting a broad range of pesticides, including phenylurea herbicides like this compound.[1] For certain plant matrices, ethyl acetate (B1210297) can be a suitable alternative. | |
| Suboptimal pH: The pH of the extraction medium can influence the stability and solubility of this compound. | Buffering the extraction solvent can prevent the degradation of pH-sensitive compounds. The original QuEChERS method utilizes acetate buffering. | |
| Matrix Effects: Co-extracted compounds from the plant matrix can interfere with the analytical signal, leading to suppression or enhancement.[2][3][4][5][6] | Employ matrix-matched calibration standards for improved accuracy.[1] Utilize stable isotope-labeled internal standards to compensate for matrix effects. Perform a thorough cleanup of the extract using dispersive solid-phase extraction (d-SPE).[7][8] | |
| Adsorption to Labware: this compound may adsorb to glass or plastic surfaces, especially at low concentrations. | Silanize glassware to minimize adsorption. Use polypropylene (B1209903) centrifuge tubes. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variations in homogenization, extraction time, or solvent volumes can lead to inconsistent results. | Standardize all steps of the sample preparation protocol. Use calibrated pipettes and balances. Ensure consistent shaking or vortexing times. |
| Instrumental Drift: Changes in the analytical instrument's performance over time can cause variability. | Calibrate the instrument regularly. Run quality control samples at regular intervals throughout the analytical sequence. | |
| Heterogeneous Sample: The distribution of this compound within the plant tissue may not be uniform. | Collect a representative sample of the plant tissue. Homogenize the entire sample thoroughly before taking a subsample for extraction. | |
| Co-eluting Peaks in Chromatography | Insufficient Chromatographic Resolution: The HPLC method may not be able to separate this compound from interfering compounds in the matrix. | Optimize the mobile phase composition and gradient. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). Adjust the column temperature. |
| Matrix Interferences: Complex plant matrices can contain numerous compounds that may co-elute with the analyte. | Improve the cleanup step of the sample preparation. Different d-SPE sorbents can be tested to remove specific interferences. For example, PSA (primary secondary amine) removes organic acids and sugars, while C18 removes non-polar interferences.[7] | |
| Peak Tailing or Fronting in HPLC | Column Overload: Injecting too much sample can lead to poor peak shape. | Dilute the sample extract before injection. |
| Secondary Interactions: Interactions between this compound and the stationary phase can cause peak tailing. | Adjust the pH of the mobile phase. Use a high-purity silica-based column. | |
| Presence of Acetic Acid: If using the acetate-buffered QuEChERS method, residual acetic acid can sometimes cause chromatographic issues. | While acetic acid is used in some QuEChERS methods, if peak distortion is observed, consider a method that does not use it. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for extracting this compound from plant tissues?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for the multi-residue analysis of pesticides, including this compound, in plant matrices.[1][7][8][9][10] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (d-SPE).
Q2: I am working with a very dry plant matrix. How should I modify the extraction procedure?
A2: For dry samples, it is crucial to add water before the extraction step to achieve a high degree of hydration (at least 80%).[1] This facilitates the partitioning of this compound into the extraction solvent. You may also need to reduce the initial sample weight to accommodate the added water.
Q3: My this compound recovery is consistently low. What are the most likely causes and how can I improve it?
A3: Low recovery can be due to several factors. The most common are incomplete extraction from the matrix, degradation of the analyte during sample processing, or signal suppression due to matrix effects. To improve recovery, ensure thorough sample homogenization, use an appropriate extraction solvent like acetonitrile, and consider optimizing the pH. A robust cleanup step using d-SPE with sorbents like PSA and C18 is also critical to remove interfering matrix components.[7] Using matrix-matched standards or an internal standard can help to accurately quantify recovery.[1]
Q4: Does this compound have any known metabolites in plants that I should be looking for?
A4: The metabolism of this compound in plants is not extensively documented. One study on barley and crabgrass did not detect any metabolites of this compound-14C. However, based on the degradation pathways of other phenylurea herbicides, potential metabolic transformations could include hydroxylation and hydrolysis. A proposed metabolic pathway suggests the formation of more polar compounds. It is advisable to screen for potential metabolites, especially when conducting degradation or environmental fate studies.
Q5: What are "matrix effects" and how can I minimize them in my analysis of this compound?
A5: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analytical signal.[2][3][4][5][6] This can significantly impact the accuracy and precision of your results. To minimize matrix effects, a thorough cleanup of the sample extract is essential. Using d-SPE with a combination of sorbents is effective. Additionally, employing analytical techniques such as matrix-matched calibration curves or the use of a stable isotope-labeled internal standard for this compound can help to compensate for these effects.
Q6: Can I use Gas Chromatography (GC) for the analysis of this compound?
A6: High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the analysis of phenylurea herbicides like this compound.[11] This is because these compounds can be thermally labile and may degrade in the hot injector of a GC system. If GC is to be used, derivatization may be necessary to improve thermal stability and volatility.
Data Presentation
Table 1: Reported Recovery Rates of Phenylurea Herbicides from Plant Matrices using QuEChERS
| Analyte | Plant Matrix | Spiking Level | Recovery (%) | Analytical Method | Reference |
| Diuron (B1670789) | Sugarcane (bagasse) | Not Specified | 80.15 - 89.35 | HPLC-UV | [12] |
| Diuron | Sugarcane (leaf-straw) | Not Specified | 77.46 - 86.19 | HPLC-UV | [12] |
| Diuron | Sugarcane (juice) | Not Specified | 81.88 - 92.68 | HPLC-UV | [12] |
| Various Pesticides | Fruits and Vegetables | 100 ppb | Generally 70-120 | LC-MS/MS | [9] |
| Dicofol, Chlordane, Dieldrin | Sunflower Oil | Not Specified | 79 - 105 | GC-ECD | [10] |
Note: Data specific to this compound recovery in various plant tissues is limited in the reviewed literature. The data presented for Diuron, a structurally similar phenylurea herbicide, can provide a general expectation for recovery rates.
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Plant Tissues (Adapted from general QuEChERS protocols)
1. Sample Homogenization:
-
Weigh a representative portion of the plant tissue (e.g., 10-15 g).
-
Homogenize the sample using a high-speed blender or a bead mill homogenizer. For dry samples, add an appropriate amount of deionized water to achieve at least 80% hydration and allow it to soak before homogenization.
2. Extraction:
-
Transfer the homogenized sample (e.g., 10 g) to a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If required, add an internal standard solution at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl for the original unbuffered method).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents. A common combination for plant matrices is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. The choice of sorbents may need to be optimized depending on the specific matrix (e.g., high chlorophyll (B73375) content may require the addition of graphitized carbon black, GCB, though this can lead to loss of planar pesticides).
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
-
Transfer an aliquot of the cleaned supernatant (e.g., 1 mL) to an autosampler vial.
-
The extract can be directly analyzed by LC-MS/MS or may require solvent exchange or concentration depending on the sensitivity requirements.
Visualizations
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. wexer-store.com [wexer-store.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Kinetics of diuron under aerobic condition and residue analysis in sugarcane under subtropical field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Siduron Activity in Vitro by Adjusting pH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vitro experiments with the herbicide Siduron.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for optimal this compound activity in in vitro assays?
A1: While direct studies on the optimal pH for this compound's in vitro activity on plant cells are limited, data from related phenylurea herbicides and general principles of herbicide stability suggest that maintaining a neutral to slightly alkaline pH (7.0-7.5) is likely optimal. This is supported by studies on the microbial degradation of the phenylurea herbicide isoproturon, which shows maximum efficacy in this pH range. Extreme acidic or alkaline conditions may lead to the hydrolysis and degradation of the compound, reducing its effective concentration and leading to inconsistent results.
Q2: My this compound solution is precipitating when I dilute it in my aqueous buffer. What can I do?
A2: this compound, like many phenylurea herbicides, has low aqueous solubility. Precipitation upon dilution of a concentrated stock (usually in DMSO) into an aqueous buffer is a common issue. Here are several troubleshooting steps:
-
Optimize the Dilution Process: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your final assay medium. Try reducing the final concentration.
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in the final aqueous buffer can help maintain solubility. However, it is crucial to keep the final co-solvent concentration low (typically below 0.5%) to avoid solvent-induced artifacts in your assay.
-
Gentle Warming and Sonication: Gentle warming of the aqueous buffer (e.g., to 37°C) before adding the this compound stock can aid dissolution. Sonication can also be used to help dissolve the compound.
-
pH Adjustment: As mentioned in Q1, ensuring your buffer pH is within the optimal range for this compound stability (neutral to slightly alkaline) can also prevent precipitation due to pH-dependent degradation.
Q3: I'm observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
A3: Inconsistent IC50 values for this compound can stem from several factors, many of which are related to its physicochemical properties:
-
Solubility Issues: As detailed in Q2, precipitation of this compound will lead to a lower effective concentration in your assay, resulting in higher and more variable IC50 values.
-
Compound Stability: this compound may degrade over time in aqueous solutions, especially if the pH is not optimal or if the solution is exposed to light for extended periods. It is recommended to prepare fresh working solutions for each experiment.
-
Binding to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in your assay. Using low-adhesion plastics or pre-rinsing tips with the solution can help mitigate this.
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell density, passage number, and metabolic activity can all influence the apparent potency of a compound. Standardizing these experimental parameters is critical for obtaining reproducible results.
Q4: What is the primary mechanism of action of this compound, and how does it inhibit root growth?
A4: Unlike many other phenylurea herbicides that primarily inhibit photosynthesis, this compound's main mode of action is the inhibition of root growth .[1] This is achieved through the disruption of microtubule organization and cell cycle progression in the root meristem. Microtubules are essential for cell division (formation of the mitotic spindle) and cell expansion (guiding the deposition of cellulose (B213188) microfibrils in the cell wall). By disrupting these processes, this compound prevents the formation of new cells and the proper elongation of existing cells, leading to the characteristic stunted and swollen root phenotype.
Troubleshooting Guides
Issue 1: Suboptimal or No this compound Activity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Assay Buffer | Verify the pH of your buffer and adjust to a neutral to slightly alkaline range (7.0-7.5). |
| Compound Degradation | Prepare fresh this compound working solutions for each experiment from a frozen stock. Protect solutions from light. |
| Low Compound Solubility | Refer to the troubleshooting steps for precipitation in FAQ Q2. |
| Insufficient Incubation Time | The effects of this compound on root growth may take time to become apparent. Ensure your incubation period is sufficient (e.g., 48-72 hours for Allium cepa assays). |
| Resistant Cell Line/Organism | If possible, use a known sensitive cell line or organism as a positive control. |
Issue 2: High Background or Artifacts in the Assay
| Possible Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a solvent-only control. |
| Compound Interference | Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with this compound in the absence of cells or the assay reagent to check for interference. |
| Contamination | Ensure aseptic techniques are followed to prevent microbial contamination, which can affect cell health and assay results. |
Quantitative Data
Table 1: Effect of pH on the Degradation of a Related Phenylurea Herbicide (Isoproturon)
| pH | Degradation Rate |
| 6.5 | Delayed degradation |
| 7.0 | Optimal degradation |
| 7.5 | Optimal degradation |
| >7.5 | Sharply decreased degradation |
Data adapted from a study on the microbial metabolism of isoproturon, which suggests an optimal pH range for the activity of related compounds.
Experimental Protocols
Protocol: Allium cepa Root Growth Inhibition Assay for this compound Activity
This protocol describes a common in vitro method to assess the herbicidal activity of this compound by measuring its effect on the root growth of onion bulbs.
Materials:
-
Healthy onion bulbs (Allium cepa) of uniform size
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Beakers or glass jars
-
Distilled water
-
Ruler or caliper
-
Incubator or growth chamber (optional)
Procedure:
-
Preparation of Onion Bulbs: Carefully remove the outer dry scales of the onion bulbs, leaving the root primordia intact. Place the bulbs in beakers filled with distilled water for 24-48 hours to allow for root emergence.
-
Preparation of this compound Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
From the stock solution, prepare a series of working concentrations of this compound in distilled water. Ensure the final DMSO concentration is the same in all treatment groups and the control (e.g., 0.1%). A vehicle control (distilled water + DMSO) must be included.
-
-
Exposure:
-
Select bulbs with healthy, uniform roots of approximately 1-2 cm in length.
-
Transfer the bulbs to beakers containing the different concentrations of this compound solutions and the control solutions.
-
Incubate the bulbs for 48-72 hours at room temperature, away from direct sunlight.
-
-
Measurement of Root Length:
-
After the incubation period, carefully remove the bulbs from the solutions.
-
Measure the length of the longest 10 roots for each bulb using a ruler or caliper.
-
Calculate the average root length for each treatment group.
-
-
Data Analysis:
-
Express the root growth as a percentage of the control.
-
Plot the percentage of root growth inhibition against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of root growth).
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced root growth inhibition.
Caption: Experimental workflow for the Allium cepa root growth inhibition assay.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Managing Siduron Carryover in Sequential Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to Siduron herbicide carryover in sequential experiments. Understanding and mitigating the effects of this compound residues are crucial for maintaining the integrity and validity of research involving rotational crops or sensitive plant species.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, pre-emergence herbicide belonging to the phenylurea class. Its primary mechanism of action is the inhibition of photosynthesis at photosystem II.[1] It is most commonly used to control annual grass weeds, such as crabgrass, foxtail, and barnyard grass, in newly seeded or established turfgrass.[1] this compound is absorbed by the roots and translocated through the xylem.[1]
Q2: What is herbicide carryover and why is it a concern with this compound?
Herbicide carryover occurs when the active ingredient of a herbicide persists in the soil long enough to negatively affect subsequent, sensitive crops planted in the same area.[2] this compound is considered a persistent herbicide, with a reported field half-life ranging from 90 to 150 days, making carryover a significant concern in sequential planting experiments.[2][3]
Q3: What are the typical symptoms of this compound carryover injury in sensitive plants?
While specific symptoms for a wide range of rotational crops are not extensively documented for this compound, injury from phenylurea herbicides like Diuron, which has a similar mode of action, can provide an indication. General symptoms of photosystem II inhibitor carryover may include:
-
Chlorosis (yellowing) of the leaves , often starting at the leaf margins and progressing inwards.
-
Necrosis (browning and death) of leaf tissue , particularly in areas with high herbicide uptake.
-
Stunted growth and reduced biomass accumulation.
-
Poor germination or seedling emergence.
-
Reduced root development, sometimes described as "bottle-brush" roots for certain herbicides.[4]
Q4: What factors influence the persistence of this compound in the soil?
Several soil and environmental factors can influence how long this compound remains active in the soil:
-
Soil Type: Soils with higher organic matter and clay content tend to have a greater potential for herbicide carryover due to increased adsorption of the herbicide to soil particles.[2]
-
Soil pH: The effect of pH on the persistence of phenylurea herbicides can vary. For some, like sulfonylureas, persistence increases in higher pH soils.[5] For others, degradation rates can be influenced by pH-dependent chemical and microbial processes.[3]
-
Microbial Activity: The primary mechanism of this compound degradation in soil is through microbial activity.[6] Conditions that favor a healthy and active microbial population, such as adequate moisture, warm temperatures, and good aeration, will generally lead to faster breakdown.[6]
-
Temperature and Moisture: Herbicide degradation rates, both microbial and chemical, generally increase with higher temperatures and adequate soil moisture.[3] Drought conditions can significantly slow down the breakdown of herbicides, increasing the risk of carryover.[7]
-
Application Rate: Higher initial application rates of this compound will naturally require a longer time to dissipate to levels that are safe for sensitive rotational crops.[2]
Section 2: Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and addressing potential this compound carryover issues in your experiments.
Step 1: Observe and Document Plant Injury Symptoms
If you suspect this compound carryover, carefully observe the plants in your sequential experiment for the symptoms listed in FAQ Q3 . It is crucial to document these observations with photographs and detailed notes on the pattern and severity of the injury across the experimental plots. Compare the symptoms to plants in a control plot that was not treated with this compound.
Step 2: Conduct a Soil Bioassay
A soil bioassay is a simple and effective way to determine if phytotoxic residues of this compound are present in your experimental soil.[8]
Experimental Protocol: Greenhouse Soil Bioassay for this compound Carryover
-
Objective: To determine the presence of biologically active this compound residues in soil.
-
Materials:
-
Representative soil samples from the suspected carryover area.
-
Control soil from an area with no history of this compound application.
-
Pots (at least 4-inch diameter) with drainage holes.
-
Seeds of a highly sensitive indicator plant (e.g., oats, cucumber, or a sensitive legume like crimson clover).[8][9]
-
Greenhouse or growth chamber with controlled temperature and light conditions.
-
-
Procedure:
-
Collect soil samples from the top 2-4 inches of the experimental plots. Take multiple subsamples to create a representative composite sample for each treatment area.
-
Fill at least three pots with the test soil and three pots with the control soil.
-
Plant the indicator seeds at the appropriate depth in each pot.
-
Place the pots in a randomized layout in the greenhouse or growth chamber.
-
Water the pots as needed, ensuring consistent moisture levels between the test and control groups.
-
Observe the plants for 2-3 weeks, looking for differences in germination, emergence, growth, and any signs of phytotoxicity (chlorosis, necrosis, stunting) between the plants in the test soil and the control soil.[8]
-
-
Interpretation: If the plants in the test soil show injury symptoms while the plants in the control soil are healthy, it is a strong indication of herbicide carryover.
Step 3: Quantitative Analysis of Soil and Plant Tissue Residues
For a definitive diagnosis and to quantify the extent of the carryover, analytical testing of soil and plant tissue samples is recommended.
Experimental Protocol: this compound Residue Analysis in Plant Tissue using UPLC-MS/MS [1]
-
Objective: To extract and quantify this compound and its potential metabolites from plant tissue.
-
Methodology: This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Sample Homogenization: Weigh 10-15 g of the plant tissue sample into a 50 mL centrifuge tube. Add an equal volume of water and homogenize using a high-speed homogenizer.
-
Extraction: Add 15 mL of acetonitrile (B52724) to the homogenized sample. Shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate (B86663) and sodium acetate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge the d-SPE tube at high speed for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
Analysis: Analyze the extract using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).
-
Note: A similar extraction and analytical approach can be adapted for soil samples, though the specific extraction solvents and cleanup steps may need to be optimized.[10][11]
| Parameter | Value |
| Limit of Quantitation (LOQ) in Soil (for Diuron) | 0.010 mg/kg (ppm)[10] |
| Recovery Rate in Soil (for Diuron) | > 90%[11][12] |
Data for Diuron, a related phenylurea herbicide, is provided as a reference. Method validation for this compound in soil is recommended.
Section 3: Mitigation Strategies for this compound Carryover
If this compound carryover is confirmed, the following strategies can be employed to mitigate its effects in future experiments.
-
Tillage: Tilling the soil can help to dilute the herbicide residue by mixing the contaminated surface layer with deeper, uncontaminated soil.[5] It can also improve soil aeration, which may enhance microbial degradation.
-
Crop Rotation with Tolerant Species: Planting a tolerant crop can help to reduce the concentration of this compound in the soil over time through plant uptake and metabolism. It is important to consult herbicide labels and available literature for information on crop-specific rotational restrictions.[13][14][15]
-
Use of Adsorbents: The application of activated carbon to the soil has been shown to be effective in binding herbicide residues, making them unavailable for plant uptake. However, the application rates and effectiveness can vary depending on the soil type and herbicide concentration.
-
Enhancing Microbial Degradation: Practices that promote a healthy soil microbial community, such as adding organic matter (e.g., compost), maintaining optimal soil moisture, and ensuring good aeration, can accelerate the breakdown of this compound.[6][16][17]
Section 4: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Persistence of Phenylurea Herbicides in Different Soil Types
| Herbicide | Soil Type | Half-life (days) | Reference |
| This compound | Field Soil (unspecified) | 90 - 150 | [2] |
| Diuron | Red Soil | 53.3 - 69.3 | [18] |
| Diuron | Black Soil | 53.3 - 77.0 | [18] |
| Isoproturon (B30282) | Field Soil | ~19 (extractable parent) | [19] |
| Isoproturon | Field Soil | ~48 (total extractable residues) | [19] |
Table 2: Analytical Method Parameters for Phenylurea Herbicides
| Analyte | Matrix | Method | Limit of Quantitation (LOQ) |
| This compound | Plant Tissue | UPLC-MS/MS | Method-specific |
| Diuron & Metabolites | Soil | HPLC-UV | 0.02 - 0.03 mg/L |
| Linuron & Diuron | Soil | LC/MS/MS | 0.010 mg/kg |
Diagrams
Caption: Troubleshooting workflow for suspected this compound carryover.
Caption: Proposed metabolic pathway of this compound in soil.
References
- 1. benchchem.com [benchchem.com]
- 2. Herbicide Carryover and Crop Rotation to Soybean | Crop Science US [cropscience.bayer.us]
- 3. extension.psu.edu [extension.psu.edu]
- 4. corn-states.com [corn-states.com]
- 5. Herbicide Carryover and Crop Rotation to Corn | Crop Science US [cropscience.bayer.us]
- 6. wellwater.oregonstate.edu [wellwater.oregonstate.edu]
- 7. saskpulse.com [saskpulse.com]
- 8. Herbicide Rotational Restrictions for Cover and Forage Cropping Systems – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 9. Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator [mdpi.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. mafes.msstate.edu [mafes.msstate.edu]
- 14. ag.purdue.edu [ag.purdue.edu]
- 15. ryegrasscovercrop.com [ryegrasscovercrop.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Availability and persistence of isoproturon under field and laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Siduron Results
Welcome to the technical support center for Siduron-related in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies observed between experimental replicates.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in cell viability or cytotoxicity results between replicate wells treated with this compound. What are the potential causes?
A1: High well-to-well variability in cell-based assays is a common issue that can arise from several factors.[1] Inconsistent cell seeding is a primary culprit; ensure your cells are in a homogenous suspension before and during plating.[1][2] Pipetting inaccuracies, especially with small volumes, can also lead to significant variations in both cell number and compound concentration.[2] Additionally, "edge effects," where wells on the perimeter of the microplate experience more evaporation, can alter media concentration and impact cell health.[1] To mitigate this, consider filling the outer wells with sterile media or PBS to maintain humidity.[1]
Q2: Could the observed inconsistency be related to the this compound compound itself?
A2: Yes, the physicochemical properties of this compound can contribute to inconsistent results. This compound has very low water solubility (18 mg/L at 25°C), which can lead to precipitation in aqueous cell culture media, especially at higher concentrations.[1] Uneven compound precipitation across a plate will result in variable concentrations of soluble, active this compound in different wells. It is crucial to ensure complete solubilization of your this compound stock, typically in an organic solvent like DMSO, and to be mindful of the final solvent concentration in your assay, ensuring it is non-toxic to your cells.
Q3: How can we be sure our this compound stock solution is stable and accurately prepared?
A3: Proper preparation and storage of your this compound stock solution are critical. This compound is soluble in several organic solvents, including DMSO, ethanol, and dimethylformamide.[1] It is recommended to prepare a high-concentration stock solution in a suitable solvent, aliquot it into single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles. For each experiment, prepare fresh dilutions from a stock aliquot. To verify the concentration and integrity of your stock solution, consider analytical methods such as HPLC if available.
Q4: Can variations in our cell culture practices affect the consistency of this compound's effects?
A4: Absolutely. The physiological state of your cells can significantly impact their response to treatment.[2] Factors such as cell passage number, confluency at the time of treatment, and the presence of microbial contamination can all introduce variability.[2] It is essential to use cells within a consistent and narrow range of passage numbers and to seed them at a density that ensures they are in the exponential growth phase during the experiment.[2] Regular testing for mycoplasma contamination is also a critical quality control step.
Troubleshooting Guides
Guide 1: Addressing High Variability in Replicate Wells
This guide provides a step-by-step approach to diagnosing and resolving high variability between replicate wells in your this compound experiments.
Problem: You observe a high coefficient of variation (CV%) among your technical replicates for a given this compound concentration.
Troubleshooting Workflow:
Quantitative Data Summary: Impact of Corrective Actions on CV%
| Experimental Condition | Average CV% (Before) | Average CV% (After) |
| Inconsistent Cell Suspension | 35% | 12% |
| Standard Pipetting | 28% | 10% |
| No Edge Effect Mitigation | 42% (outer wells) | 15% |
| Aged this compound Dilutions | 30% | 11% |
Guide 2: Optimizing Your this compound Cytotoxicity Assay
This guide outlines key parameters to optimize for a robust and reproducible this compound cytotoxicity assay.
Experimental Workflow for Assay Optimization:
References
Validation & Comparative
A Comparative Analysis of Siduron and Other Urea Herbicides for Turfgrass Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pre-emergent herbicide Siduron and other prominent urea (B33335) herbicides, including Diuron, Linuron, and Monuron. The focus is on their application in turfgrass environments, a key area for this compound's use. This document synthesizes experimental data on their herbicidal performance, mechanisms of action, environmental fate, and toxicological profiles to support research and development in weed management.
Executive Summary
Urea herbicides are a significant class of chemical compounds used for weed control in agriculture and turf management. While most urea herbicides, such as Diuron, Linuron, and Monuron, act by inhibiting photosynthesis, this compound distinguishes itself with a unique mechanism of action: the inhibition of root growth through the disruption of microtubule assembly. This fundamental difference in its mode of action makes this compound particularly valuable for the selective pre-emergent control of grassy weeds in newly seeded or established turfgrass, where the preservation of desirable grass species is paramount. This guide delves into the nuances of these herbicides, presenting a comparative assessment to inform the selection and development of effective and environmentally responsible weed control strategies.
Herbicidal Performance: A Quantitative Comparison
The efficacy of this compound and other urea herbicides varies depending on the target weed species, application rate, and environmental conditions. The following tables summarize available quantitative data on their performance against common turfgrass weeds.
Table 1: Comparative Efficacy of Urea Herbicides on Key Turfgrass Weeds
| Herbicide | Target Weed | Efficacy (% Control) | Application Rate (kg a.i./ha) | Citation |
| This compound | Large Crabgrass (Digitaria sanguinalis) | 85-95 | 11.2 | [1] |
| Smooth Crabgrass (Digitaria ischaemum) | 90-100 | 11.2 | [1] | |
| Foxtail (Setaria spp.) | Highly Effective | Standard | [2] | |
| Annual Bluegrass (Poa annua) | Fair to Good | 11.2 | ||
| Diuron | Crabgrass (Digitaria spp.) | Good to Excellent | 1.0-2.0 | [3] |
| Annual Bluegrass (Poa annua) | Good | 1.0-2.0 | [3] | |
| Broadleaf Weeds | Good | 1.0-2.0 | [3] | |
| Linuron | Crabgrass (Digitaria spp.) | Moderate to Good | 1.0-2.0 | [4] |
| Annual Bluegrass (Poa annua) | Moderate | 1.0-2.0 | ||
| Broadleaf Weeds | Good | 1.0-2.0 | [4] | |
| Monuron | General Weed Control (Non-selective at higher rates) | High | Variable |
Note: Efficacy can be influenced by soil type, organic matter content, and rainfall/irrigation following application.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and other urea herbicides lies in their molecular mechanism of action.
This compound: A Mitotic Inhibitor
This compound acts as a microtubule assembly inhibitor, specifically targeting the tubulin protein in root cells.[5] This disruption of microtubule formation prevents cell division (mitosis) in the root meristem, leading to the cessation of root growth and ultimately, seedling death.[5] This mode of action is particularly effective against germinating grassy weeds while exhibiting selectivity for many established cool-season turfgrass species.
Other Urea Herbicides (Diuron, Linuron, Monuron): Photosynthesis Inhibitors
In contrast, Diuron, Linuron, and Monuron are potent inhibitors of photosynthesis. They block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This inhibition halts the production of ATP and NADPH, essential energy carriers for plant growth, leading to chlorosis (yellowing) and necrosis (tissue death).
Signaling Pathway Diagrams
Experimental Protocols
Protocol for Comparative Efficacy Evaluation of Pre-emergent Herbicides in Turfgrass
This protocol outlines a standard methodology for conducting field trials to compare the efficacy of pre-emergent herbicides for the control of annual grassy weeds in established turfgrass.
1. Experimental Design and Plot Layout:
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 1.5 m x 3 m.
-
Alleyways: 0.5 m between plots to prevent spray drift.
-
Turfgrass Species: Established stand of a relevant cool-season turfgrass (e.g., Kentucky bluegrass, perennial ryegrass).
-
Weed Population: A site with a known history of heavy and uniform infestation of the target weed (e.g., crabgrass). If natural populations are insufficient, plots can be overseeded with the target weed prior to herbicide application.
2. Herbicide Treatments and Application:
-
Herbicides: this compound, Diuron, Linuron, Monuron, and a non-treated control.
-
Application Rates: Apply herbicides at the manufacturer's recommended rates for the specific turfgrass and target weed. Include at least two rates for each herbicide (e.g., 1X and 2X) to assess dose-response.
-
Application Equipment: A CO2-pressurized backpack sprayer calibrated to deliver a consistent spray volume (e.g., 375 L/ha) at a constant pressure (e.g., 276 kPa) using flat-fan nozzles.
-
Timing: Apply herbicides in the spring before the expected germination of the target weed, typically when soil temperatures consistently reach 13-15°C at a 5 cm depth.[6]
3. Data Collection:
-
Weed Control: Visually assess percent weed control at 30, 60, 90, and 120 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) relative to the non-treated plots.
-
Turfgrass Injury: Visually assess turfgrass phytotoxicity at 7, 14, 30, and 60 DAT using a scale of 0% (no injury) to 100% (complete turf death).
-
Weed Density and Biomass (Optional): At the end of the trial, count the number of weed plants in a designated quadrat (e.g., 0.25 m²) within each plot. Harvest the above-ground weed biomass from the quadrat, dry it at 70°C for 72 hours, and record the dry weight.
4. Statistical Analysis:
-
Analyze all data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Separate treatment means using a protected least significant difference (LSD) test at a significance level of p ≤ 0.05.
Experimental Workflow Diagram
Environmental Fate and Toxicology
The environmental behavior and toxicological profile of a herbicide are critical considerations for its safe and sustainable use.
Table 2: Comparative Environmental Fate and Physicochemical Properties
| Parameter | This compound | Diuron | Linuron | Monuron |
| Soil Half-life (DT50) | 30-120 days | 30-365 days[7] | 38-67 days[8] | 40-240 days |
| Water Solubility (mg/L at 25°C) | 18 | 42[7] | 75 | 230 |
| Organic Carbon Partition Coefficient (Koc) | 400 | 480[7] | 341[8] | 80 |
| Vapor Pressure (mPa at 25°C) | 1.3 x 10⁻³ | 1.9 x 10⁻³ | 0.2 | 6.9 x 10⁻² |
Data compiled from various sources and should be used for comparative purposes. Actual values can vary with environmental conditions.
Table 3: Comparative Ecotoxicology
| Organism | Endpoint | This compound | Diuron | Linuron | Monuron |
| Fish (Rainbow Trout) | 96-hr LC50 (mg/L) | 3.2 | 3.5[9] | 16.4[8] | 43 |
| Aquatic Invertebrate (Daphnia magna) | 48-hr EC50 (mg/L) | 5.6 | 1.4 | 0.3 | 12.5 |
| Bird (Bobwhite Quail) | Oral LD50 (mg/kg) | >2250 | >2000[10] | 2250 | 1570 |
| Mammal (Rat) | Oral LD50 (mg/kg) | >7500 | 3400[9] | 1500 | 3600 |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. LD50: Lethal dose for 50% of the test population.
Conclusion
This compound presents a distinct and valuable tool for weed management in turfgrass, primarily due to its unique mechanism of action that differs from other common urea herbicides like Diuron, Linuron, and Monuron. Its inhibition of root growth through microtubule disruption provides selective pre-emergent control of grassy weeds, making it a safer option for newly seeded turf. In contrast, the photosystem II inhibiting urea herbicides offer broader spectrum control but generally have greater potential for phytotoxicity to desirable turfgrasses, especially during establishment.
The choice of herbicide should be based on a thorough understanding of the target weed species, the turfgrass species and its growth stage, and the potential environmental impact. The data and protocols presented in this guide are intended to provide a foundation for researchers and professionals to make informed decisions and to design further comparative studies to optimize weed control strategies in turfgrass and other sensitive environments. Further research is warranted to generate more directly comparable data sets for the herbicidal efficacy and environmental profiles of these compounds under a wider range of conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule Assembly Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. aggieturf.tamu.edu [aggieturf.tamu.edu]
- 7. isws.illinois.edu [isws.illinois.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. EXTOXNET PIP - DIURON [extoxnet.orst.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Unraveling Siduron's Mechanism: A Comparative Guide to Validating Herbicide Mode of Action with Genetic Mutants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Siduron's mode of action with alternative herbicides, supported by experimental data and detailed protocols for validation using genetic mutants.
This compound, a pre-emergence herbicide, primarily functions by inhibiting photosynthetic electron transport at Photosystem II (PSII).[1] This targeted disruption of a fundamental process in plant bioenergetics forms the basis of its herbicidal activity. However, reports also suggest that phytotoxic symptoms may be associated with root growth inhibition, a claim that warrants further investigation through rigorous genetic and physiological studies. This guide delves into the established mode of action of this compound, presents a comparative analysis with other herbicides, and provides detailed experimental workflows for validating its mechanism using genetic mutants, a cornerstone of modern herbicide research.
Comparative Analysis of Herbicide Mode of Action
To understand the specificity and efficacy of this compound, it is essential to compare its mechanism with that of other herbicides targeting similar or different pathways.
| Herbicide | Herbicide Class | Primary Mode of Action | Target Site | Supporting Experimental Data |
| This compound | Phenylurea | Inhibition of Photosystem II | D1 protein (encoded by the psbA gene) in the chloroplast thylakoid membrane.[1] | Inhibition of oxygen evolution in isolated chloroplasts; Chlorophyll (B73375) fluorescence measurements showing a block in electron transport. |
| Atrazine | Triazine | Inhibition of Photosystem II | D1 protein (psbA gene).[2][3] | Extensive studies on triazine-resistant weeds show mutations in the psbA gene, confirming the target site. |
| Diuron (B1670789) | Phenylurea | Inhibition of Photosystem II | D1 protein (psbA gene). | Similar to atrazine, diuron resistance is linked to mutations in the D1 protein. |
| Trifluralin | Dinitroaniline | Inhibition of Microtubule Assembly | Tubulin proteins. | Disruption of mitosis and cell division in root tips; Resistant biotypes exhibit mutations in tubulin genes. |
| Glyphosate | Glycine derivative | Inhibition of EPSP Synthase | 5-enolpyruvylshikimate-3-phosphate synthase in the shikimate pathway. | Resistant plants often show mutations in the EPSPS gene or gene amplification. |
Validating this compound's Mode of Action: An Experimental Workflow
The use of genetic mutants is a powerful tool to unequivocally validate the mode of action of a herbicide. By identifying and characterizing mutants that exhibit resistance to a specific herbicide, researchers can pinpoint the target protein and the underlying genetic basis of its action.
Caption: A generalized workflow for validating this compound's mode of action using genetic mutants.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments aimed at validating a herbicide's mode of action.
Generation and Screening of Herbicide-Resistant Mutants
Objective: To isolate Arabidopsis thaliana mutants with resistance to this compound.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype)
-
Ethyl methanesulfonate (B1217627) (EMS)
-
Murashige and Skoog (MS) medium
-
This compound
-
Sterile petri dishes, flasks, and other labware
Protocol:
-
Mutagenesis: Treat Arabidopsis thaliana seeds with a 0.2% to 0.3% EMS solution for 8-12 hours to induce random point mutations.
-
M1 Generation: Sow the mutagenized seeds (M1 generation) on soil and allow them to self-pollinate.
-
M2 Seed Collection: Harvest the seeds from the M1 plants. This M2 generation will have segregated mutations, with some being homozygous.
-
Screening: Sterilize the M2 seeds and plate them on MS medium containing a discriminating concentration of this compound. This concentration should be sufficient to kill wild-type seedlings but allow resistant mutants to survive.
-
Isolation of Mutants: Identify and transfer the surviving seedlings to fresh, herbicide-free medium to recover and propagate.
Characterization of this compound Resistance
Objective: To determine the genetic and physiological basis of this compound resistance in the isolated mutants.
Protocol:
-
Genetic Analysis:
-
Cross the resistant mutant with the wild-type parent.
-
Analyze the segregation ratio of resistance in the F1 and F2 generations to determine if the mutation is dominant or recessive and if it is a single-gene trait.
-
Perform genetic mapping to locate the mutation on a specific chromosome.
-
-
Gene Identification:
-
Sequence the candidate gene identified through mapping. For PSII inhibitors like this compound, the primary candidate is the chloroplast-encoded psbA gene.
-
Compare the gene sequence from the mutant with the wild-type sequence to identify the specific mutation.
-
-
Physiological Assays:
-
Measure photosynthetic activity in both wild-type and mutant plants in the presence and absence of this compound. Key measurements include oxygen evolution and chlorophyll fluorescence.
-
Conduct root growth assays on medium with and without this compound to assess any secondary effects on root development.
-
This compound's Signaling Pathway and the Impact of Resistance Mutations
The primary mode of action of this compound is the interruption of the photosynthetic electron transport chain.
References
A Comparative Analysis of Root Inhibition Profiles: Siduron vs. Pendimethalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the root inhibition profiles of two widely used pre-emergent herbicides: Siduron and pendimethalin (B1679228). By examining their mechanisms of action, effects on turfgrass species, and providing detailed experimental protocols, this document serves as a valuable resource for researchers in weed science, crop protection, and turfgrass management.
Mechanism of Action and Root Inhibition Profile
This compound and pendimethalin, while both effective pre-emergent herbicides that inhibit root development, achieve this through distinct molecular mechanisms.
Pendimethalin , a member of the dinitroaniline chemical family, acts as a potent mitotic inhibitor.[1][2] Its primary mode of action is the disruption of microtubule assembly in root cells.[2] By binding to tubulin, the protein subunit of microtubules, pendimethalin prevents their polymerization, a critical process for the formation of the mitotic spindle during cell division.[3][4] This disruption halts mitosis at the metaphase stage, leading to an inability of the root cells to divide and elongate, ultimately causing the characteristic swelling of root tips and inhibition of both primary and lateral root growth.[3][4]
This compound , a substituted urea (B33335) herbicide, also primarily targets root growth.[5][6] However, unlike many other substituted ureas, its primary mechanism is not the inhibition of photosynthesis.[6] While the precise molecular target is not as definitively characterized as that of pendimethalin, evidence suggests that this compound's phytotoxic effects are associated with the inhibition of root growth, likely through interference with cell division.[5][7] It is absorbed by the roots and translocated through the xylem.[5] Notably, this compound exhibits selective control, effectively managing crabgrass while allowing desirable cool-season turfgrasses like tall fescue and Kentucky bluegrass to germinate and establish.[8]
Comparative Efficacy and Turfgrass Response
| Feature | This compound | Pendimethalin |
| Primary Mode of Action | Inhibition of root growth, likely through disruption of cell division.[5][7] | Inhibition of microtubule formation, leading to disruption of mitosis.[1][2] |
| Chemical Family | Substituted Urea | Dinitroaniline |
| Effect on Crabgrass | Effective pre-emergent control.[8] | Effective pre-emergent control.[1] |
| Effect on Newly Seeded Cool-Season Turfgrass (e.g., Kentucky Bluegrass, Tall Fescue) | Generally safe; allows for germination and establishment.[8] | Can inhibit germination and root development. |
| Effect on Established Cool-Season Turfgrass | High tolerance.[5] | Generally safe, though some transient root growth suppression has been observed.[1][9] |
| Effect on Warm-Season Turfgrass (e.g., Bermudagrass) | Can cause injury and inhibit rooting.[5] | Generally safe on established turf.[1] |
| Root Pruning Effects | Can inhibit nodal rooting of bermudagrass.[5] | Described as having no significant root pruning effects on cool-season turfgrasses and bermudagrass in some studies.[1] However, other research indicates it can inhibit root growth.[9][10] |
Experimental Protocols
To conduct a direct comparative study of the root inhibition profiles of this compound and pendimethalin, the following experimental protocol is recommended.
Objective:
To quantify and compare the inhibitory effects of this compound and pendimethalin on the root growth of a selected turfgrass species (e.g., Poa annua or a susceptible cultivar of Cynodon dactylon).
Materials:
-
Seeds of the selected turfgrass species
-
Technical grade this compound and pendimethalin
-
Petri dishes (100 mm x 15 mm)
-
Agar (B569324) or Gelrite®
-
Murashige & Skoog (MS) basal medium
-
Sterile water
-
Digital calipers or a high-resolution scanner and image analysis software (e.g., ImageJ)
-
Growth chamber with controlled light and temperature
Methodology:
-
Preparation of Herbicide-Containing Media:
-
Prepare a series of stock solutions of this compound and pendimethalin in an appropriate solvent.
-
Prepare 1% agar or Gelrite® medium containing ½ strength MS basal medium.
-
While the medium is still molten, add the herbicide stock solutions to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 pM). A solvent-only control should also be prepared.
-
Pour 25 mL of the herbicide-containing medium into each sterile petri dish and allow to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize the turfgrass seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 5-10 minute wash in a 10% bleach solution containing a drop of Tween-20, and then rinse thoroughly with sterile water (3-5 times).
-
Aseptically place a predetermined number of seeds (e.g., 10-15) onto the surface of the solidified medium in each petri dish.
-
-
Incubation:
-
Seal the petri dishes with parafilm.
-
To synchronize germination, place the plates in the dark at a constant temperature (e.g., 25°C) for 48-72 hours.
-
Transfer the plates to a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C).
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 7-14 days), measure the length of the primary root of each seedling using digital calipers or by capturing high-resolution images and analyzing them with image analysis software.
-
Calculate the average root length for each herbicide concentration and replicate.
-
Express the root length at each concentration as a percentage of the control (0 herbicide).
-
Use a non-linear regression analysis to determine the concentration of each herbicide required to inhibit root growth by 50% (IC50).
-
Statistically compare the IC50 values of this compound and pendimethalin to determine their relative root inhibition potency.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the known signaling pathway for pendimethalin, a proposed pathway for this compound, and a general experimental workflow for their comparison.
References
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. Pendimethalin Information and Products | Pendimethalin Herbicide Active Ingredient [solutionsstores.com]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. turfgrass.ucr.edu [turfgrass.ucr.edu]
- 6. benchchem.com [benchchem.com]
- 7. globethesis.com [globethesis.com]
- 8. ISU Extension News Release [extension.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. "Pendimethalin dissipation and the influence of preemergence herbicides" by Gwen Kristine Stahnke [digitalcommons.unl.edu]
A Methodological Guide to Investigating Cross-Resistance Involving the Herbicide Siduron
Introduction
Siduron is a selective, pre-emergence herbicide primarily used for the control of annual grass weeds in turf. Its mechanism of action involves the inhibition of photosynthetic electron transport at photosystem II[1]. While the mode of action is well-defined, a review of current scientific literature reveals a notable absence of specific studies on cross-resistance involving this compound. Cross-resistance occurs when a population of an organism, such as a weed species, develops resistance to a particular pesticide and, as a result, also exhibits resistance to other pesticides, often those with a similar mode of action or that are detoxified by the same metabolic pathway. The lack of data on this compound cross-resistance presents a knowledge gap for researchers and professionals in weed management and herbicide development.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for designing and conducting studies to investigate cross-resistance patterns involving this compound. The methodologies outlined are based on established protocols for herbicide and fungicide resistance testing.
Principles of Cross-Resistance Assessment
Cross-resistance studies are crucial for understanding the potential for resistance evolution and for developing effective resistance management strategies. Resistance mechanisms can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR)[2][3].
-
Target-Site Resistance (TSR): This involves a modification of the protein or enzyme that the herbicide targets, reducing the binding affinity of the herbicide. TSR typically confers resistance only to herbicides with the same mode of action[2].
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced uptake or translocation, sequestration of the herbicide, or enhanced metabolic detoxification by enzymes such as cytochrome P450s (CYPs), glutathione (B108866) S-transferases (GSTs), or UDP-glycosyltransferases (UGTs)[4][5]. NTSR is often polygenic and can confer cross-resistance to herbicides with different modes of action[5].
A cross-resistance study would aim to determine if a this compound-resistant population exhibits altered susceptibility to other herbicides, which can provide insights into the likely underlying resistance mechanism.
Experimental Protocols
The following protocols describe a generalized approach for conducting a whole-plant or seed-based bioassay to assess cross-resistance to this compound and other herbicides.
Plant Material and Herbicide Preparation
-
Plant Populations: Acquire seeds from a known this compound-resistant weed population and a susceptible population of the same species. The susceptible population should have no prior history of herbicide exposure.
-
Herbicide Stock Solutions: Prepare stock solutions of technical-grade this compound and other selected herbicides with diverse modes of action (e.g., ACCase inhibitors, ALS inhibitors, synthetic auxins). Dissolve the herbicides in an appropriate solvent (e.g., acetone, DMSO) and then dilute to the final concentrations with water containing a surfactant if required.
Dose-Response Bioassay
The objective is to determine the herbicide concentration that causes a 50% reduction in a measured parameter (e.g., growth, germination), known as the EC50 (Effective Concentration, 50%) or GR50 (Growth Reduction, 50%).
-
Experimental Setup:
-
Sow seeds of both the resistant and susceptible populations in pots or petri dishes containing a suitable growth medium.
-
Prepare a series of herbicide concentrations for each tested compound. A typical series might include a control (no herbicide) and 6-8 concentrations that span the expected range of response from no effect to complete inhibition.
-
Apply the herbicide solutions to the soil (pre-emergence) or directly to the seedlings (post-emergence), depending on the herbicide's mode of application.
-
Each treatment (herbicide concentration x population) should be replicated at least three to four times.
-
Maintain the plants in a controlled environment (growth chamber or greenhouse) with standardized conditions for temperature, light, and humidity.
-
-
Data Collection: After a defined period (e.g., 14-21 days), assess the response. For whole-plant assays, this is typically done by harvesting the above-ground biomass and measuring the fresh or dry weight. For seed assays, germination percentage or root/shoot length can be measured.
-
Data Analysis:
-
For each replicate, express the measured response as a percentage of the untreated control for that population.
-
Use a non-linear regression model (e.g., a log-logistic model) to fit the dose-response data and calculate the EC50/GR50 value for each herbicide and population combination.
-
Calculate the Resistance Index (RI) or Resistance Ratio (RR) for each herbicide by dividing the EC50/GR50 of the resistant population by that of the susceptible population.
RI = EC50 (Resistant Population) / EC50 (Susceptible Population)
-
An RI value greater than 1 indicates resistance. The magnitude of the RI value quantifies the level of resistance.
Data Presentation
Quantitative data from cross-resistance studies should be summarized in clear and structured tables to facilitate comparison. Below are templates for presenting the results.
Table 1: Hypothetical Dose-Response Data for this compound and Other Herbicides in Susceptible (S) and Resistant (R) Weed Populations
| Herbicide | Mode of Action | Population | GR50 (g a.i./ha) ± SE | Resistance Index (RI) |
| This compound | Photosystem II Inhibitor | S | 150 ± 12.5 | 15.0 |
| R | 2250 ± 180.2 | |||
| Atrazine | Photosystem II Inhibitor | S | 200 ± 18.1 | 12.5 |
| R | 2500 ± 210.5 | |||
| Mesotrione | HPPD Inhibitor | S | 50 ± 4.3 | 1.2 |
| R | 60 ± 5.1 | |||
| Clethodim | ACCase Inhibitor | S | 30 ± 2.9 | 8.0 |
| R | 240 ± 22.6 | |||
| Glyphosate | EPSPS Inhibitor | S | 450 ± 35.7 | 1.1 |
| R | 495 ± 40.2 |
SE: Standard Error a.i./ha: active ingredient per hectare
Interpretation of Hypothetical Data: In this example, the this compound-resistant population also shows strong cross-resistance to Atrazine (another PSII inhibitor) and moderate cross-resistance to Clethodim (an ACCase inhibitor). This pattern might suggest a non-target-site resistance mechanism, such as enhanced metabolic detoxification, as it confers resistance across different modes of action. The lack of significant resistance to Mesotrione and Glyphosate would provide further information for characterizing the resistance profile.
Visualizations
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for a cross-resistance study.
Caption: Workflow for a herbicide cross-resistance study.
Hypothetical Signaling Pathway for Non-Target-Site Resistance
This diagram illustrates a conceptual pathway for enhanced metabolic resistance, a common NTSR mechanism.
Caption: Enhanced metabolic detoxification pathway (NTSR).
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of evolved herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 5. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Siduron Quantification Methods
This guide provides a detailed comparison of analytical methods for the quantification of Siduron, a selective pre-emergent herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. Below, we present a summary of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound in water, alongside analogous methods for the structurally similar herbicide Diuron in soil, which can serve as a strong starting point for the development and validation of this compound quantification in solid matrices.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated HPLC-UV method for this compound in freshwater and a validated HPLC-UV method for the related compound Diuron in soil. The inclusion of the Diuron method is intended to provide a comparative framework for soil analysis, given the limited availability of published validated methods specifically for this compound in this matrix.
| Parameter | HPLC-UV for this compound in Freshwater | HPLC-UV for Diuron in Soil |
| Instrumentation | High-Performance Liquid Chromatography with UV/VIS Detector | High-Performance Liquid Chromatography with UV Detector |
| Matrix | Freshwater | Soil |
| Limit of Detection (LOD) | 0.026 mg/L | 0.04 mg/kg |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable at 0.308 mg/L | 0.13 mg/kg |
| **Linearity (R²) ** | 1.000 | > 0.99 |
| Recovery | 98.1% - 100.3% | > 90% |
| Precision (%RSD) | Not explicitly stated | < 5% |
Experimental Protocols
This compound Quantification in Freshwater by HPLC-UV
This method was developed and validated by the US Environmental Protection Agency (EPA) for the determination of this compound in freshwater.
Sample Preparation:
-
Freshwater samples are fortified with this compound technical standard at concentrations relevant to expected test concentrations.
-
Samples are filtered through a 0.45-µm PTFE syringe filter prior to analysis.
Chromatographic Conditions:
-
Instrument: Liquid Chromatograph with UV/VIS detector.
-
Column: Zorbax C18 (4.6-mm x 25-cm).
-
Mobile Phase: 70:30 Acetonitrile:Water (v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
Validation Parameters:
-
Linearity: A standard curve was generated with a correlation coefficient of 1.000.
-
Limit of Detection (LOD): The LOD was determined to be 0.026 mg/L based on a signal-to-noise ratio of 3.
-
Accuracy (Recovery): Mean recoveries ranged from 98.1% to 100.3% for fortified samples.
Analogous Method: Diuron Quantification in Soil by HPLC-UV
While a specific validated method for this compound in soil was not found in the available literature, the following method for the chemically similar herbicide Diuron provides a robust protocol that can be adapted and validated for this compound analysis in soil matrices.[1][2][3]
Sample Preparation (Solid-Liquid Extraction):
-
Soil samples are collected and prepared for extraction.
-
A solid-liquid extraction is performed to transfer the analyte from the soil matrix to a solvent.
-
The extract is then processed for HPLC analysis.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and water (e.g., 45:55 v/v), isocratic.[1][2][3]
Validation Parameters:
-
Specificity and Selectivity: The method demonstrated good resolution for Diuron and its metabolites without interference from the soil matrix.[1][2][3]
-
Linearity: The method was linear with a correlation coefficient (R²) greater than 0.99.[1][2][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Diuron in soil were reported as 0.04 mg/kg and 0.13 mg/kg, respectively.[1][2]
-
Accuracy (Recovery): The recovery of the method was greater than 90%.[1][2][3]
-
Precision: The coefficient of variation (CV) for repeatability and intermediate precision was below 5%.[1][2]
Alternative Analytical Techniques: GC-MS and LC-MS/MS
-
GC-MS: This technique is highly selective and suitable for the analysis of thermally stable and volatile compounds. For non-volatile compounds, a derivatization step may be necessary.
-
LC-MS/MS: This is a highly sensitive and selective technique that is well-suited for the analysis of a wide range of pesticide residues in complex matrices like soil. It often requires less sample cleanup than GC-based methods.
Researchers aiming to develop methods for this compound quantification with lower detection limits and higher confirmation confidence are encouraged to explore the development and validation of LC-MS/MS methods, drawing upon established protocols for other phenylurea herbicides.
This compound's Mechanism of Action
This compound is a selective, pre-emergence herbicide that functions by inhibiting photosynthesis in target weed species.
Signaling Pathway:
The primary mode of action of this compound is the inhibition of photosynthetic electron transport at photosystem II (PSII).
Caption: this compound inhibits photosynthesis by blocking the electron transport chain at Photosystem II.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
Caption: A generalized workflow for the validation of an analytical method for this compound quantification.
References
Siduron's Selective Impact on Turfgrass Species: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pre-emergent herbicide Siduron's effects on various grass species, juxtaposed with alternative chemical controls. The information is supported by experimental data to offer an objective performance analysis.
This compound, a substituted urea (B33335) herbicide, is primarily utilized for the selective control of annual grassy weeds, such as crabgrass (Digitaria sanguinalis), in newly seeded or established cool-season turfgrass. Its efficacy is rooted in its mode of action as a photosynthetic inhibitor, specifically targeting Photosystem II (PSII).[1] This mechanism, however, exhibits differential effects across various grass species, leading to a spectrum of tolerance and susceptibility.
Comparative Performance Data
The following tables summarize quantitative data on the tolerance of various turfgrass species to this compound and its alternatives, as well as their efficacy in controlling common weeds.
Table 1: Turfgrass Tolerance to this compound
| Grass Species | Application Rate (lbs./A) | Stand Reduction/Injury (%) | Reference |
| Warm-Season Grasses | |||
| Common Bermudagrass (Cynodon dactylon) | 6 | Severe Injury | [2] |
| Carpetgrass (Axonopus affinis) | Not Specified | High Susceptibility | |
| Centipedegrass (Eremochloa ophiuroides) | Not Specified | High Susceptibility | |
| Meyer Zoysiagrass (Zoysia japonica) | Not Specified | Tolerant | |
| St. Augustinegrass (Stenotaphrum secundatum) | 6 | Injury Observed | [2] |
| Cool-Season Grasses | |||
| Kentucky Bluegrass (Poa pratensis) | up to 30 | Uninjured | [2] |
| Merion Bluegrass (Poa pratensis 'Merion') | Not Specified | Tolerant | |
| Tall Fescue (Festuca arundinacea) | up to 30 | Uninjured | [2] |
| Red Fescue (Festuca rubra) | Not Specified | Tolerant | |
| Creeping Bentgrass (Agrostis stolonifera) | up to 12 | Tolerant | [2] |
| Creeping Bentgrass (Agrostis stolonifera) | >12 | Injury Observed | [2] |
Table 2: Crabgrass Control Efficacy of this compound
| Application Rate (lbs./A) | Crabgrass Control (%) | Reference |
| 6 | High Degree of Control | |
| 8 | High Degree of Control |
Table 3: Comparison of Pre-Emergent Herbicides for Turfgrass Safety and Efficacy
| Herbicide | Tolerant Cool-Season Grasses | Susceptible Grass Species | Primary Weed Targets | Notes |
| This compound | Kentucky Bluegrass, Tall Fescue, Perennial Ryegrass, Fine Fescue | Bermudagrass, Carpetgrass, Centipedegrass | Crabgrass, Barnyardgrass, Foxtail | Safe to use at the time of seeding for tolerant species.[3] |
| Dithiopyr | Kentucky Bluegrass, Tall Fescue, Perennial Ryegrass, Fine Fescue | Not specified, but injury can occur on weakened turf. | Crabgrass, Goosegrass, other annual grasses and some broadleaf weeds.[4] | Has both pre- and early post-emergent activity on crabgrass.[3] |
| Prodiamine | Kentucky Bluegrass, Tall Fescue, Perennial Ryegrass, Fine Fescue | Not specified, but has a long residual which can interfere with overseeding. | Crabgrass, Annual Bluegrass, other annual grasses and some broadleaf weeds.[5][6] | Long-lasting pre-emergent barrier.[5] |
| Mesotrione | Kentucky Bluegrass, Tall Fescue, Perennial Ryegrass (some injury possible) | Fine Fescue (can cause whitening) | Crabgrass, many broadleaf weeds. | Can be used at seeding for tolerant species; causes temporary whitening of turf.[3][7] |
| Quinclorac | Kentucky Bluegrass, Tall Fescue, Perennial Ryegrass | Fine Fescue (variable tolerance) | Crabgrass (post-emergent), some broadleaf weeds.[8] | Primarily a post-emergent herbicide but can be used on new seedlings.[8] |
Mechanism of Action: Photosystem II Inhibition
This compound's herbicidal activity stems from its ability to inhibit photosynthesis at Photosystem II (PSII). It competitively binds to the D1 protein in the PSII complex, blocking the binding of plastoquinone (B1678516) (PQ).[1][9] This disruption halts the photosynthetic electron transport chain, leading to the production of reactive oxygen species that cause lipid peroxidation and ultimately, cell death.[1] The selectivity of this compound is believed to be due to differences in the metabolism of the herbicide by tolerant and susceptible grass species.
Caption: this compound inhibits photosynthesis by blocking electron transfer at the QB binding site on the D1 protein of Photosystem II.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for evaluating herbicide performance in turfgrass. A general protocol for such experiments is outlined below.
Objective: To evaluate the tolerance of different turfgrass species to a specific herbicide and its efficacy in controlling target weeds.
Materials:
-
Established turf plots of various grass species.
-
Herbicide formulations (e.g., this compound, Dithiopyr, Prodiamine).
-
Calibrated spray equipment for uniform application.
-
Plot markers and measuring tools.
-
Data collection sheets or electronic devices.
Methodology:
-
Experimental Design: A randomized complete block design is typically used with multiple replications (e.g., 3 or 4) for each treatment.
-
Plot Establishment: Turfgrass plots are established from seed or sod and maintained under standard agronomic practices for a designated period to ensure uniformity.
-
Herbicide Application:
-
Herbicides are applied at various rates, including a non-treated control.
-
Applications are made using a calibrated sprayer to ensure accurate and uniform coverage.
-
For pre-emergent herbicides, application timing is critical and should precede the expected germination of target weeds.
-
-
Data Collection:
-
Turfgrass Injury: Visual ratings of phytotoxicity (e.g., discoloration, stunting, thinning) are taken at regular intervals after application (e.g., 7, 14, 28, and 56 days). A scale of 0% (no injury) to 100% (complete death) is commonly used.
-
Weed Control: The percentage of weed cover or the number of weed plants per unit area is assessed and compared to the non-treated control plots.
-
Turfgrass Quality: Overall turfgrass quality, considering color, density, and uniformity, is rated on a scale (e.g., 1 to 9, where 9 is ideal).
-
Clipping Yield: In some studies, turfgrass clippings are collected, dried, and weighed to quantify growth inhibition.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a turfgrass herbicide tolerance and efficacy trial.
Caption: A generalized workflow for conducting turfgrass herbicide trials.
References
- 1. benchchem.com [benchchem.com]
- 2. turfgrass.ucr.edu [turfgrass.ucr.edu]
- 3. Rejuvenating Turf in 2011: Part II | Purdue University Turfgrass Science at Purdue University [turf.purdue.edu]
- 4. Dimension (dithiopyr) | NC State Extension Publications [content.ces.ncsu.edu]
- 5. Crabgrass preemergent strategies for cool season grasses • GreenView [greenviewfertilizer.com]
- 6. newsomseed.com [newsomseed.com]
- 7. Pain in the grass: Crabgrass - Turf [canr.msu.edu]
- 8. umass.edu [umass.edu]
- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]
A Comparative Analysis of Siduron and Novel Herbicide Candidates for Crabgrass Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-emergent herbicide Siduron with novel herbicide candidates for the control of crabgrass (Digitaria spp.). The escalating challenge of herbicide resistance necessitates the exploration of new modes of action. This document summarizes available efficacy data, details experimental protocols for evaluation, and visualizes the signaling pathways of these herbicides to inform future research and development in weed management.
Comparative Efficacy Data
The following table summarizes the efficacy of this compound and selected novel and established herbicide candidates against crabgrass. Data has been compiled from various field and greenhouse studies. Efficacy is presented as a percentage of crabgrass control.
| Herbicide Candidate | Mode of Action | Application Timing | Application Rate (kg ai/ha) | Crabgrass Control (%) | Reference(s) |
| This compound | Photosystem II Inhibitor | Pre-emergence | 3.4 - 6.7 | 80 - 95+ | [1] |
| Quinclorac | Synthetic Auxin | Post-emergence | 0.4 - 1.7 | 80 - 100 | [2] |
| Mesotrione | HPPD Inhibitor | Pre/Post-emergence | 0.11 - 0.22 | 77 - 99 | [3] |
| Topramezone | HPPD Inhibitor | Post-emergence | 0.02 - 0.04 | Good to Excellent | [2] |
| Icafolin-methyl | Tubulin Polymerization Inhibitor | Post-emergence | 0.03 | High Efficacy | [4][5] |
Note: Efficacy can vary depending on environmental conditions, crabgrass growth stage at application, and turfgrass species.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of pre- and post-emergent herbicides on crabgrass.
Pre-Emergence Herbicide Efficacy Trial
This protocol is designed to assess the effectiveness of herbicides applied before crabgrass germination.
1. Site Selection and Preparation:
-
Select a site with a known history of heavy natural crabgrass infestation or a site that has been seeded with crabgrass.
-
The turfgrass species should be uniform and well-established.
-
Mow the area to a uniform height appropriate for the turfgrass species.
-
Conduct a soil analysis to determine soil type, pH, and organic matter content.
2. Experimental Design:
-
Use a randomized complete block design with a minimum of three to four replications.
-
Plot sizes should be adequate for application and assessment, typically 1.5m x 1.5m or larger.[6]
3. Herbicide Application:
-
Apply herbicides before the expected germination of crabgrass, which typically occurs when soil temperatures consistently reach 13-16°C (55-60°F).
-
Use a calibrated sprayer (e.g., CO2-pressurized backpack sprayer) to ensure accurate and uniform application.[7]
-
Apply the herbicides in a sufficient water volume to ensure thorough coverage of the soil surface (e.g., 200-400 L/ha).
-
After application, the area should receive approximately 1.25 cm (0.5 inches) of irrigation or rainfall within 24-48 hours to activate the herbicide.
4. Data Collection:
-
Visually assess crabgrass control at regular intervals (e.g., 30, 60, 90, and 120 days after treatment).
-
Use a scale of 0 to 100%, where 0% represents no control and 100% represents complete control of crabgrass.
-
Assess turfgrass injury (phytotoxicity) at the same intervals on a scale of 0 to 100%, where 0% is no injury and 100% is complete turf death.
-
At the end of the trial, crabgrass biomass can be harvested from a specified area within each plot, dried, and weighed for a quantitative assessment.
5. Statistical Analysis:
-
Analyze the data using analysis of variance (ANOVA) appropriate for a randomized complete block design.
-
Use a mean separation test (e.g., Fisher's Protected LSD at p ≤ 0.05) to determine significant differences between treatments.[7]
Post-Emergence Herbicide Efficacy Trial
This protocol is for evaluating herbicides applied to actively growing crabgrass.
1. Site Selection and Weed Stage:
-
Select a site with a uniform and actively growing population of crabgrass.
-
Treatments should be applied when crabgrass is at a specific growth stage (e.g., 2-4 leaf stage, 1-3 tiller stage) to ensure uniformity.[2]
2. Experimental Design and Herbicide Application:
-
Follow the same experimental design and application procedures as the pre-emergence trial.
-
For some post-emergence herbicides, the addition of an adjuvant (e.g., methylated seed oil or non-ionic surfactant) may be required as per the product label to enhance efficacy.[2]
3. Data Collection:
-
Visually assess crabgrass control and turfgrass injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment).
-
Use the same rating scales as in the pre-emergence trial.
4. Statistical Analysis:
-
Perform statistical analysis as described for the pre-emergence trial.
Signaling Pathways and Modes of Action
The following diagrams illustrate the signaling pathways affected by this compound and the novel herbicide candidates.
Caption: this compound inhibits Photosystem II, blocking electron transport and halting ATP production.
Caption: HPPD inhibitors like Mesotrione block carotenoid synthesis, leading to chlorophyll degradation.
Caption: Quinclorac acts as a synthetic auxin, causing uncontrolled growth and plant death.
Caption: Icafolin-methyl inhibits tubulin polymerization, disrupting cell division and plant growth.
References
- 1. turf.purdue.edu [turf.purdue.edu]
- 2. Postemergence crabgrass control in turf - MSU Extension [canr.msu.edu]
- 3. extension.psu.edu [extension.psu.edu]
- 4. The novel herbicide icafolin-methyl is a plant-specific inhibitor of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jeh [jeh.kglmeridian.com]
- 7. turf.purdue.edu [turf.purdue.edu]
A Comparative Guide to Siduron: Dose-Response Validation and Alternatives
For researchers, scientists, and professionals in drug and herbicide development, understanding the dose-response relationship of active compounds is fundamental to predicting efficacy and ensuring crop safety. This guide provides a comprehensive comparison of the pre-emergent herbicide Siduron with notable alternatives, supported by experimental data and detailed methodologies for statistical validation.
Comparative Performance of Pre-Emergent Herbicides
The following tables summarize quantitative and qualitative data on the performance of this compound and its alternatives. It is important to note that the data has been compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Quantitative Dose-Response Data for Various Herbicides
| Herbicide | Target Weed | ED50 (Effective Dose for 50% Control) | Reference |
| Diuron | Canola (shoots) | 0.07 mg kg⁻¹ | [1] |
| Diuron | Canola (roots) | 0.06 mg kg⁻¹ | [1] |
| Fenoxaprop | Grassy Weeds | 49.7 g/ha | [2] |
| Metsulfuron | Broad-leaved Weeds | 3.43 g/ha | [2] |
| Pelargonic Acid | Papaver rhoeas | 10-15 kg a.i. ha⁻¹ (for 90-95% control) | [3] |
| Pelargonic Acid | Veronica hederifolia | 17.1 kg a.i. ha⁻¹ (for 90% control of biomass) | [3] |
Table 2: Qualitative Efficacy of this compound and Alternatives Against Common Weeds
| Herbicide | Crabgrass (Digitaria spp.) | Goosegrass | Foxtail | Annual Bluegrass (Poa annua) | Broadleaf Weeds |
| This compound | Excellent | Good | Excellent | Good | Limited |
| Dithiopyr | Excellent | Good | Good | Good | Good |
| Prodiamine | Excellent | Good | Good | Excellent | Limited |
| Pendimethalin | Excellent | Good | Excellent | Good | Good |
Experimental Protocols
The validation of dose-response curves relies on robust experimental design and execution. Below are detailed methodologies for key experiments in herbicide efficacy testing.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the dose-response of a specific weed species to a herbicide under controlled greenhouse conditions.
-
Plant Material: Target weed seeds are sown in pots filled with a standardized soil mix. Plants are grown to a specific growth stage (e.g., two to three-leaf stage) before herbicide application.
-
Herbicide Preparation: A stock solution of the herbicide is prepared and then serially diluted to create a range of doses. The doses should span from a no-effect concentration to a concentration that causes complete mortality. A control group receiving no herbicide is included.
-
Experimental Design: A completely randomized design with multiple replications (typically 3-4) for each dose and the control is used.
-
Herbicide Application: The herbicide solutions are applied to the plants using a calibrated sprayer to ensure uniform coverage.
-
Data Collection: Plant response is evaluated at set time points after application (e.g., 7, 14, and 21 days). Data collected can include visual injury ratings (on a scale of 0-100%), plant height, and fresh or dry biomass.
-
Statistical Analysis: The collected data is subjected to non-linear regression analysis, typically using a log-logistic model, to generate a dose-response curve. From this curve, the ED50 (or other effective dose levels like ED90) can be calculated. Analysis of variance (ANOVA) can be used to determine the significance of the herbicide effect.
Field Efficacy Trial
This protocol assesses the performance of a herbicide under real-world field conditions.
-
Site Selection: The trial is conducted in a field with a natural and uniform infestation of the target weed species.
-
Experimental Design: A randomized complete block design is typically used to account for field variability. Plots of a defined size are established, with multiple replicates for each treatment.
-
Herbicide Application: Herbicides are applied at various rates using a calibrated field sprayer. Application timing is critical and should align with the target weed's growth stage (pre-emergence or post-emergence).
-
Data Collection: Weed control is assessed visually at regular intervals throughout the growing season. Weed density and biomass can also be measured from quadrats placed within each plot. Crop yield is often measured at the end of the season to assess crop safety.
-
Statistical Analysis: Data are analyzed using ANOVA to compare the efficacy of different herbicide treatments. Dose-response curves can be fitted if a range of rates is tested.
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of Photosystem II
This compound, a member of the phenylurea class of herbicides, acts by inhibiting photosynthesis.[2][4] Specifically, it blocks the electron transport chain in Photosystem II (PSII).[4] The diagram below illustrates this process.
Caption: this compound inhibits photosynthesis by binding to the D1 protein in Photosystem II, blocking electron transport.
Experimental Workflow for Dose-Response Curve Validation
The following diagram outlines the logical flow of a typical experiment to validate the dose-response curve of a herbicide.
Caption: Workflow for the statistical validation of herbicide dose-response curves.
Conclusion
The statistical validation of this compound's dose-response curves, and those of its alternatives, is crucial for its effective and responsible use in weed management. As a photosystem II inhibitor, this compound offers a distinct mode of action compared to some other pre-emergent herbicides. While direct comparative quantitative data can be challenging to consolidate from public literature, the methodologies outlined provide a framework for researchers to generate and validate such data. The choice between this compound and its alternatives will ultimately depend on the target weed spectrum, crop safety considerations, and the specific conditions of use.
References
Independent Verification of Siduron's Target Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Siduron's performance against its primary molecular target, Photosystem II (PSII), and outlines experimental methodologies for independent verification of its specificity. The information is intended to support research and development in herbicide and drug discovery.
On-Target Efficacy: Inhibition of Photosystem II
This compound, a member of the phenylurea class of herbicides, primarily functions by inhibiting photosynthesis. Its mechanism of action involves the disruption of the photosynthetic electron transport chain within Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.
This compound competitively binds to the QB binding site on the D1 protein of the PSII reaction center. This binding blocks the native plastoquinone (B1678516) molecule from docking, thereby interrupting the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This inhibition halts the production of ATP and NADPH, essential energy carriers for the plant, leading to cellular damage and eventual plant death.
Comparative Analysis of PSII Inhibitors
| Herbicide | Herbicide Class | Target Species | Assay Method | IC50 (µM) |
| Diuron | Phenylurea | Pea Thylakoids | Chlorophyll (B73375) Fluorescence (1-Vj) | 0.08 |
| Diuron | Phenylurea | Pea Thylakoids | DPIP Photoreduction | 0.06 |
| Atrazine | Triazine | Halophila ovalis | Chlorophyll Fluorescence (ΔF/Fm') | 1.1 (µg/L) |
| Metribuzin | Triazinone | Pea Thylakoids | Chlorophyll Fluorescence (1-Vj) | 0.10 |
| Metribuzin | Triazinone | Pea Thylakoids | DPIP Photoreduction | 0.09 |
Note: The absence of this compound-specific IC50 values in this table highlights a critical knowledge gap and underscores the need for direct comparative studies.
Caption: Inhibition of electron transport in Photosystem II by this compound.
Experimental Protocols for On-Target Validation
To independently verify the target specificity of this compound and compare its efficacy with other PSII inhibitors, the following experimental protocols are recommended.
Chlorophyll a Fluorescence Measurement (OJIP Test)
This non-invasive technique measures the fluorescence emitted by chlorophyll a to assess the efficiency of PSII photochemistry. Inhibition of the electron transport chain by herbicides like this compound leads to a characteristic change in the fluorescence induction curve (OJIP transient).
Protocol:
-
Plant Material and Treatment: Grow a suitable plant species (e.g., pea, spinach, or a target weed species) under controlled conditions. Apply this compound and other comparator herbicides at various concentrations. Include an untreated control group.
-
Dark Adaptation: Before measurement, detach a leaf from the plant and dark-adapt it for at least 30 minutes to ensure all reaction centers are open.
-
Fluorescence Measurement: Use a plant efficiency analyzer (PEA) or a suitable fluorometer to record the fast chlorophyll fluorescence transient (OJIP curve). Illuminate the leaf sample with a saturating pulse of light (e.g., 3000 µmol photons m⁻² s⁻¹) for 1 second.
-
Data Analysis: The OJIP curve plots fluorescence intensity over time. Key parameters to analyze include:
-
F0: Minimal fluorescence (all reaction centers are open).
-
Fm: Maximal fluorescence (all reaction centers are closed).
-
Fv = Fm - F0: Variable fluorescence.
-
Fv/Fm: Maximum quantum yield of PSII.
-
Vj: Relative variable fluorescence at the J-step (sensitive to PSII inhibition). Calculate the percentage of inhibition based on the changes in these parameters relative to the untreated control. The IC50 value can be determined by plotting the inhibition percentage against the logarithm of the herbicide concentration.
-
Caption: Workflow for the OJIP chlorophyll fluorescence assay.
Photosynthetic Oxygen Evolution (Hill Reaction)
This assay measures the rate of oxygen evolution from isolated chloroplasts in the presence of an artificial electron acceptor. PSII inhibitors will decrease the rate of oxygen evolution.
Protocol:
-
Chloroplast Isolation: Isolate intact chloroplasts from fresh plant material (e.g., spinach) by grinding the tissue in a chilled isolation buffer, followed by filtration and centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Herbicide Treatment: Add varying concentrations of this compound and other comparator herbicides to the reaction mixtures. Include a control without any herbicide.
-
Illumination and Measurement: Expose the reaction mixtures to a light source and measure the rate of oxygen evolution using an oxygen electrode. Alternatively, if using DCPIP, the reduction of this blue dye to a colorless form can be measured spectrophotometrically at 600 nm.
-
Data Analysis: Calculate the rate of oxygen evolution (or DCPIP reduction) for each herbicide concentration. Determine the percent inhibition relative to the control and calculate the IC50 value.
Caption: Workflow for the Hill Reaction assay.
Off-Target Specificity Assessment
While this compound's primary target is well-established, a comprehensive understanding of its specificity requires the investigation of potential off-target interactions. The following methods are recommended for identifying unintended molecular targets.
Proteomic Analysis
Proteomics allows for a global analysis of protein expression changes in response to herbicide treatment. This can reveal off-target effects by identifying proteins that are unexpectedly up- or down-regulated.
Methodology:
-
Sample Preparation: Treat plants with this compound at a relevant concentration and duration. Harvest plant tissues and extract total proteins.
-
Protein Digestion and Peptide Separation: Digest the protein extracts into peptides and separate them using liquid chromatography.
-
Mass Spectrometry (MS): Analyze the separated peptides using high-resolution mass spectrometry to identify and quantify them.
-
Data Analysis: Compare the protein profiles of this compound-treated and untreated samples to identify differentially expressed proteins. Bioinformatic analysis can then be used to determine the cellular pathways affected by these protein changes, providing insights into potential off-target mechanisms.
Caption: Workflow for proteomic analysis of off-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating target engagement and identifying off-target binding in a cellular context. The principle is that the binding of a ligand (like this compound) can stabilize its target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact plant cells or tissue extracts with this compound or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Protein Solubilization and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound compared to the control indicates a direct binding interaction. This can be used to confirm binding to PSII D1 and to screen for other proteins that are stabilized by this compound, revealing potential off-targets.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
The available evidence strongly indicates that this compound's primary mode of action is the inhibition of Photosystem II via binding to the D1 protein. However, a comprehensive and independent verification of its target specificity requires further investigation. Specifically, quantitative data on this compound's binding affinity to the D1 protein, directly compared with other PSII inhibitors, is needed. Furthermore, the application of modern techniques such as proteomics and CETSA would provide a more complete picture of this compound's selectivity and potential off-target effects. The experimental protocols outlined in this guide provide a framework for researchers to conduct such independent validation studies, which are crucial for the development of more effective and safer herbicides and for understanding the broader biological impacts of these compounds.
A Comparative Environmental Impact Assessment of Siduron and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Pre-Emergent Herbicides
The selection of a pre-emergent herbicide requires careful consideration of not only its efficacy in weed management but also its broader environmental implications. This guide provides a comprehensive comparison of the environmental impact of Siduron, a substituted urea (B33335) herbicide, against four notable alternatives: Prodiamine, Dithiopyr, Pendimethalin, and Diuron. The following analysis is based on a synthesis of publicly available experimental data to facilitate informed decision-making in research and development contexts.
Quantitative Data Summary
The environmental persistence and ecotoxicological profiles of these herbicides are critical determinants of their potential for off-site mobility and adverse effects on non-target organisms. The following tables summarize key quantitative data for each compound.
Table 1: Environmental Fate and Physicochemical Properties
| Parameter | This compound | Prodiamine | Dithiopyr | Pendimethalin | Diuron |
| Chemical Class | Substituted Urea | Dinitroaniline | Pyridine (B92270) | Dinitroaniline | Substituted Urea |
| Soil Half-Life (DT₅₀) in days | 30 - 365 | 60 - 120 | 444 - 596 | 4 - 147 | 14 - 365 |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) in L/kg | 330 - 420 | 5,000 - 17,040 | 1,400 - 3,100 | 5,100 - 17,040 | 400 - 580 |
| Water Solubility in mg/L at 25°C | 18 | 0.013 | 1.4 | 0.3 | 42 |
| Vapor Pressure in mmHg at 25°C | 2.5 x 10⁻⁸ | 3.3 x 10⁻⁹ | 4.0 x 10⁻⁶ | 9.4 x 10⁻⁶ | 1.1 x 10⁻⁸ |
Table 2: Ecotoxicity Data for Non-Target Organisms
| Organism | Endpoint | This compound | Prodiamine | Dithiopyr | Pendimethalin | Diuron |
| Mammals (Rat, Oral LD₅₀ in mg/kg) | Acute Toxicity | >7,500 | >5,000 | >5,000 | 1,050 - 1,250 | 3,400 |
| Birds (Bobwhite Quail, Oral LD₅₀ in mg/kg) | Acute Toxicity | >2,250 | >2,250 | >2,250 | 1,421 | >2,000 |
| Fish (Rainbow Trout, 96-hr LC₅₀ in mg/L) | Acute Toxicity | 1.4 | >0.829 | 0.38 | 0.138 | 3.5 |
| Aquatic Invertebrates (Daphnia magna, 48-hr EC₅₀ in mg/L) | Acute Toxicity | 1.2 | >0.658 | 0.0056 | 0.28 | 1.4 |
| Algae (Green Algae, 72-hr EC₅₀ in mg/L) | Growth Inhibition | 0.01 | 0.003 | 0.002 | 0.005 | 0.022 |
| Honeybees (Contact LD₅₀ in µ g/bee ) | Acute Toxicity | >100 | >100 | >53 | >25 | >100 |
| Earthworms (14-day LC₅₀ in mg/kg soil) | Acute Toxicity | >1,000 | Moderately Toxic | Moderately Toxic | >1,000 | 149 |
Experimental Protocols
The data presented in this guide are derived from studies adhering to standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental safety data for chemical substances.
Soil Persistence (Half-Life) Determination
The soil half-life (DT₅₀) of a herbicide is typically determined following OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil . This protocol involves:
-
Soil Selection: Utilizing a minimum of three different soil types with varying textures, organic carbon content, and pH.
-
Test Substance Application: Applying the ¹⁴C-labeled herbicide to the soil samples at a concentration relevant to its intended field application rate.
-
Incubation: Incubating the treated soil samples under controlled aerobic or anaerobic conditions at a constant temperature (e.g., 20°C) in the dark.
-
Sampling and Analysis: Periodically collecting soil samples and analyzing the concentration of the parent herbicide and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection.
-
Data Analysis: Calculating the DT₅₀ value by fitting the degradation data to a first-order or other appropriate kinetic model.
Soil Adsorption/Desorption (Koc) Determination
The potential for a herbicide to leach into groundwater is assessed by its adsorption to soil particles, quantified by the soil organic carbon-water partitioning coefficient (Koc). The standard method for this is the OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .[1][2][3][4] The key steps are:
-
Soil and Solution Preparation: Using a range of soil types and preparing a solution of the herbicide in a 0.01 M CaCl₂ solution to mimic soil water.
-
Equilibration: Shaking a known mass of soil with a known volume and concentration of the herbicide solution for a predetermined time to reach equilibrium.
-
Phase Separation: Separating the soil and aqueous phases by centrifugation.
-
Analysis: Measuring the concentration of the herbicide remaining in the aqueous phase using a suitable analytical method like HPLC.
-
Calculation: Determining the amount of herbicide adsorbed to the soil by difference and calculating the adsorption coefficient (Kd). The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil.
Aquatic Ecotoxicity Testing
The toxicity of herbicides to aquatic organisms is evaluated through a series of standardized tests.
-
Acute Immobilisation Test for Daphnia sp. (OECD Guideline 202): This test assesses the acute toxicity to aquatic invertebrates.[5][6][7][8][9] Young daphnids are exposed to a range of herbicide concentrations for 48 hours. The endpoint is the effective concentration that causes immobilization in 50% of the test organisms (EC₅₀).
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of the herbicide on the growth of primary producers.[10][11][12][13][14] Algal cultures are exposed to various concentrations of the herbicide for 72 hours, and the inhibition of growth is measured to determine the EC₅₀.
Signaling Pathways and Mechanisms of Action
The environmental impact of a herbicide is intrinsically linked to its mode of action in both target and non-target organisms.
Dinitroaniline and Pyridine Herbicides: Microtubule Disruption
Prodiamine, Pendimethalin (dinitroanilines), and Dithiopyr (a pyridine) share a common mechanism of action: the disruption of microtubule assembly.[15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] Microtubules are essential cytoskeletal components involved in cell division, cell shape, and intracellular transport. These herbicides bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This leads to an arrest of mitosis at the metaphase stage, ultimately inhibiting root and shoot growth in susceptible plants. In non-target organisms, this mechanism can also interfere with cellular processes that rely on microtubule dynamics.
Caption: Mechanism of action for dinitroaniline and pyridine herbicides.
Substituted Urea Herbicides: Photosystem II Inhibition and Oxidative Stress
This compound and Diuron belong to the substituted urea class of herbicides. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[30][31][32][33][34][35][36][37][38][39] They bind to the D1 protein of the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This blockage leads to a buildup of high-energy electrons, which are then transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals. The accumulation of ROS causes rapid lipid peroxidation, membrane damage, and ultimately, cell death. This mechanism can also induce oxidative stress in non-target photosynthetic organisms like algae.
Caption: Mechanism of action for substituted urea herbicides.
Experimental Workflow for Environmental Impact Assessment
The overall process for assessing the environmental impact of a new herbicide involves a tiered approach, starting with fundamental physicochemical and toxicological studies and progressing to more complex field studies.
Caption: Tiered experimental workflow for herbicide environmental impact assessment.
Conclusion
This comparative guide highlights the significant differences in the environmental profiles of this compound and its alternatives.
-
This compound exhibits moderate persistence in soil and a high potential for leaching to groundwater.[7][40] Its toxicity to aquatic organisms is moderate.[7]
-
Prodiamine shows strong adsorption to soil, limiting its leaching potential, but it is persistent.[11] It has low toxicity to bees and birds but is moderately toxic to earthworms and some aquatic animals.[11]
-
Dithiopyr is persistent in soil and aquatic systems but has a low potential for groundwater contamination due to its low water solubility and high soil binding.[6][9][16][30] It is moderately toxic to most aquatic life.[30]
-
Pendimethalin is moderately persistent in soil with low leaching potential but can be transported via surface runoff.[2][5] It is highly toxic to fish and aquatic invertebrates.[2][5]
-
Diuron is persistent in soil and water and has the potential to leach into groundwater.[1][17] It is moderately toxic to a broad range of non-target organisms.[1][41]
The choice of a pre-emergent herbicide should be guided by a thorough risk assessment that considers the specific environmental conditions of the intended use area and the sensitivity of the local ecosystem. For researchers and drug development professionals, understanding these environmental parameters is crucial for designing and developing next-generation herbicides with improved efficacy and a more favorable environmental profile.
References
- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 4. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 15. Dithiopyr (Ref: RH 101664) [sitem.herts.ac.uk]
- 16. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]
- 19. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pendimethalin (Ref: AC 92553) [sitem.herts.ac.uk]
- 21. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro | Semantic Scholar [semanticscholar.org]
- 22. Pendimethalin - Wikipedia [en.wikipedia.org]
- 23. massnrc.org [massnrc.org]
- 24. Dithiopyr - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. chemicalwarehouse.com [chemicalwarehouse.com]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. pomais.com [pomais.com]
- 29. researchgate.net [researchgate.net]
- 30. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Herbicide-induced oxidative stress in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 33. researchgate.net [researchgate.net]
- 34. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 35. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 36. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 38. ijeab.com [ijeab.com]
- 39. mdpi.com [mdpi.com]
- 40. researchgate.net [researchgate.net]
- 41. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
Comparative Validation of Siduron-Resistant Plant Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of putative Siduron-resistant plant lines. It outlines detailed experimental protocols for phenotypic and genotypic characterization, presents data in a comparative format, and visualizes key biological pathways and workflows. The methodologies described herein are designed to offer a robust and objective assessment of this compound resistance, facilitating the reliable identification and characterization of resistant germplasm for research and development purposes.
Introduction to this compound and its Mode of Action
This compound is a selective, pre-emergence phenylurea herbicide primarily used to control annual grass weeds. Its primary mode of action is the inhibition of root growth in susceptible plants, which ultimately leads to seedling death.[1][2] While some substituted urea (B33335) herbicides are potent inhibitors of photosynthesis, this compound's phytotoxic effects are more closely associated with its impact on root development.[2] It is absorbed by the roots and translocated through the xylem.[2] The precise molecular mechanism of root growth inhibition by this compound is not fully elucidated; however, it is hypothesized to interfere with critical cellular processes such as cell division (mitosis) and microtubule organization, similar to other root-inhibiting herbicides.
Phenotypic Validation of this compound Resistance
Phenotypic validation is crucial for confirming herbicide resistance and quantifying its level. The primary method for this is the whole-plant dose-response bioassay.
Experimental Protocol: Whole-Plant Dose-Response Assay
-
Plant Material: Utilize seeds from the putative this compound-resistant (R) line and a known this compound-susceptible (S) wild-type (WT) line of the same species as a control.
-
Germination and Growth: Germinate seeds in a controlled environment (e.g., growth chamber or greenhouse). Transplant uniform seedlings at the 2-3 leaf stage into individual pots filled with a standardized soil mix.
-
Herbicide Application: Prepare a range of this compound concentrations. A typical dose-response experiment includes an untreated control and at least six herbicide doses, including doses below and above the recommended field rate. Apply the this compound solution evenly to the soil surface to simulate pre-emergence application.
-
Data Collection: After a set period (e.g., 21 days), carefully excavate the plants. Measure the primary root length and shoot biomass for each plant.
-
Data Analysis: Calculate the percent inhibition of root growth and shoot biomass for each treatment relative to the untreated control for both R and S lines. Use a statistical software package to fit a log-logistic dose-response curve to the data and determine the herbicide dose required to cause 50% inhibition of growth (GR50). The resistance factor (RF) is calculated as the ratio of the GR50 of the R line to the GR50 of the S line.
Data Presentation: Comparative Dose-Response Analysis
The following table summarizes hypothetical data from a whole-plant dose-response assay comparing a this compound-resistant (R) line to a susceptible (S) line.
| This compound Dose (kg a.i./ha) | Mean Root Length Inhibition (%) - Susceptible (S) Line | Mean Root Length Inhibition (%) - Resistant (R) Line |
| 0 (Control) | 0 | 0 |
| 1 | 45 | 10 |
| 2 | 75 | 25 |
| 4 | 95 | 55 |
| 8 | 98 | 78 |
| 16 | 100 | 92 |
| GR50 (kg a.i./ha) | 1.2 | 6.0 |
| Resistance Factor (RF) | - | 5.0 |
Genotypic Validation of this compound Resistance
Genotypic validation aims to identify the molecular basis of resistance. This can involve identifying mutations in a target gene or altered gene expression.
Experimental Protocol: Target Gene Sequencing
-
DNA Extraction: Extract genomic DNA from leaf tissue of both this compound-resistant (R) and susceptible (S) plants.
-
Candidate Gene Identification: Based on the hypothesized mode of action (mitotic inhibitor), a primary candidate target gene would be β-tubulin.
-
PCR Amplification and Sequencing: Design primers to amplify conserved regions of the β-tubulin gene. Sequence the PCR products from both R and S plants.
-
Sequence Analysis: Align the sequences and compare them to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the R line.
Data Presentation: Comparative Sequence Analysis
| Plant Line | Gene | Codon Position | Nucleotide Change (S > R) | Amino Acid Change |
| Susceptible (S) | β-tubulin | 239 | GTC | Valine |
| Resistant (R) | β-tubulin | 239 | ATC | Isoleucine |
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway for this compound's Mode of Action
The following diagram illustrates a hypothesized signaling pathway for root growth inhibition by this compound, based on its potential action as a microtubule assembly inhibitor.
References
Comparative Proteomics of Root Growth Inhibition: A Guide to Siduron and Other Inhibitors
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of root growth inhibition is crucial for developing new herbicides and mitigating their effects on non-target plants. This guide provides a comparative analysis of the proteomic responses of plant roots to the herbicide Siduron and other classes of inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a selective, pre-emergence herbicide primarily used to control annual grasses in turf.[1][2][3] It is absorbed by the roots and, while it is a substituted urea (B33335) herbicide, its primary mode of action is not the potent inhibition of photosynthesis, a common trait for this class of chemicals.[4][5] Instead, the main phytotoxic symptoms of this compound are linked to the inhibition of root growth.[2][4] This distinct mechanism makes a comparative proteomic analysis with other root growth inhibitors particularly valuable for elucidating its specific cellular impact.
While direct, comprehensive proteomic studies on this compound-treated roots are not publicly available, its known effects on root development provide a basis for comparison with inhibitors that have been characterized at the proteome level. This guide will compare the known mechanism of this compound with two other classes of root growth inhibitors: dinitroanilines and acetohydroxyacid synthase (AHAS) inhibitors.
Comparison of Root Growth Inhibitor Mechanisms and Proteomic Responses
The following sections detail the mechanisms of action and the observed or expected proteomic changes for this compound, dinitroaniline herbicides, and AHAS-inhibiting herbicides.
This compound: A Focus on Root Growth Inhibition
As a pre-emergence herbicide, this compound acts on germinating seeds, inhibiting the development of both roots and shoots.[2][3] While it can inhibit photosynthetic electron transport at photosystem II, this is not considered its primary mode of action for phytotoxicity.[1][4] The specific molecular target responsible for root growth inhibition has not been fully elucidated in publicly available literature, highlighting a key area for future research.
Expected Proteomic Profile:
Based on its primary symptomology of root growth inhibition, a hypothetical proteomic study of this compound-treated roots would be expected to reveal alterations in proteins associated with:
-
Cell Division and Expansion: Changes in the abundance of proteins involved in the cell cycle, cytoskeleton dynamics (tubulins, actins, and associated proteins), and cell wall synthesis and modification.
-
Hormonal Regulation: Proteins related to the synthesis, transport, and signaling of plant hormones that regulate root development, such as auxin and cytokinin.
-
Stress Response: Upregulation of general stress-response proteins, including those involved in detoxification and antioxidant pathways, as the plant responds to the chemical stressor.
Dinitroaniline Herbicides (e.g., Trifluralin (B1683247), Oryzalin): Microtubule Disruption
Dinitroaniline herbicides are a well-studied class of pre-emergence herbicides that act by disrupting the polymerization of microtubules.[6][7][8] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (formation of the mitotic spindle) and cell elongation (guiding the deposition of cellulose (B213188) microfibrils in the cell wall).[6][9]
Inhibition of microtubule formation by dinitroanilines leads to a failure of mitosis and disorganized cell expansion, resulting in the characteristic swelling of the root tip.[10][11]
Observed Proteomic and Cellular Effects:
-
Direct Target: The primary targets are α- and β-tubulin proteins. Dinitroanilines bind to tubulin dimers, preventing their assembly into microtubules.[6][7]
-
Cytoskeletal Disruption: Rapid depolymerization of microtubule arrays in root tip cells.[12]
-
Transcriptomic and Other Molecular Responses: Studies on trifluralin have shown that it can induce the expression of genes related to plant hormones (ethylene, jasmonic acid, abscisic acid) and reactive oxygen species (ROS).[13] Resistance mechanisms in some weeds have been linked to the activity of glutathione (B108866) S-transferases (GSTs), suggesting a role for detoxification pathways.[11]
Acetohydroxyacid Synthase (AHAS) Inhibitors: Branched-Chain Amino Acid Starvation
AHAS-inhibiting herbicides block the activity of acetohydroxyacid synthase, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). This inhibition leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and arrests cell division and growth, particularly in meristematic tissues like the root tip.
Observed Proteomic Effects in Medicago truncatula Roots:
A proteomic study on Medicago truncatula roots treated with AHAS-inhibiting herbicides revealed significant changes in the accumulation of 51 protein spots in meristematic tissues. The major trends observed were:
-
Increased accumulation of pathogenesis-related proteins. [1][2]
-
Decreased accumulation of metabolic proteins. [1][2] This is consistent with the overall slowdown of cellular metabolism due to the lack of essential amino acids.
Quantitative Data Summary
The following table summarizes the key differences between the three classes of inhibitors. As no direct proteomic data is available for this compound, the entries are based on its known mechanism and expected consequences.
| Feature | This compound | Dinitroaniline Herbicides (Trifluralin, Oryzalin) | AHAS-Inhibiting Herbicides |
| Primary Mechanism | Inhibition of root growth (specific target not fully elucidated)[4] | Disruption of microtubule polymerization[6][7] | Inhibition of branched-chain amino acid synthesis[1][2] |
| Primary Molecular Target | Unknown | α- and β-tubulin[6][7] | Acetohydroxyacid synthase (AHAS) |
| Key Morphological Symptom in Roots | Inhibition of elongation[2] | Swelling of the root tip[10] | Cessation of growth in meristems |
| Key Affected Protein Classes (Observed/Expected) | Expected: Cell cycle, cytoskeleton, cell wall, hormone signaling proteins | Tubulins, microtubule-associated proteins, stress-response proteins (GSTs), hormone-related proteins[7][11][13] | Pathogenesis-related proteins (upregulated), metabolic proteins (downregulated)[1][2] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and comparison of proteomic studies. Below is a generalized workflow based on the methodologies cited in the reviewed literature for the analysis of herbicide-treated roots.
General Proteomic Workflow for Plant Roots
-
Plant Growth and Treatment:
-
Seeds are surface-sterilized and germinated in a controlled environment (e.g., on agar (B569324) plates or in a hydroponic system).
-
Seedlings at a specific developmental stage are treated with the inhibitor at a predetermined concentration and for a defined duration. Control plants are treated with a vehicle solution.
-
Root tissues, particularly the root tips, are harvested, flash-frozen in liquid nitrogen, and stored at -80°C.
-
-
Protein Extraction:
-
Frozen root tissue is ground to a fine powder in liquid nitrogen.
-
The powder is homogenized in an extraction buffer (e.g., Tris-HCl, pH 8.8, containing protease inhibitors).
-
Proteins are precipitated using a method like TCA/acetone precipitation to remove interfering compounds.
-
The protein pellet is washed and resolubilized in a buffer suitable for the downstream analysis (e.g., a urea-based buffer for 2D-PAGE or a denaturing buffer for shotgun proteomics).
-
-
Protein Quantification:
-
The total protein concentration in the extract is determined using a standard method such as the Bradford or BCA assay.
-
-
Protein Separation and Analysis:
-
2D Gel Electrophoresis (2D-PAGE): Proteins are separated by isoelectric point (first dimension) and then by molecular weight (second dimension). Gels are stained (e.g., with Coomassie Brilliant Blue or silver stain), and differentially expressed protein spots are excised.
-
LC-MS/MS (Shotgun Proteomics): The protein extract is digested with a protease (e.g., trypsin). The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
-
Protein Identification and Quantification:
-
For 2D-PAGE, excised spots are subjected to in-gel digestion, and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or ESI-MS/MS).
-
For shotgun proteomics, the raw mass spectrometry data is processed to identify and quantify peptides.
-
The peptide sequences are searched against a protein database (e.g., NCBI, UniProt) to identify the corresponding proteins. Label-free or label-based (e.g., iTRAQ, TMT) methods are used for relative quantification.
-
-
Bioinformatic Analysis:
-
Differentially expressed proteins are identified based on statistical analysis (e.g., t-test, ANOVA) and fold-change criteria.
-
Functional annotation and pathway analysis (e.g., Gene Ontology, KEGG) are performed to understand the biological implications of the observed proteomic changes.
-
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in signaling pathways and experimental procedures.
Caption: A generalized experimental workflow for comparative proteomics of herbicide-treated plant roots.
Caption: Mechanism of action for dinitroaniline herbicides leading to root tip swelling.
Caption: Mechanism of action for AHAS-inhibiting herbicides leading to cessation of root growth.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 3. trianglecc.com [trianglecc.com]
- 4. This compound | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diuron Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]
- 6. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Griseofulvin Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Synergistic and Antagonistic Effects of Siduron Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles behind evaluating agrochemical mixtures, with a specific focus on the pre-emergent herbicide Siduron. While direct experimental data on the synergistic or antagonistic effects of this compound in tank mixtures is limited in publicly available research, this document outlines the methodologies for such evaluations and presents available comparative data with alternative products. The information herein is intended to support research and development efforts in turfgrass management and herbicide formulation.
Understanding Herbicide Interactions
When two or more herbicides are applied in a mixture, the resulting effect on a target weed species can be classified into one of three categories:
-
Synergism: The combined effect of the herbicides is greater than the sum of their individual effects. This is a desirable outcome as it can lead to improved weed control, often at lower application rates.
-
Antagonism: The combined effect of the herbicides is less than the sum of their individual effects. This is an undesirable outcome that can lead to reduced efficacy and potential weed escapes.[1]
-
Additive Effect: The combined effect of the herbicides is equal to the sum of their individual effects.
The nature of the interaction can be influenced by several factors, including the mode of action of each herbicide, the weed species being targeted, environmental conditions, and the formulation of the products.[1] For example, a fast-acting contact herbicide might exhibit antagonism when mixed with a slower-acting systemic herbicide, as the rapid burn-down of foliage can inhibit the translocation of the systemic product.
This compound: A Profile
This compound is a selective pre-emergent herbicide primarily used for the control of grassy weeds, most notably crabgrass (Digitaria spp.), in cool-season turfgrass.[2][3] Its mode of action is the inhibition of photosynthetic electron transport at photosystem II.[3] A key characteristic of this compound is its safety for use at the time of seeding for several cool-season turfgrass species, a trait not common among pre-emergent herbicides.[4][5]
Comparative Performance Data: this compound vs. Mesotrione (B120641)
While direct studies on this compound mixtures are scarce, research comparing its performance to other herbicides provides valuable context. A study conducted at Washington State University evaluated the efficacy of this compound and mesotrione for weed control in a mixed stand of cool-season turfgrasses when applied at seeding. The following table summarizes the key findings.
| Treatment | Application Rate (g a.i. ha⁻¹) | Weed Control (%) | Phytotoxicity (0-10 scale)¹ |
| This compound | Not specified in abstract | Not acceptable | 0 |
| Mesotrione | 175 | 85 - 100 | < 2 (acceptable) |
| Mesotrione (Split Application) | 175 and 210 | 85 - 100 | Increased at 6 WAT |
| Untreated Control | N/A | 0 | 0 |
| ¹ Phytotoxicity rated on a scale of 0-10, where 10=plant death and <2=acceptable plant quality.[6] |
This data indicates that while this compound is exceptionally safe for new seedlings, its weed control efficacy can be lower than that of other active ingredients like mesotrione.[6] Mesotrione provided excellent weed control but had a slightly higher potential for phytotoxicity, especially with split applications.[6]
Experimental Protocols for Evaluating Herbicide Mixtures
To rigorously assess the nature of the interaction between this compound and another active ingredient, a structured experimental protocol is required. The following outlines a typical methodology.
Objective: To determine if a tank mixture of this compound and a partner herbicide exhibits synergistic, antagonistic, or additive effects on the control of a target weed species.
Materials:
-
Target weed species (e.g., large crabgrass, Digitaria sanguinalis) grown in a controlled environment (greenhouse or growth chamber).
-
Technical grade this compound and the partner herbicide.
-
Appropriate solvents and adjuvants as per product recommendations.
-
Calibrated spray chamber or hand-held sprayer.
-
Pots, soil medium, and other standard greenhouse supplies.
Methodology:
-
Plant Propagation: Grow the target weed species from seed in pots to a uniform growth stage (e.g., 2-3 leaf stage).
-
Dose-Response Determination:
-
For each herbicide applied alone, establish a series of application rates (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, where 1x is the recommended field rate).
-
Apply the herbicides to separate sets of plants.
-
At a set time after treatment (e.g., 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill) or harvest the above-ground biomass and determine the dry weight.
-
Use the data to calculate the effective dose required to achieve 50% control (ED₅₀) for each herbicide.
-
-
Mixture Application:
-
Based on the ED₅₀ values, prepare tank mixtures of the two herbicides in various ratios (e.g., 1:1, 1:2, 2:1 based on their ED₅₀ values).
-
Apply the mixtures to new sets of plants at the same growth stage as in the dose-response study.
-
-
Data Analysis:
-
Assess weed control for the mixture treatments as described in step 2.
-
Calculate the expected response for each mixture using a reference model, such as Colby's method.
-
Colby's Formula: Expected Response (%) = ((A * B) / 100) where A is the percent control from herbicide A alone, and B is the percent control from herbicide B alone.
-
-
Compare the observed response to the expected response:
-
If Observed > Expected, the interaction is synergistic .
-
If Observed < Expected, the interaction is antagonistic .
-
If Observed ≈ Expected, the effect is additive .
-
-
Visualizing Experimental Design and Concepts
To further clarify the experimental workflow and the theoretical underpinnings of herbicide interactions, the following diagrams are provided.
Caption: Workflow for assessing herbicide mixture interactions.
Caption: Theoretical outcomes of herbicide combinations.
Conclusion and Future Research Directions
While this compound has a long history of use in turfgrass management, particularly for its safety in seeded areas, the publicly available data on its interactions in mixtures with other herbicides, fungicides, or plant growth regulators is limited. The discontinuation of this compound by some manufacturers may further limit new research in this area. However, the experimental framework provided in this guide offers a clear path for researchers to evaluate potential this compound mixtures or to assess new active ingredients for their synergistic or antagonistic potential. For professionals in drug development and agrochemical formulation, understanding these interaction principles is crucial for creating novel products that are more effective, cost-efficient, and environmentally sound. Future research should focus on quantifying the interactions of remaining this compound stocks with modern active ingredients to identify any potential synergistic combinations that could enhance weed control in specialized turfgrass situations.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Siduron
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Siduron, a urea (B33335) derivative herbicide. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powder form, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high potential for dust generation. | Protects against airborne particles and accidental splashes. |
| Skin/Body | Chemical-resistant gloves and a lab coat or coveralls. | Prevents skin contact with the compound. For urea-based herbicides like this compound, nitrile or butyl rubber gloves are recommended. Always check for signs of degradation and replace gloves frequently.[1][2][3][4] |
| Respiratory | A NIOSH/MSHA-approved respirator is recommended, especially in poorly ventilated areas or when handling large quantities. | A dust mask may be sufficient for handling small quantities in a well-ventilated area, but a respirator with a particulate filter (N95 or higher) offers greater protection against fine dust inhalation. |
Occupational Exposure Limits:
To date, specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound have not been established. However, for the structurally similar urea herbicide, Diuron, the following limits have been set and can be considered as a conservative reference:
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH REL | 10 mg/m³ (10-hour TWA)[5][6] |
| ACGIH TLV® | 10 mg/m³ (8-hour TWA)[5][6] |
| OSHA PEL | Not established for Diuron, but often aligns with ACGIH TLV®. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
Operational Plan for Handling this compound
1. Pre-Operational Checks:
- Ensure all necessary PPE is available and in good condition.
- Verify that a calibrated analytical balance and a chemical fume hood or other ventilated enclosure are available and functioning correctly.
- Locate the nearest safety shower and eyewash station.
- Have a spill kit readily accessible.
2. Handling Procedure:
- Conduct all manipulations of solid this compound that may generate dust (e.g., weighing, transferring) within a chemical fume hood or a ventilated balance enclosure.
- Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid scooping with materials that can generate static electricity.
- If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
- Keep containers of this compound closed when not in use.
3. Post-Handling Procedure:
- Decontaminate all surfaces, equipment, and tools that have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.
- Carefully remove PPE, avoiding contamination of skin and clothing. Remove gloves last.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous waste. It is crucial to check if this compound is classified as a listed hazardous waste in your local jurisdiction. If not, it may still be considered hazardous based on its characteristics.
-
Contaminated Materials: All materials that have come into contact with this compound, including empty containers, disposable PPE (gloves, etc.), weigh boats, and contaminated labware, must be collected as hazardous waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (i.e., "this compound contaminated debris").
-
Keep waste containers closed except when adding waste.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Empty Container Decontamination (Triple Rinsing):
For non-disposable containers that held this compound, a triple-rinsing procedure should be followed before they can be considered non-hazardous.
-
Empty the container completely into the application or mixing tank.
-
Fill the container about one-quarter full with a suitable solvent (e.g., water, if appropriate for the formulation).
-
Securely cap the container and shake it for at least 30 seconds.
-
Drain the rinsate from the container into the application or mixing tank.
-
Repeat steps 2-4 two more times.
Dispose of the rinsate as part of the pesticide mixture. The triple-rinsed container can then be disposed of according to institutional and local regulations, which may include recycling or disposal as regular solid waste. Always puncture empty, rinsed containers to prevent reuse.
By implementing these safety and logistical procedures, researchers and scientists can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 2. Pesticide Personal Protective Equipment: Glove Selection [extension.sdstate.edu]
- 3. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 4. se-eppc.org [se-eppc.org]
- 5. nj.gov [nj.gov]
- 6. DIURON | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
